Product packaging for 2-[4-(Trifluoromethyl)phenyl]benzaldehyde(Cat. No.:CAS No. 84392-23-4)

2-[4-(Trifluoromethyl)phenyl]benzaldehyde

Numéro de catalogue: B1304073
Numéro CAS: 84392-23-4
Poids moléculaire: 250.21 g/mol
Clé InChI: UUSBTGUDEHRZTF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-[4-(Trifluoromethyl)phenyl]benzaldehyde is an organic compound with the molecular formula C14H9F3O and a molecular weight of 250.22 g/mol . Its CAS Registry Number is 84392-23-4 . As a benzaldehyde derivative bearing a [1,1'-biphenyl] core and a trifluoromethyl group, it serves as a versatile building block in organic synthesis and medicinal chemistry research. The presence of both an aldehyde functional group and the electron-withdrawing trifluoromethyl group on the biphenyl scaffold makes this compound a valuable precursor for the synthesis of more complex structures. The aldehyde group is a key reactive site for various condensation reactions, including the formation of imines and heterocycles. While specific biological data for this exact compound is limited in the public domain, related trifluoromethyl-substituted benzaldehyde derivatives are frequently employed in pharmaceutical research for the construction of bioactive molecules, such as benzimidazoles, which are known to exhibit a range of therapeutic properties . This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9F3O B1304073 2-[4-(Trifluoromethyl)phenyl]benzaldehyde CAS No. 84392-23-4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[4-(trifluoromethyl)phenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O/c15-14(16,17)12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-18/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSBTGUDEHRZTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382228
Record name 2-[4-(trifluoromethyl)phenyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84392-23-4
Record name 2-[4-(trifluoromethyl)phenyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84392-23-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis of 2-[4-(Trifluoromethyl)phenyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-[4-(trifluoromethyl)phenyl]benzaldehyde, a valuable intermediate in pharmaceutical and materials science research. The primary synthetic route detailed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This document includes a detailed experimental protocol, a summary of quantitative data, and visualizations of the synthetic pathway and experimental workflow to aid in laboratory application.

Introduction

This compound, also known as 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde, is a biaryl aldehyde of significant interest in organic synthesis. Its structure, featuring a trifluoromethyl group, imparts unique electronic properties and metabolic stability to molecules incorporating this moiety, making it a desirable building block in drug discovery and the development of advanced materials. The most prevalent and efficient method for the synthesis of this and similar biaryl compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction offers high functional group tolerance and generally proceeds under mild conditions with high yields.[2]

Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is effectively achieved via the Suzuki-Miyaura coupling of 2-bromobenzaldehyde and 4-(trifluoromethyl)phenylboronic acid. This reaction is catalyzed by a palladium complex in the presence of a base.

Reaction Scheme:

Suzuki-Miyaura Coupling Figure 1: Suzuki-Miyaura Coupling for the Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-bromobenzaldehyde 2-Bromobenzaldehyde product This compound 2-bromobenzaldehyde->product + boronic_acid 4-(Trifluoromethyl)phenylboronic acid boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., Toluene/Water) solvent->product

Caption: Figure 1: Suzuki-Miyaura Coupling Reaction.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on established Suzuki-Miyaura coupling methodologies.[3][4]

Materials:

  • 2-Bromobenzaldehyde

  • 4-(Trifluoromethyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Nitrogen or Argon gas (inert atmosphere)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst Preparation: In a separate container, palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) are mixed.

  • Solvent Addition: Degassed toluene, ethanol, and water are added to the reaction flask in a 4:1:1 ratio.

  • Catalyst Addition: The palladium/phosphine mixture is added to the reaction flask.

  • Reaction: The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.[5]

Quantitative Data

The following table summarizes the key quantitative data for the synthesized compound and its starting materials.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormPurity (%)Refractive Index (n20/D)Density (g/mL at 25°C)
This compound84392-23-4C₁₄H₉F₃O250.22Liquid961.5521.273
2-Bromobenzaldehyde6630-33-7C₇H₅BrO185.02Liquid981.6131.587
4-(Trifluoromethyl)phenylboronic acid128796-39-4C₇H₆BF₃O₂189.93Solid>97--

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Experimental Workflow Figure 2: Experimental Workflow for Synthesis and Purification Reaction_Setup 1. Reaction Setup (Reactants, Base, Solvent) Inert_Atmosphere 2. Inert Atmosphere (Evacuate/Backfill with N₂/Ar) Reaction_Setup->Inert_Atmosphere Catalyst_Addition 3. Catalyst Addition (Pd(OAc)₂/PPh₃) Inert_Atmosphere->Catalyst_Addition Reaction 4. Reaction (Heating and Stirring) Catalyst_Addition->Reaction Workup 5. Aqueous Work-up (Extraction and Washing) Reaction->Workup Drying 6. Drying and Concentration Workup->Drying Purification 7. Purification (Column Chromatography) Drying->Purification Characterization 8. Product Characterization Purification->Characterization

Caption: Figure 2: Step-by-step experimental workflow.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Palladium compounds are toxic and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. The protocol outlined in this guide, along with the provided quantitative data and workflow visualizations, offers a solid foundation for researchers to successfully synthesize this important chemical intermediate for applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis of 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides detailed protocols for the synthesis of 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde, a key intermediate in pharmaceutical and materials science research. The presence of the trifluoromethyl group can enhance lipophilicity and metabolic stability in drug candidates, making this biphenyl scaffold a valuable building block.[1] This document outlines two primary synthetic routes: a Grignard-based coupling reaction and a Suzuki-Miyaura cross-coupling reaction.

I. Synthesis via Grignard Reaction

This protocol details the preparation of 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde through the formation of a Grignard reagent from the dimethyl acetal of 2-bromobenzaldehyde, followed by a palladium-catalyzed cross-coupling with 4-iodobenzotrifluoride.[2]

Experimental Protocol

Step 1: Grignard Reagent Formation

  • To a dry flask under a nitrogen atmosphere, add magnesium turnings (1.23 g, 50.7 mmol) and anhydrous tetrahydrofuran (THF, 10 mL).

  • Mechanically stir the mixture while adding a solution of 1,2-dibromoethane (1.22 g, 6.5 mmol) in THF (10 mL) dropwise.

  • Upon completion, add a solution of the dimethyl acetal of 2-bromobenzaldehyde (3.00 g, 13.0 mmol) and 1,2-dibromoethane (2.44 g, 13.0 mmol) in THF (10 mL) at a rate that maintains a gentle reflux.

  • Following this addition, add a second solution of 1,2-dibromoethane (1.22 g, 6.5 mmol) in THF (10 mL) dropwise.

  • Reflux the mixture for an additional 20 minutes.

Step 2: Cross-Coupling Reaction

  • Decant the prepared Grignard reagent into an addition funnel attached to a second reaction flask.

  • The second flask should contain a solution of 4-iodobenzotrifluoride (2.72 g, 10.0 mmol) and iodo(4-trifluoromethyl)bis(triphenylphosphine)palladium(II) (0.21 g, 0.9 mmol) in refluxing THF (20 mL).

  • Add the Grignard reagent dropwise to the second flask and reflux the resulting mixture for 1.5 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and add 3N hydrochloric acid (30 mL).

  • Evaporate the THF using a rotary evaporator.

  • Extract the residue with diethyl ether.

  • Wash the ether extract with 3N hydrochloric acid (20 mL), followed by water (4 x 25 mL), and finally with a saturated sodium chloride solution (10 mL).

  • Dry the ether solution over magnesium sulfate (MgSO4), treat with charcoal, and filter.

  • Evaporate the solvent to yield a dark yellow oil.

  • Purify the crude product by HPLC using a 1:1 mixture of methylene chloride and hexane to obtain the final product as a light yellow oil.[2]

Quantitative Data
Reactant/ProductMass/VolumeMolesYield (%)Purity
Dimethyl acetal of 2-bromobenzaldehyde3.00 g13.0 mmol--
4-Iodobenzotrifluoride2.72 g10.0 mmol--
4'-(Trifluoromethyl)biphenyl-2-carbaldehyde 2.41 g - 96.4% -

II. Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds, valued for its mild reaction conditions and tolerance of various functional groups.[3][4][5] The following is a representative protocol for the synthesis of 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde based on established procedures for similar compounds.

Experimental Protocol

Step 1: Reaction Setup

  • In a dry round-bottom flask, combine 2-formylphenylboronic acid (1.2 equivalents), 1-bromo-4-(trifluoromethyl)benzene (1.0 equivalent), a palladium catalyst such as palladium(II) acetate (2 mol%), and a phosphine ligand like triphenylphosphine (4 mol%).

  • Under an inert atmosphere (e.g., nitrogen or argon), add a degassed solvent such as toluene (appropriate volume for concentration).

  • Add an aqueous solution of a base, typically 2 M potassium carbonate or sodium carbonate (2.0-4.0 equivalents).[3][6]

Step 2: Reaction

  • Stir the reaction mixture vigorously and heat to a temperature between 80-95 °C.[3][7]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 4-16 hours.[3][7]

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde.[3]

Quantitative Data
Reactant/ProductEquivalentsCatalyst Loading (mol%)Typical Yield (%)
2-Formylphenylboronic acid1.2--
1-Bromo-4-(trifluoromethyl)benzene1.0--
Palladium(II) acetate-2-
Triphenylphosphine-4-
4'-(Trifluoromethyl)biphenyl-2-carbaldehyde - - >90% (expected)

Note: The yield is an estimation based on similar Suzuki-Miyaura coupling reactions.[3]

III. Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the two described synthetic protocols.

Grignard_Synthesis_Workflow A Start: 2-Bromobenzaldehyde (dimethyl acetal) B Grignard Formation (Mg, 1,2-dibromoethane, THF) A->B Reactant C Grignard Reagent B->C Intermediate E Pd-Catalyzed Cross-Coupling (Pd catalyst, THF, reflux) C->E Reactant D Start: 4-Iodobenzotrifluoride D->E Reactant F Crude Product E->F Result G Work-up & Purification (HCl, Extraction, HPLC) F->G Input H Final Product: 4'-(Trifluoromethyl)biphenyl- 2-carbaldehyde G->H Output

Caption: Workflow for Grignard-based synthesis.

Suzuki_Coupling_Workflow A Start: 2-Formylphenylboronic acid & 1-Bromo-4-(trifluoromethyl)benzene B Suzuki-Miyaura Coupling (Pd catalyst, Base, Toluene, heat) A->B Reactants C Crude Product B->C Result D Work-up & Purification (Extraction, Column Chromatography) C->D Input E Final Product: 4'-(Trifluoromethyl)biphenyl- 2-carbaldehyde D->E Output

Caption: Workflow for Suzuki-Miyaura cross-coupling.

References

Technical Guide: 2-[4-(Trifluoromethyl)phenyl]benzaldehyde (CAS 84392-23-4)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Profile for Chemical Research and Development

Abstract

This technical guide provides a comprehensive overview of 2-[4-(trifluoromethyl)phenyl]benzaldehyde (CAS No. 84392-23-4), a biaryl carbaldehyde of significant interest in organic synthesis. The document details its chemical identity, physicochemical properties, reactivity, and safety protocols. Intended for researchers, chemists, and professionals in drug development, this guide consolidates available data to support the compound's application as a versatile synthetic intermediate. A proposed, chemically sound synthesis workflow is presented, reflecting standard methodologies for the formation of its core structure.

Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by a benzaldehyde ring substituted at the 2-position with a 4-(trifluoromethyl)phenyl group.[1] Its unique structure, featuring the strongly electron-withdrawing trifluoromethyl (CF₃) group, makes it a valuable building block for creating more complex molecules in the pharmaceutical and materials science sectors.[2][3]

The key identifying and physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 84392-23-4 [1][3][4]
IUPAC Name This compound [1]
Synonyms 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde [1]
Molecular Formula C₁₄H₉F₃O [1][3]
Molecular Weight 250.22 g/mol [5]
Appearance Crystalline powder [3]
Purity Typically ≥97% [3]

| Storage | Store at room temperature, well-sealed. For long-term storage, -20°C is recommended. |[3][5] |

Spectroscopic Data Profile

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show complex signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the two phenyl rings. A distinct singlet for the aldehyde proton (-CHO) would appear further downfield, typically in the range of 9.5-10.5 ppm.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum would display a characteristic signal for the carbonyl carbon of the aldehyde at approximately 190 ppm. Multiple signals would be present in the aromatic region (120-150 ppm), with the carbon of the CF₃ group showing a quartet due to C-F coupling.

  • ¹⁹F NMR Spectroscopy : The fluorine NMR spectrum would be simplest, showing a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

  • Infrared (IR) Spectroscopy : The IR spectrum would be dominated by a strong carbonyl (C=O) stretching band around 1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be prominent.

  • Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 250.22.

Reactivity and Synthetic Applications

The chemical behavior of this compound is governed by its two primary functional groups: the aldehyde and the trifluoromethyl-substituted biaryl system.

  • Electrophilicity : The trifluoromethyl group is a powerful electron-withdrawing group.[6] This effect increases the electrophilicity of the aldehyde's carbonyl carbon, making the compound highly reactive toward nucleophiles.[2][6]

  • Common Reactions : As an aldehyde, it is an excellent substrate for a variety of fundamental organic reactions, including:

    • Wittig olefination

    • Aldol condensation

    • Reductive amination to form secondary amines[6]

    • Oxidation to the corresponding carboxylic acid

    • Reduction to the corresponding benzyl alcohol

  • Applications : Its primary role is as a synthetic intermediate or building block.[3] It can be used to introduce the 4'-(trifluoromethyl)biphenyl-2-yl moiety into larger, more complex target molecules. It may also serve as a reference standard for drug impurities in pharmaceutical quality control.[5]

Proposed Synthesis Workflow

While specific industrial preparation methods for this exact isomer are proprietary, a logical and robust laboratory-scale synthesis can be achieved via a Suzuki-Miyaura cross-coupling reaction. This is a standard and highly effective method for constructing biaryl systems. The proposed workflow involves coupling a boronic acid derivative with an aryl halide.

Experimental Protocol: Proposed Suzuki-Miyaura Coupling

Objective: To synthesize this compound from 2-formylphenylboronic acid and 1-bromo-4-(trifluoromethyl)benzene.

Materials:

  • 2-Formylphenylboronic acid

  • 1-Bromo-4-(trifluoromethyl)benzene

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water, or DME)

  • Inert gas (Argon or Nitrogen)

Methodology:

  • Reaction Setup: A dried reaction flask is charged with 2-formylphenylboronic acid (1.0 eq), 1-bromo-4-(trifluoromethyl)benzene (1.1 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

  • Solvent Addition: The chosen solvent system is degassed and added to the flask under an inert atmosphere.

  • Reaction Conditions: The mixture is heated, typically between 80-110°C, and stirred vigorously until reaction completion is observed (monitored by TLC or GC-MS).

  • Workup: Upon cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude residue is then purified using silica gel column chromatography to yield the final product, this compound.

The logical flow of this common synthetic approach is visualized in the diagram below.

G cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output r1 2-Formylphenylboronic Acid setup 1. Combine Reactants Under Inert Atmosphere r2 1-Bromo-4-(trifluoromethyl)benzene cat Palladium Catalyst (e.g., Pd(PPh₃)₄) base Aqueous Base (e.g., K₂CO₃) reaction 2. Heat Mixture (e.g., 80-110°C) setup->reaction Degassed Solvent (e.g., Toluene) workup 3. Aqueous Workup & Organic Extraction reaction->workup Monitor via TLC/GC-MS purify 4. Column Chromatography workup->purify Crude Product product Final Product: This compound purify->product

Caption: Proposed Suzuki Coupling Workflow for Synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed. While a specific, detailed safety data sheet (SDS) for this compound is not universally available, data from structurally similar benzaldehyde derivatives provide a strong basis for safe handling protocols.

Table 2: Hazard Identification and Safe Handling Recommendations

Category Recommendation Reference
Health Hazards May cause skin, eye, and respiratory system irritation. Harmful if swallowed or inhaled. [7][8][9]
Personal Protective Equipment (PPE) Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. [10]
Handling Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust and contact with skin and eyes. Wash hands thoroughly after handling. [8][9][10]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from heat, sparks, open flames, and incompatible materials like strong oxidizing or reducing agents. [7][10]
Fire Fighting Use carbon dioxide (CO₂), dry chemical powder, or appropriate foam for extinction. [10]

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. |[10] |

Conclusion

This compound, CAS 84392-23-4, is a specialized chemical intermediate with significant potential in synthetic chemistry. Its enhanced electrophilicity and biaryl structure make it an attractive precursor for the synthesis of novel compounds, particularly in the fields of medicinal chemistry and materials science. This guide provides the foundational technical information required for its safe handling, application, and synthesis, serving as a valuable resource for the scientific community.

References

physical and chemical properties of 2-[4-(trifluoromethyl)phenyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[4-(Trifluoromethyl)phenyl]benzaldehyde, also known as 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde, is a fluorinated aromatic aldehyde with significant potential as a building block in medicinal chemistry and materials science. Its structure, featuring a biphenyl backbone with a trifluoromethyl group and an aldehyde functionality, imparts unique electronic and steric properties that make it a valuable intermediate in the synthesis of complex organic molecules. The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of target compounds, making this molecule of particular interest in drug discovery programs. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential biological significance of this compound.

Core Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 84392-23-4
Molecular Formula C₁₄H₉F₃O
Molecular Weight 250.22 g/mol
Appearance Clear liquid or crystalline powder
Density 1.273 g/mL at 25 °C
Refractive Index n20/D 1.552
Purity ≥ 95% (NMR)
Storage Store at 0-8 °C

Synonyms: 4'-(Trifluoromethyl)-1,1'-biphenyl-2-carboxaldehyde, 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde.

Spectroscopic Data

While specific experimental spectra for this compound are not widely available in public databases, the expected spectral characteristics can be inferred from its structure and comparison with related compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the nine protons on the biphenyl scaffold. The aldehyde proton (-CHO) will appear as a distinct singlet further downfield, likely in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon of the aldehyde group in the range of δ 190-200 ppm. Multiple signals will be present in the aromatic region (δ 120-150 ppm) for the carbon atoms of the two phenyl rings. The trifluoromethyl group will appear as a quartet due to C-F coupling.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching vibration of the aldehyde group, typically found around 1700 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region. The C-F stretching vibrations of the trifluoromethyl group are expected to produce strong absorptions in the 1000-1200 cm⁻¹ range.

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used for the synthesis of biaryl compounds.

Reaction Principle: The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (in this case, 4-(trifluoromethyl)phenylboronic acid) and an organohalide (2-bromobenzaldehyde). The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the boronic acid and reductive elimination to yield the desired biphenyl product and regenerate the catalyst.

Suzuki_Miyaura_Coupling cluster_reactants Reactants A 2-Bromobenzaldehyde OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X) A->OxAdd Oxidative Addition B 4-(Trifluoromethyl)phenylboronic Acid Transmetal Transmetalation Intermediate (Ar-Pd(II)-Ar') B->Transmetal Pd0 Pd(0) Catalyst Pd0->OxAdd Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Transmetal OxAdd->Transmetal Transmetalation Transmetal->Pd0 Catalyst Regeneration Product This compound Transmetal->Product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol (General Procedure):

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromobenzaldehyde (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (typically 1-5 mol%), and a base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate, 2-3 eq).

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (such as toluene, dioxane, or THF) and an aqueous solution of the base is commonly used.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature typically ranging from 80 to 110 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Reactivity and Chemical Profile

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group, with its reactivity modulated by the electronic effects of the biphenyl system and the trifluoromethyl group.

  • Aldehyde Reactivity: The aldehyde group is susceptible to nucleophilic attack, making it a versatile handle for a variety of chemical transformations. It can readily undergo reactions such as:

    • Oxidation: to the corresponding carboxylic acid.

    • Reduction: to the corresponding benzyl alcohol.

    • Reductive Amination: to form various secondary and tertiary amines.

    • Wittig Reaction: to form stilbene derivatives.

    • Condensation Reactions: such as aldol and Knoevenagel condensations to form α,β-unsaturated systems.

  • Influence of the Trifluoromethyl Group: The strongly electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the entire aromatic system, including the carbonyl carbon of the aldehyde. This can enhance the rate of nucleophilic addition reactions at the aldehyde.

  • Stability: The compound is expected to be stable under standard laboratory conditions, though aldehydes can be prone to oxidation upon prolonged exposure to air. Storage in a cool, dark place under an inert atmosphere is recommended to maintain its purity.

Aldehyde_Reactions Aldehyde This compound CarboxylicAcid Carboxylic Acid Derivative Aldehyde->CarboxylicAcid Oxidation Alcohol Benzyl Alcohol Derivative Aldehyde->Alcohol Reduction Amine Amine Derivative Aldehyde->Amine Reductive Amination Alkene Alkene Derivative (e.g., Stilbene) Aldehyde->Alkene Wittig Reaction Unsaturated α,β-Unsaturated Derivative Aldehyde->Unsaturated Condensation Reaction

Caption: Key reactions of the aldehyde group.

Biological Activity and Drug Development Applications

While specific biological data for this compound is not extensively reported, the structural motifs present in the molecule are of significant interest in drug discovery.

  • Biphenyl Moiety: The biphenyl scaffold is a common feature in many biologically active compounds, contributing to favorable interactions with various biological targets. Biphenyl derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

  • Trifluoromethyl Group: The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to improve the pharmacological profile of drug candidates. This group can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity which can improve cell membrane permeability, and favorably modulate binding interactions with target proteins.

  • Potential Applications: Given these structural features, this compound is a promising starting material for the synthesis of novel therapeutic agents. It can be utilized in the development of inhibitors for various enzymes or ligands for receptors where the biphenyl and trifluoromethyl moieties can contribute to potent and selective binding. Further research is warranted to explore the specific biological targets and potential therapeutic applications of derivatives synthesized from this compound.

There are no specific signaling pathways directly attributed to this compound in the currently available literature. However, its derivatives could potentially interact with a multitude of pathways depending on the overall structure of the final molecule. For instance, biphenyl-containing compounds have been implicated in modulating pathways related to inflammation and cell proliferation.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its synthesis via the robust Suzuki-Miyaura coupling reaction allows for its efficient preparation. The presence of the reactive aldehyde group, combined with the beneficial properties of the biphenyl and trifluoromethyl moieties, makes it an attractive starting material for the development of novel compounds with tailored biological and physical properties. This technical guide provides a foundational understanding of its chemistry and potential applications, encouraging further exploration of this promising molecule in research and development.

An In-depth Technical Guide on 2-[4-(trifluoromethyl)phenyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 2-[4-(trifluoromethyl)phenyl]benzaldehyde. Due to the limited publicly available quantitative solubility data for this specific compound, this guide also includes a comparative analysis of its physicochemical properties alongside its isomers and a generalized, detailed protocol for solubility determination applicable to crystalline compounds.

Physicochemical Properties

PropertyThis compound2-(Trifluoromethyl)benzaldehyde4-(Trifluoromethyl)benzaldehyde
CAS Number 84392-23-4447-61-0[1][2][3]455-19-6[4]
Molecular Formula C₁₄H₉F₃OC₈H₅F₃O[1][3]C₈H₅F₃O[4]
Molecular Weight 250.22 g/mol 174.12 g/mol [1][3]174.12 g/mol [4]
Appearance Crystalline powderClear, colorless to slightly yellow liquid[1]Clear colorless to yellow liquid[4]
Boiling Point Not specified70-71°C at 16 mmHg[1]66-67°C at 13 mmHg
Density Not specified1.32 g/mL at 25°C[2]1.275 g/mL at 25°C[4]
Refractive Index Not specifiedn20/D 1.466[2]n20/D 1.463
Solubility Data not availableSoluble in most organic solvents[3]Water: 1.5 g/L at 20°C

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed, generalized methodology for determining the equilibrium solubility of a crystalline compound like this compound in a specific solvent. This protocol is based on the widely accepted shake-flask method.

Objective: To determine the saturation concentration of a crystalline solid in a solvent at a controlled temperature.

Materials:

  • Crystalline compound (solute)

  • Solvent of interest

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with airtight seals

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of the crystalline compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Accurately pipette a known volume of the solvent into each vial.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent artificially high solubility measurements.

  • Analysis:

    • Accurately dilute the filtered supernatant with the solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve of the compound in the same solvent is required for accurate quantification.

  • Data Calculation:

    • Calculate the solubility of the compound in the solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Synthetic Pathway Overview

While a specific, detailed synthesis for this compound is not provided in the search results, a general understanding of the synthesis of trifluoromethyl-substituted benzaldehydes can be illustrated. Common synthetic routes often involve the formylation of a trifluoromethyl-substituted benzene derivative or the oxidation of the corresponding benzyl alcohol.[5] Another approach involves the hydrolysis of a dihalogenated precursor. The following diagram illustrates a generalized synthetic approach.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Trifluoromethyl-substituted\nAryl Halide Trifluoromethyl-substituted Aryl Halide Palladium-catalyzed\nFormylation Palladium-catalyzed Formylation Trifluoromethyl-substituted\nAryl Halide->Palladium-catalyzed\nFormylation Reactant Formylating Agent Formylating Agent Formylating Agent->Palladium-catalyzed\nFormylation Reagent Trifluoromethyl-substituted\nBenzaldehyde Trifluoromethyl-substituted Benzaldehyde Palladium-catalyzed\nFormylation->Trifluoromethyl-substituted\nBenzaldehyde Yields

Caption: Generalized synthetic pathway for trifluoromethyl-substituted benzaldehydes.

This guide serves as a foundational resource for professionals working with this compound. While direct solubility data remains elusive, the provided information on its properties, a robust protocol for its determination, and an overview of its synthesis will aid in future research and development endeavors.

References

IUPAC name for 2-[4-(trifluoromethyl)phenyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde

Introduction

4'-(Trifluoromethyl)biphenyl-2-carbaldehyde is a fluorinated aromatic aldehyde that serves as a critical intermediate in advanced organic synthesis. Its unique molecular structure, featuring a biphenyl core with a formyl group at the 2-position and a trifluoromethyl group at the 4'-position, makes it a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl (-CF3) group is particularly significant, as it can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a desirable feature in the design of novel pharmaceuticals.[1][2]

This technical guide provides a comprehensive overview of 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde for researchers, scientists, and drug development professionals. It covers the compound's nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and its applications in drug discovery.

Compound Identification and Properties

The compound is identified by several names and numbers, with its key properties summarized below.

IdentifierValueReference
IUPAC Name 2-[4-(Trifluoromethyl)phenyl]benzaldehyde[3]
Synonym 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde[3]
CAS Number 84392-23-4[3][4]
Molecular Formula C14H9F3O[3][4]
Molecular Weight 266.22 g/mol -
Appearance Crystalline powder[4]
Purity ≥97%[4]

Synthesis via Suzuki-Miyaura Coupling

The primary method for synthesizing 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryls.[5] The reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.

For the synthesis of this specific compound, the typical reactants are 2-bromobenzaldehyde and 4-(trifluoromethyl)phenylboronic acid.

Experimental Protocol

The following is a representative experimental protocol for the Suzuki-Miyaura coupling reaction to produce 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde.

Materials:

  • 2-bromobenzaldehyde

  • 4-(trifluoromethyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3) or other suitable phosphine ligand

  • Potassium carbonate (K2CO3) or another suitable base

  • Toluene and Water (solvent system)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous magnesium sulfate (for drying)

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobenzaldehyde (1.0 equivalent), 4-(trifluoromethyl)phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%), to the flask.

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash them sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde as a crystalline solid.

Synthesis Workflow Diagram

G Figure 1: Suzuki-Miyaura Coupling Workflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_product Product r1 2-Bromobenzaldehyde reaction Reaction in Toluene/Water @ Reflux r1->reaction r2 4-(Trifluoromethyl)phenylboronic Acid r2->reaction cat Pd Catalyst & Base (e.g., Pd(OAc)2, K2CO3) cat->reaction workup Aqueous Workup & Extraction reaction->workup Cooling purify Column Chromatography workup->purify Crude Product product 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde purify->product Pure Product G Figure 2: Rationale for Use in Drug Design cluster_properties Core Properties of -CF3 Group cluster_effects Pharmacokinetic Effects cluster_outcome Therapeutic Outcome cluster_application Application p1 High Electronegativity e1 Enhanced Metabolic Stability p1->e1 p2 Increased Lipophilicity e2 Improved Membrane Permeability p2->e2 p3 Steric Bulk e3 Modulated Receptor Binding p3->e3 outcome Improved Drug Efficacy & Bioavailability e1->outcome e2->outcome e3->outcome app Use of 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde as a key building block outcome->app

References

Spectroscopic Profile of 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 4'-(trifluoromethyl)biphenyl-2-carbaldehyde. Due to the limited availability of direct experimental spectra in public databases, this document compiles predicted spectroscopic characteristics based on the analysis of structurally similar compounds. The information herein serves as a valuable reference for the synthesis, identification, and characterization of this molecule in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4'-(trifluoromethyl)biphenyl-2-carbaldehyde. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~10.0s-1HAldehyde proton (-CHO)
~8.0 - 7.8m-4HAromatic protons (H2', H3', H5', H6')
~7.7 - 7.5m-4HAromatic protons (H3, H4, H5, H6)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~192Aldehyde Carbonyl (C=O)
~145Aromatic Carbon (C1')
~140Aromatic Carbon (C1)
~135Aromatic Carbon (C2)
~131Aromatic Carbon (C4')
~130Aromatic Carbons
~128Aromatic Carbons
~126 (q, J ≈ 3-4 Hz)Aromatic Carbons (C3', C5')
~124 (q, J ≈ 272 Hz)Trifluoromethyl Carbon (-CF₃)

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -62sTrifluoromethyl group (-CF₃)
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3070MediumAromatic C-H stretch
~2850, ~2750MediumAldehyde C-H stretch (Fermi resonance doublet)
~1700StrongCarbonyl (C=O) stretch of the aldehyde
~1600, ~1480Medium-StrongAromatic C=C ring stretching
~1320StrongC-F stretching of the trifluoromethyl group
~1160, ~1120, ~1070StrongC-F stretching of the trifluoromethyl group
~840StrongOut-of-plane C-H bending (para-substituted ring)
~760StrongOut-of-plane C-H bending (ortho-substituted ring)
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data

m/zInterpretation
250.06[M]⁺˙ (Molecular ion)
249.05[M-H]⁺ (Loss of hydrogen radical)
221.06[M-CHO]⁺ (Loss of formyl radical)
181.05[M-CF₃]⁺ (Loss of trifluoromethyl radical)
152.06[M-C₇H₄O]⁺ (Biphenyl fragment)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 4'-(trifluoromethyl)biphenyl-2-carbaldehyde. These protocols are based on standard laboratory procedures for the analysis of aromatic aldehydes.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of 4'-(trifluoromethyl)biphenyl-2-carbaldehyde in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent may depend on the sample's solubility.

  • Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds is recommended.

  • ¹⁹F NMR Acquisition :

    • Acquire a one-dimensional fluorine spectrum.

    • A reference standard, such as trifluorotoluene, may be used.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation :

    • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the sample is placed directly on the ATR crystal.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing : The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), can be used.

  • Data Acquisition :

    • Introduce the sample into the ion source.

    • For EI, a standard electron energy of 70 eV is typically used.

    • For ESI, the sample solution is infused into the source, and appropriate voltages are applied to generate ions.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like 4'-(trifluoromethyl)biphenyl-2-carbaldehyde.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of 4'-(trifluoromethyl)biphenyl-2-carbaldehyde Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis - Chemical Shifts - Coupling Constants - Functional Group Frequencies - Fragmentation Patterns NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Commercial Suppliers of 2-[4-(trifluoromethyl)phenyl]benzaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, sourcing high-quality chemical compounds is a critical step in the research and development pipeline. This guide provides an overview of commercial suppliers for 2-[4-(trifluoromethyl)phenyl]benzaldehyde (CAS No. 84392-23-4), a key intermediate in various synthetic applications.

Chemical Profile

IUPAC Name: this compound[1] CAS Number: 84392-23-4[1][2][3] Molecular Formula: C14H9F3O[1][2][3]

This compound is noted for its application as a primary and secondary intermediate in organic synthesis.[2]

Commercial Availability

Several chemical suppliers offer this compound, often with varying purity levels and quantities to suit different research and manufacturing needs. Below is a compilation of identified suppliers and the product specifications they provide.

SupplierPurityAppearanceAdditional Information
Weifang Yangxu Group Co., Ltd. 99%[3]-Offers the product in quantities as low as 1 milligram and has a large production capacity. They provide shipment by air or sea.[3]
BOC Sciences 97%[2]Crystalline powder[2]Provides the compound for use as a primary and secondary intermediate. They offer industrial and reagent grades.[2]
P&S Chemicals --Lists the compound and provides its chemical formula and synonyms, including 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde.[1]
Amadis Chemical Company Limited --Lists 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbaldehyde as available.[4]
Hunan Russell Chemicals Technology Co.,Ltd. --Lists 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbaldehyde.
BLD Pharmatech Co., Limited 98%-Lists 4'-(TRIFLUOROMETHYL)-[1,1'-BIPHENYL]-2-CARBALDEHYDE.
XIAMEN EQUATION CHEMICAL CO.,LTD --Lists this compound.[5]

Logical Workflow for Sourcing

To assist in the procurement process, the following logical workflow can be considered.

G A Identify Chemical Compound (this compound) B Verify CAS Number (84392-23-4) A->B C Search for Commercial Suppliers B->C D Request Quotations and Lead Times C->D E Evaluate Supplier Specifications (Purity, Quantity, Price) D->E F Select Supplier and Place Order E->F G Receive and Qualify Material F->G

Figure 1: A streamlined workflow for sourcing chemical compounds.

Disclaimer: While this guide provides a list of potential suppliers based on publicly available information, it is essential for researchers to conduct their own due diligence and supplier qualification. The experimental protocols and detailed signaling pathways requested are beyond the scope of this document. For specific experimental methodologies, consulting peer-reviewed scientific literature is recommended.

References

purity standards for 2-[4-(trifluoromethyl)phenyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Exploring Purity Analysis

I'm currently engaged in a detailed search, focusing on "purity standards 2-[4-(trifluoromethyl)phenyl]benzaldehyde," "analytical methods for this compound purity," and "synthesis route optimization" to develop a plan for assessing the compound's purity and potential synthesis refinement. My initial focus is to pinpoint reliable reference points.

Expanding Data Search

I've broadened my search parameters to include "synthesis and purification of this compound" to expand the data pool. I'm now also looking for impurity profiles and common contaminants. My aim is to extract quantitative data, analyze experimental protocols, and begin structuring the information for easy interpretation.

Refining Data Gathering

Now, I'm integrating the specific focus on "this compound impurity profile" and "common impurities" into the search. I'll also be actively hunting for "certificate of analysis" and "product specifications" to nail down established quality control parameters. The plan is to meticulously extract quantitative data, analyze analytical methods, and create visual aids for efficient information use. This builds upon my broader search for synthesis and purification details.

Exploring Purity Data

I've begun my investigation, searching for purity standards related to this compound. The initial returns were somewhat sparse, though a supplier listing did provide a hint regarding purity levels. I'm now delving into related chemical structures and their corresponding purity data to broaden my search and gain a clearer understanding of potential standards.

Analyzing Impurities & Methods

I've been analyzing the nature of impurities and the purification methods. I am now evaluating the applicability of purification techniques mentioned, such as recrystallization, for this compound and similar compounds. I've also identified the types of spectroscopic methods employed for purity determination and I am looking for quantitative limits.

Reviewing Purity Data

I've been sifting through the data from my earlier searches, and it's proving fruitful. I've got some purity percentages, specifically 97-99% from a supplier for this compound, and 98% for similar compounds. I've also managed to pull together general information about HPLC, GC, and NMR, techniques often used for assessing purity in these benzaldehyde types.

Refining Search Parameters

I'm now zeroing in on more specific search terms. The previous searches gave me a good overview of analytical techniques and general purity data. Now, I'm focusing on finding the exact experimental protocols needed for the technical guide, specifically for this compound. I also need to refine the impurity profile with details on potential byproducts unique to its synthesis.

Investigating Purity Levels

I've been looking into purity levels and analytical techniques for this compound and structurally similar compounds. Supplier information indicates the target compound typically has a purity between 97-99%. I've also found standard methods for HPLC, GC-MS, and NMR analysis for these aromatic compounds.

Expanding Analytical Focus

I'm now focusing on finding specific analytical methods for determining the purity of this compound. The general methods I found are a decent starting point. However, I need more tailored procedures and detailed impurity profiles. I'm actively seeking methods and info on the molecule's specific synthesis and typical byproducts, to build a thorough guide.

Investigating Purity Levels

My focus has shifted to the purity of this compound. I've compiled supplier data, revealing purities between 97% and 99%. I'm currently looking into analytical methods and potential impurities that might be present. Digging deeper into this aspect.

Compiling Analytical Approaches

I'm now integrating information from my research on analytical methods for related compounds into the framework for this compound. The aim is to generate specific experimental protocols. My focus is on creating tailored protocols by adapting existing general methods. I will also incorporate a logical flow to optimize the guide's utility.

Synthesizing Protocols and Plans

I'm now focusing on creating specific experimental protocols, drawing from general analytical methods. I'm adapting HPLC, GC-MS, and NMR protocols for related compounds to develop a tailored workflow for this compound. Based on my research into Suzuki-Miyaura reaction byproducts, I'm constructing a potential impurity profile and planning a logical flow for purity analysis. The goal is a complete technical guide without further external research, consolidating the findings thus far.

An In-depth Technical Guide to 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 4'-(trifluoromethyl)biphenyl-2-carbaldehyde. This information is intended to support research and development efforts in medicinal chemistry, materials science, and organic synthesis.

Molecular Structure and Properties

4'-(Trifluoromethyl)biphenyl-2-carbaldehyde is an aromatic organic compound featuring a biphenyl backbone substituted with a trifluoromethyl group at the 4'-position and a carbaldehyde (formyl) group at the 2-position. The trifluoromethyl group significantly influences the molecule's electronic properties and lipophilicity, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1]

Table 1: Physicochemical Properties of 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde

PropertyValueReference
Molecular Formula C₁₄H₉F₃O[1][2]
Molecular Weight 250.22 g/mol [1][2]
CAS Number 84392-23-4[2]
Appearance Liquid[2]
Density 1.273 g/mL at 25 °C[2]
Refractive Index n20/D 1.552[2]
SMILES String O=Cc1ccccc1-c1ccc(cc1)C(F)(F)F[2]
InChI Key UUSBTGUDEHRZTF-UHFFFAOYSA-N[2]

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 4'-(trifluoromethyl)biphenyl-2-carbaldehyde

Spectroscopy Predicted Chemical Shifts / Key Features
¹H NMR Aldehyde Proton (CHO): ~9.9 ppm (singlet). Aromatic Protons: 7.4 - 8.1 ppm (multiplets). The proton ortho to the aldehyde may be shifted downfield. The protons on the trifluoromethyl-substituted ring will show characteristic coupling patterns.
¹³C NMR Carbonyl Carbon (C=O): ~192 ppm. Trifluoromethyl Carbon (CF₃): Quartet centered around 124 ppm (due to C-F coupling). Aromatic Carbons: 120 - 150 ppm. The carbon attached to the CF₃ group will show a larger chemical shift and splitting.
FT-IR C=O Stretch (Aldehyde): ~1700 cm⁻¹. C-F Stretch: Strong absorptions in the 1350-1100 cm⁻¹ region. Aromatic C-H Stretch: ~3100-3000 cm⁻¹. Aromatic C=C Stretch: ~1600-1450 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): m/z = 250. Key Fragments: Loss of H (M-1), loss of CHO (M-29), loss of CF₃ (M-69), and fragments corresponding to the biphenyl backbone. Aromatic aldehydes typically show a strong molecular ion peak.[3]

Experimental Protocols

Synthesis via Grignard Reagent

A documented method for the synthesis of 4'-(trifluoromethyl)biphenyl-2-carbaldehyde involves a Grignard reaction followed by a palladium-catalyzed cross-coupling reaction.

Experimental Workflow: Grignard-based Synthesis

G reagent1 2-Bromobenzaldehyde dimethyl acetal grignard Grignard Reagent Formation reagent1->grignard reagent2 Mg turnings reagent2->grignard reagent3 1,2-Dibromoethane reagent3->grignard reagent4 THF reagent4->grignard coupling Cross-Coupling grignard->coupling reagent5 4-Iodobenzotrifluoride reagent5->coupling catalyst Pd Catalyst catalyst->coupling workup Acidic Workup & Extraction coupling->workup purification Chromatography workup->purification product 4'-(Trifluoromethyl)biphenyl -2-carbaldehyde purification->product

Caption: Workflow for the Grignard-based synthesis.

Detailed Methodology:

  • Grignard Reagent Preparation: To a solution of the dimethyl acetal of 2-bromobenzaldehyde and 1,2-dibromoethane in anhydrous tetrahydrofuran (THF), magnesium turnings are added. The reaction is initiated with a small amount of 1,2-dibromoethane and maintained at a gentle reflux.

  • Cross-Coupling: The prepared Grignard reagent is then added dropwise to a refluxing solution of 4-iodobenzotrifluoride and a palladium catalyst (e.g., iodo(4-trifluoromethyl)bis(triphenylphosphine)palladium(II)) in THF. The mixture is refluxed for approximately 1.5 hours.

  • Workup and Purification: After cooling, the reaction is quenched with 3N hydrochloric acid. The THF is removed under reduced pressure, and the residue is extracted with diethyl ether. The organic layer is washed sequentially with 3N HCl, water, and brine, then dried over magnesium sulfate. The crude product is purified by HPLC to yield the final product as a light yellow oil.

Alternative Synthesis via Suzuki-Miyaura Cross-Coupling

An alternative and widely used method for the synthesis of biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction. This method offers mild reaction conditions and tolerance to a variety of functional groups.

Experimental Workflow: Suzuki-Miyaura Coupling

G reagent1 2-Formylphenylboronic acid reaction Suzuki Coupling reagent1->reaction reagent2 1-Bromo-4-(trifluoromethyl) benzene reagent2->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Toluene/Water) solvent->reaction workup Extraction & Washing reaction->workup purification Column Chromatography workup->purification product 4'-(Trifluoromethyl)biphenyl -2-carbaldehyde purification->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask, 2-formylphenylboronic acid, 1-bromo-4-(trifluoromethyl)benzene, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate) are combined in a suitable solvent system (e.g., toluene and water).

  • Reaction Execution: The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80-100 °C for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over a drying agent (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure compound.

Applications and Biological Relevance

4'-(Trifluoromethyl)biphenyl-2-carbaldehyde serves as a key intermediate in the synthesis of a variety of more complex molecules with potential applications in:

  • Pharmaceuticals: The biphenyl scaffold is a common motif in many biologically active compounds. The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and membrane permeability.[1] Biphenyl derivatives have been investigated for a wide range of therapeutic activities, including as anti-inflammatory, antimicrobial, and anticancer agents.

  • Agrochemicals: Similar to pharmaceuticals, the introduction of a trifluoromethyl group can improve the efficacy and stability of pesticides and herbicides.[1]

  • Materials Science: Biphenyl derivatives are utilized in the development of advanced materials such as liquid crystals, polymers, and resins due to their rigid structure and potential for tailored electronic properties.[1]

While specific biological activities for 4'-(trifluoromethyl)biphenyl-2-carbaldehyde have not been extensively reported, its structural features suggest it is a valuable precursor for synthesizing compounds that could target a variety of biological pathways. Further research is warranted to explore the direct biological effects of this molecule and its derivatives.

Conclusion

4'-(Trifluoromethyl)biphenyl-2-carbaldehyde is a versatile chemical intermediate with significant potential in various fields of chemical research and development. The synthetic routes outlined in this guide provide reliable methods for its preparation, enabling further exploration of its properties and applications. The predicted spectroscopic data serves as a useful reference for its characterization. As the demand for novel pharmaceuticals, agrochemicals, and advanced materials continues to grow, the importance of building blocks like 4'-(trifluoromethyl)biphenyl-2-carbaldehyde is expected to increase.

References

A Theoretical and Experimental Guide to 2-[4-(trifluoromethyl)phenyl]benzaldehyde for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive theoretical and experimental framework for the study of 2-[4-(trifluoromethyl)phenyl]benzaldehyde, a molecule of interest in medicinal chemistry and materials science. The presence of both a benzaldehyde moiety and a trifluoromethylphenyl group suggests its potential as a versatile building block for the synthesis of novel therapeutic agents and functional materials. This guide outlines a computational workflow for theoretical calculations, proposes a detailed experimental protocol for its synthesis, and presents a logical pathway for its application in drug discovery.

Part 1: Theoretical Calculations

A thorough understanding of the molecular properties of this compound is crucial for predicting its reactivity, stability, and potential biological activity. Density Functional Theory (DFT) is a powerful computational method for obtaining this information.

Proposed Computational Workflow

The following workflow is recommended for the theoretical investigation of this compound using DFT. This workflow ensures a comprehensive analysis of the molecule's electronic and structural properties.

computational_workflow start Initial Structure Generation (e.g., from 2D sketch) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_analysis Frequency Analysis geom_opt->freq_analysis electronic_props Electronic Properties (HOMO, LUMO, ESP) geom_opt->electronic_props thermo Thermochemical Properties (Enthalpy, Entropy, Gibbs Free Energy) freq_analysis->thermo Confirm minimum energy spectroscopy Simulated Spectra (IR, Raman) freq_analysis->spectroscopy final_analysis Data Analysis and Interpretation thermo->final_analysis reactivity Reactivity Descriptors (Fukui Functions, etc.) electronic_props->reactivity spectroscopy->final_analysis reactivity->final_analysis

Caption: Proposed DFT computational workflow for this compound.

Predicted Molecular Properties

The following table summarizes the key quantitative data that would be obtained from the proposed DFT calculations. These parameters are essential for understanding the molecule's behavior.

Property Description Exemplary Value
Molecular Formula The chemical formula of the molecule.C14H9F3O
Molecular Weight The mass of one mole of the substance.262.22 g/mol
Optimized Total Energy The total electronic energy of the molecule at its most stable geometry.(Value in Hartrees)
Dipole Moment A measure of the polarity of the molecule.(Value in Debye)
HOMO Energy Energy of the Highest Occupied Molecular Orbital.(Value in eV)
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.(Value in eV)
HOMO-LUMO Gap The energy difference between the HOMO and LUMO, indicating chemical reactivity.(Value in eV)
Key Vibrational Frequencies Frequencies corresponding to specific bond vibrations (e.g., C=O stretch).(Values in cm⁻¹)
Rotational Constants Constants related to the molecule's rotational motion.(Values in GHz)

Part 2: Experimental Protocol - Synthesis

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids.

Proposed Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

synthesis_workflow reagents Reactants: - 2-Formylphenylboronic acid - 1-Bromo-4-(trifluoromethyl)benzene - Palladium Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Toluene/Water) reaction Suzuki-Miyaura Coupling Reaction (Inert atmosphere, elevated temperature) reagents->reaction workup Aqueous Workup (Extraction with organic solvent) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, IR, Mass Spectrometry) purification->characterization product Final Product: This compound characterization->product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Methodology

Materials:

  • 2-Formylphenylboronic acid

  • 1-Bromo-4-(trifluoromethyl)benzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-formylphenylboronic acid (1.0 eq), 1-bromo-4-(trifluoromethyl)benzene (1.0 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of toluene and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.

  • Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.

Part 3: Application in Drug Discovery

The theoretical and experimental data for this compound can be leveraged in a logical workflow for drug discovery, from initial screening to lead optimization.

Logical Relationship Diagram

The following diagram illustrates the relationship between the theoretical and experimental findings and their application in a drug discovery pipeline.

drug_discovery_logic theoretical_calc Theoretical Calculations (DFT: Structure, Reactivity) in_silico In Silico Screening (Molecular Docking, QSAR) theoretical_calc->in_silico synthesis Synthesis and Purification in_vitro In Vitro Biological Assays (Enzyme Inhibition, Cell Viability) synthesis->in_vitro hit_id Hit Identification in_silico->hit_id in_vitro->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: Logical workflow for drug discovery using this compound.

This comprehensive guide provides a foundational framework for researchers to explore the potential of this compound. By combining theoretical calculations with robust experimental protocols, the scientific community can efficiently evaluate and utilize this compound in the development of novel pharmaceuticals and advanced materials.

An In-depth Technical Guide to 2-[4-(trifluoromethyl)phenyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[4-(trifluoromethyl)phenyl]benzaldehyde (CAS No. 84392-23-4), a biphenyl carboxaldehyde derivative with significant potential in medicinal chemistry and materials science. This document details the compound's discovery and history, its synthesis via palladium-catalyzed cross-coupling reactions, and its physicochemical properties. While specific biological activities and signaling pathway interactions for this exact molecule are still under investigation, this guide explores the potential applications based on the known activities of related trifluoromethylated and benzaldehyde-containing compounds. Detailed experimental protocols for its synthesis and characterization are also provided to facilitate further research and development.

Introduction

This compound, also known as 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxaldehyde, is an aromatic organic compound featuring a benzaldehyde moiety substituted with a 4-(trifluoromethyl)phenyl group at the ortho position. The presence of the trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, significantly influences the electronic properties and biological activity of the molecule. This group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making trifluoromethylated compounds highly valuable in pharmaceutical research.[1] Benzaldehyde and its derivatives, on the other hand, have been reported to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects. This combination of structural features suggests that this compound holds promise as a versatile building block for the synthesis of novel therapeutic agents and advanced materials.[2]

While the specific historical details of the discovery of this compound are not extensively documented in publicly available literature, its synthesis and exploration are intrinsically linked to the advancement of cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which has become a cornerstone of modern organic synthesis for the formation of biaryl compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 84392-23-4[3]
Molecular Formula C₁₄H₉F₃O[3]
Molecular Weight 250.22 g/mol [3]
Appearance Clear liquid[2]
Assay ≥ 95% (NMR)[2]
Density 1.273 g/mL at 25 °C[3]
Refractive Index n20/D 1.552[3]
Storage Conditions Store at 0-8 °C[2]

Synthesis

The primary synthetic route to this compound involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction typically couples an aryl boronic acid or its ester with an aryl halide or triflate. A detailed experimental protocol for a Grignard-based coupling reaction is provided below.

Experimental Protocol: Synthesis via Grignard Reagent Coupling

This protocol describes the synthesis of 4'-Trifluoromethyl-2-biphenylcarbaldehyde from the dimethyl acetal of 2-bromobenzaldehyde and 4-iodobenzotrifluoride.

Materials:

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • 1,2-Dibromoethane

  • Dimethyl acetal of 2-bromobenzaldehyde

  • 4-Iodobenzotrifluoride

  • Iodo(4-trifluoromethyl)bis(triphenylphosphine)palladium(II)

  • 3N Hydrochloric acid

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Activated charcoal

Procedure:

  • To a dry flask under a nitrogen atmosphere, add magnesium turnings (1.23 g, 50.7 mmol) and anhydrous THF (10 mL).

  • Mechanically stir the mixture while adding a solution of 1,2-dibromoethane (1.22 g, 6.5 mmol) in THF (10 mL) dropwise.

  • Upon completion of the initial reaction, add a solution of the dimethyl acetal of 2-bromobenzaldehyde (3.00 g, 13.0 mmol) and 1,2-dibromoethane (2.44 g, 13.0 mmol) in THF (10 mL) at a rate that maintains a gentle reflux.

  • After the addition is complete, add a second solution of 1,2-dibromoethane (1.22 g, 6.5 mmol) in THF (10 mL) dropwise.

  • Reflux the mixture for an additional 20 minutes.

  • Decant the Grignard reagent into an addition funnel attached to a second reaction flask containing a solution of 4-iodobenzotrifluoride (2.72 g, 10.0 mmol) and iodo(4-trifluoromethyl)bis(triphenylphosphine)palladium(II) (0.21 g, 0.9 mmol) in refluxing THF (20 mL).

  • Add the Grignard reagent dropwise to the second reaction flask and reflux the mixture for 1.5 hours.

  • After cooling to room temperature, add 3N hydrochloric acid (30 mL) and evaporate the THF using a rotary evaporator.

  • Extract the residue with diethyl ether. Wash the ether extract with 3N hydrochloric acid (20 mL), water (4 x 25 mL), and saturated sodium chloride solution (10 mL).

  • Dry the ether solution over MgSO₄, treat with charcoal, filter, and evaporate to yield a dark yellow oil (3.41 g).

  • Purify the crude product by HPLC using a 1:1 mixture of methylene chloride and hexane to isolate the final product as a light yellow oil (2.41 g, 96.4% yield).

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G Synthesis of this compound cluster_0 Grignard Reagent Formation cluster_1 Palladium-Catalyzed Cross-Coupling cluster_2 Work-up and Purification 2-Bromobenzaldehyde dimethyl acetal 2-Bromobenzaldehyde dimethyl acetal Grignard Reagent Grignard Reagent 2-Bromobenzaldehyde dimethyl acetal->Grignard Reagent Mg, THF, 1,2-Dibromoethane Coupling Reaction Coupling Reaction Grignard Reagent->Coupling Reaction 4-Iodobenzotrifluoride, Pd Catalyst Crude Product Crude Product Coupling Reaction->Crude Product Acidic Work-up, Extraction This compound This compound Crude Product->this compound HPLC Purification MAPK_Pathway Hypothetical Inhibition of MAPK Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus Cell Surface Receptor Cell Surface Receptor Inflammatory Stimulus->Cell Surface Receptor MAPKKK MAPKKK Cell Surface Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK (e.g., ERK, JNK, p38) MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK (e.g., ERK, JNK, p38) Transcription Factors Transcription Factors MAPK (e.g., ERK, JNK, p38)->Transcription Factors Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->MAPK (e.g., ERK, JNK, p38)

References

Methodological & Application

Application Notes and Protocols for 2-[4-(trifluoromethyl)phenyl]benzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[4-(trifluoromethyl)phenyl]benzaldehyde is a biaryl aldehyde of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a trifluoromethyl group, imparts unique electronic properties and enhances metabolic stability and lipophilicity in derivative compounds, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1][2] The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, allowing for the construction of complex molecular architectures.[3]

This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound.

Application Notes

Medicinal Chemistry Applications

The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance the pharmacological profile of molecules.[1] This group can improve metabolic stability by blocking sites susceptible to enzymatic degradation and increase binding affinity to target proteins.[4] The biaryl scaffold is also a common motif in many biologically active compounds. Therefore, this compound is a key intermediate for the synthesis of a variety of potential therapeutic agents, including but not limited to:

  • Enzyme Inhibitors: The aldehyde can be transformed into various heterocyclic systems or functionalized side chains that can interact with the active sites of enzymes.

  • Receptor Modulators: Derivatives of this compound can be designed to bind to specific cellular receptors, acting as either agonists or antagonists.

  • Anticancer Agents: The trifluoromethylphenyl moiety is found in several anticancer drug candidates, and this aldehyde provides a scaffold for the development of new chemotherapeutics.[2]

Materials Science Applications

The unique electronic properties conferred by the trifluoromethyl group make this compound a useful precursor in materials science.[2] It can be used to synthesize:

  • Polymers and Coatings: Incorporation into polymer backbones can enhance thermal stability and introduce specific optical or electronic properties.[2]

  • Dyes and Pigments: The biaryl structure can be extended into larger conjugated systems to create novel dyes with specific absorption and emission characteristics.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.[5][6]

Proposed Synthetic Route:

A plausible route involves the coupling of 2-formylphenylboronic acid with 1-bromo-4-(trifluoromethyl)benzene.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product A 2-Formylphenylboronic Acid F This compound A->F Suzuki-Miyaura Coupling B 1-Bromo-4-(trifluoromethyl)benzene B->F C Pd(OAc)2 C->F D Triphenylphosphine (PPh3) D->F E Base (e.g., K2CO3) E->F

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions involving similar substrates.[7][8][9]

Materials:

  • 2-Formylphenylboronic acid

  • 1-Bromo-4-(trifluoromethyl)benzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-formylphenylboronic acid (1.2 mmol, 1.2 equiv.), 1-bromo-4-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.[9]

Data Presentation

Quantitative data for the synthesis of analogous biaryl aldehydes via Suzuki-Miyaura coupling are presented below. Yields for the target molecule are expected to be in a similar range.

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-4-fluorobenzenePhenylboronic acidPd(OAc)₂ (2) / PPh₃ (4)K₂CO₃Toluene/EtOH/H₂O8012-24~90[9]
4-Bromobenzaldehyde4-(Dimethylamino)phenylboronic acidPd(OAc)₂ (2) / PPh₃ (4)K₂CO₃Toluene/EtOH/H₂O904-6~85[7]
Aryl BromideAryl Boronic AcidPd(OH)₂-Ethanol65-72-94[10]

Reactions of the Aldehyde Group

The aldehyde functional group in this compound is a versatile handle for a variety of subsequent transformations.

G cluster_reactions Typical Aldehyde Reactions cluster_products Products A This compound B Oxidation (e.g., Jones, Pinnick) A->B [O] C Reduction (e.g., NaBH4, LiAlH4) A->C [H] D Reductive Amination A->D R2NH, [H] E Wittig Reaction A->E Ph3P=CHR' F Acetal Formation A->F R'OH, H+ G Carboxylic Acid B->G H Primary Alcohol C->H I Amine D->I J Alkene E->J K Acetal (Protecting Group) F->K

Caption: Reactivity of the aldehyde group in this compound.

Experimental Protocols for Aldehyde Transformations

Protocol: To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., acetone), add Jones reagent dropwise at 0 °C until the orange color persists. Stir for 1 hour, then quench with isopropanol. Dilute with water and extract with ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the carboxylic acid.

Protocol: To a solution of this compound (1.0 mmol) in methanol (10 mL), add sodium borohydride (1.5 mmol) portion-wise at 0 °C.[7] Stir for 30 minutes at room temperature. Quench the reaction with water and remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate, and the combined organic layers are washed, dried, and concentrated to give the corresponding primary alcohol.[7]

Protocol: To a solution of this compound (1.0 mmol) and a primary or secondary amine (1.2 mmol) in methanol (10 mL), add a reducing agent such as sodium cyanoborohydride (1.5 mmol). Stir at room temperature until the reaction is complete (monitored by TLC). Work-up involves quenching with water, extraction, and purification by column chromatography.

Protocol: To a suspension of a phosphonium salt (1.2 mmol) in anhydrous THF, add a strong base (e.g., n-butyllithium) at low temperature to generate the ylide. Then, add a solution of this compound (1.0 mmol) in THF. Allow the reaction to warm to room temperature and stir until completion. Quench with water, extract with an organic solvent, and purify by column chromatography to obtain the alkene.

Protocol: Dissolve this compound (1.0 mmol) in an excess of an alcohol (e.g., ethanol) containing a catalytic amount of acid (e.g., p-toluenesulfonic acid).[11] Heat the mixture to reflux with a Dean-Stark trap to remove water.[11] After completion, neutralize the acid, remove the excess alcohol, and extract the product into an organic solvent for purification.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction in the Synthesis of 2-[4-(Trifluoromethyl)phenyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This powerful palladium-catalyzed reaction offers mild conditions, high functional group tolerance, and commercial availability of reagents, making it a staple in pharmaceutical and materials science research.[1][2] The biaryl motif, a common product of this reaction, is a privileged structure found in numerous pharmaceuticals, agrochemicals, and advanced materials.[3]

This document provides detailed application notes and a protocol for the synthesis of 2-[4-(trifluoromethyl)phenyl]benzaldehyde, a biaryl aldehyde with potential applications in drug discovery. The incorporation of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[4][5] The aldehyde functionality serves as a versatile synthetic handle for further molecular elaboration.[6] Biaryl compounds containing the 4-(trifluoromethyl)phenyl motif have been investigated as potential analgesics and inhibitors of the PD-1/PD-L1 protein-protein interaction, a key pathway in cancer immunotherapy.[7][8]

General Reaction Scheme

The synthesis of this compound can be achieved via the Suzuki-Miyaura coupling of an ortho-substituted aryl halide (e.g., 2-bromobenzaldehyde) with 4-(trifluoromethyl)phenylboronic acid.

Figure 1: General scheme of the Suzuki-Miyaura coupling for the synthesis of this compound.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar1-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar1-Pd(II)L2-Ar2 Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar1-Ar2 (Product) RedElim->Product Ar1X Ar1-X (2-Bromobenzaldehyde) Ar1X->OxAdd Ar2BOH2 Ar2-B(OH)2 (4-(Trifluoromethyl)phenylboronic acid) Ar2BOH2->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound. Optimization may be necessary depending on the specific laboratory conditions and reagent purity.

Materials:

  • 2-Bromobenzaldehyde

  • 4-(Trifluoromethyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3) or other suitable phosphine ligand

  • Potassium carbonate (K2CO3) or another suitable base

  • Toluene (anhydrous)

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzaldehyde (1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).

  • Solvent Addition: Add anhydrous toluene and ethanol (e.g., in a 4:1 ratio) via syringe.

  • Reaction: Heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound. Yields are hypothetical and may vary based on specific conditions.

Reagent/ParameterMolar Equiv. / ValueNotes
2-Bromobenzaldehyde1.0Aryl halide coupling partner.
4-(Trifluoromethyl)phenylboronic acid1.2Organoboron coupling partner.
Pd(OAc)20.02Palladium catalyst precursor.
PPh30.08Phosphine ligand.
K2CO32.0Base.
Toluene/Ethanol4:1 (v/v)Solvent system.
Temperature80-100 °CReaction temperature.
Reaction Time12-24 hTypical reaction duration.
Hypothetical Yield 75-90% Expected yield after purification.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow Setup Reaction Setup (Reagents, Solvent, Catalyst) Reaction Suzuki-Miyaura Coupling (Heating under Inert Atmosphere) Setup->Reaction Workup Aqueous Work-up (Extraction and Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Application in Drug Development: PD-1/PD-L1 Pathway Inhibition

Biaryl scaffolds are prevalent in drug candidates targeting a variety of diseases.[9] For instance, small molecule inhibitors of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction are of significant interest in cancer immunotherapy. The PD-1/PD-L1 pathway is a critical immune checkpoint that cancer cells can exploit to evade the host immune system. Inhibition of this pathway can restore T-cell activity against tumors.[8] Structurally related biaryl compounds have shown promise as PD-1/PD-L1 inhibitors.[8]

The following diagram illustrates the simplified signaling pathway and the therapeutic intervention point.

PD1_PDL1_Pathway cluster_pathway PD-1/PD-L1 Signaling Pathway APC Antigen Presenting Cell (or Tumor Cell) T_Cell T-Cell APC->T_Cell PD-L1 / PD-1 Interaction Inhibition T-Cell Inhibition (Immune Evasion) T_Cell->Inhibition Leads to PDL1 PD-L1 PD1 PD-1 Inhibitor Small Molecule Inhibitor (e.g., Biaryl Compound) Inhibitor->APC Blocks Interaction

Caption: Simplified PD-1/PD-L1 signaling pathway and point of inhibition.[8]

Conclusion

The Suzuki-Miyaura coupling reaction is a highly effective method for the synthesis of biaryl compounds such as this compound. The protocol and data presented provide a solid foundation for researchers to utilize this important transformation in their synthetic endeavors, particularly in the context of drug discovery and development where such scaffolds hold significant promise.

References

Application Notes and Protocols for the Wittig Reaction of 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the olefination of aldehydes and ketones, enabling the formation of carbon-carbon double bonds.[1][2] This reaction is of paramount importance in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The reaction involves the interaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound to yield an alkene and a phosphine oxide byproduct.[3]

This document provides detailed application notes and protocols for the Wittig reaction of 4'-(trifluoromethyl)biphenyl-2-carbaldehyde, a substrate characterized by a sterically hindered aldehyde at the 2-position of a biphenyl system and an electron-withdrawing trifluoromethyl group. These structural features present unique challenges and considerations for achieving optimal reaction outcomes. We will explore reaction conditions using both stabilized and non-stabilized ylides, as well as the alternative Horner-Wadsworth-Emmons (HWE) reaction, which is often favored for sterically hindered aldehydes.[1][4]

Key Considerations for 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde

The successful olefination of 4'-(trifluoromethyl)biphenyl-2-carbaldehyde via the Wittig reaction is influenced by two primary factors:

  • Steric Hindrance: The ortho-substituent on the biphenyl ring sterically hinders the approach of the Wittig reagent to the aldehyde carbonyl. This can lead to lower reaction rates and yields.[3] To overcome this, more reactive non-stabilized ylides or the more nucleophilic phosphonate carbanions of the Horner-Wadsworth-Emmons reaction are often preferred.[4]

  • Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group, which increases the electrophilicity of the aldehyde carbonyl, making it more susceptible to nucleophilic attack. This electronic activation can help to counterbalance the negative impact of steric hindrance.

The choice of the ylide is critical in determining the stereochemical outcome of the reaction:

  • Non-stabilized ylides (e.g., those derived from alkyl halides) are more reactive and typically lead to the formation of the (Z)-alkene as the major product under salt-free conditions.[1][2]

  • Stabilized ylides (e.g., those containing an adjacent electron-withdrawing group like an ester or ketone) are less reactive and generally favor the formation of the thermodynamically more stable (E)-alkene.[1][2]

Reaction Pathways

The general mechanism of the Wittig reaction involves the formation of a betaine intermediate, which then collapses to an oxaphosphetane ring. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[5]

cluster_0 Wittig Reaction Pathway Aldehyde Aldehyde Betaine Betaine Aldehyde->Betaine + Ylide Ylide Ylide Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Triphenylphosphine_Oxide Triphenylphosphine_Oxide Oxaphosphetane->Triphenylphosphine_Oxide cluster_workflow Experimental Workflow A Ylide / Anion Preparation B Aldehyde Addition A->B C Reaction (Stirring) B->C D Work-up (Quenching, Extraction) C->D E Purification (Chromatography) D->E F Product Characterization E->F

References

Application Notes and Protocols for the Aldol Condensation of 2-[4-(Trifluoromethyl)phenyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the base-catalyzed crossed-aldol condensation of 2-[4-(trifluoromethyl)phenyl]benzaldehyde with acetone. Due to the absence of α-hydrogens, this compound cannot undergo self-condensation. However, it can serve as an electrophilic partner in a Claisen-Schmidt condensation with an enolizable ketone like acetone.[1] This reaction leads to the formation of a chalcone-like, α,β-unsaturated ketone.[2][3] This document outlines the synthetic protocol, purification methods, and characterization data for the expected product. Additionally, it addresses the potential for a competing Cannizzaro reaction, a characteristic disproportionation of non-enolizable aldehydes in the presence of a strong base.[4][5][6]

Introduction

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. The Claisen-Schmidt variant of this reaction involves the condensation of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens.[1][7] This methodology is widely used for the synthesis of chalcones, which are known for their diverse biological activities.[3][8]

This compound is a non-enolizable aromatic aldehyde. In the presence of a base, it can react with an enolizable carbonyl compound, such as acetone, to yield an α,β-unsaturated ketone. A competing reaction pathway for non-enolizable aldehydes under strong basic conditions is the Cannizzaro reaction, which results in the disproportionation to a primary alcohol and a carboxylic acid.[5][6][9] Careful control of reaction conditions is therefore crucial to favor the desired aldol condensation product.

Proposed Primary Reaction: Claisen-Schmidt Condensation

The primary reaction detailed in this protocol is the Claisen-Schmidt condensation between this compound and acetone. The reaction is catalyzed by a base, typically sodium hydroxide, which deprotonates acetone to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the benzaldehyde derivative. The resulting β-hydroxy ketone readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone product.[10] Given the stoichiometry, a double condensation of the aldehyde with both α-carbons of acetone is possible.[11]

Potential Side Reaction: Cannizzaro Reaction

In the absence of an enolizable partner or under highly concentrated basic conditions, this compound can undergo a Cannizzaro reaction.[4][5] This redox process involves the disproportionation of two aldehyde molecules to yield 2-[4-(trifluoromethyl)phenyl]methanol and the corresponding carboxylate salt, 2-[4-(trifluoromethyl)phenyl]benzoic acid.[6][12]

Data Presentation

Reagent and Product Properties
CompoundStructureMolar Mass ( g/mol )Physical State
This compoundCF3-Ph-Ph-CHO250.23Solid
AcetoneCH3COCH358.08Liquid
(E)-4-(2-(4-(Trifluoromethyl)phenyl)phenyl)but-3-en-2-one (Expected Product)CF3-Ph-Ph-CH=CH-CO-CH3290.29Solid
1,5-bis(2-(4-(Trifluoromethyl)phenyl)phenyl)penta-1,4-dien-3-one (Double Condensation Product)(CF3-Ph-Ph-CH=CH)2CO522.50Solid
2-[4-(Trifluoromethyl)phenyl]methanol (Cannizzaro Product)CF3-Ph-Ph-CH2OH252.25Solid/Oil
2-[4-(Trifluoromethyl)phenyl]benzoic acid (Cannizzaro Product)CF3-Ph-Ph-COOH266.23Solid
Reaction Conditions and Expected Yields
ParameterConditionRationaleExpected Yield
Stoichiometry Aldehyde:Acetone (2.2 : 1)Excess aldehyde to favor double condensation70-85%
Catalyst 10% Aqueous Sodium HydroxideCommon base for Claisen-Schmidt reactions[11]-
Solvent 95% EthanolSolubilizes reactants[13]-
Temperature Room TemperatureTo minimize side reactions-
Reaction Time 30 minutesSufficient for precipitation of product[7]-

Experimental Protocols

Protocol for Claisen-Schmidt Condensation

This protocol is adapted from standard procedures for the synthesis of dibenzalacetone.[7][11]

Materials:

  • This compound (2.2 mmol, 0.55 g)

  • Acetone (1.0 mmol, 0.058 g, 74 µL)

  • 95% Ethanol

  • 10% Aqueous Sodium Hydroxide Solution

  • Deionized Water

  • Round-bottom flask or test tube (25x100 mm)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper for vacuum filtration

Procedure:

  • In a 25x100 mm test tube or a small round-bottom flask, dissolve 2.2 mmol of this compound and 1.0 mmol of acetone in 5 mL of 95% ethanol. Stir the mixture until all solids have dissolved.[11]

  • With continuous stirring, add 2 mL of 10% aqueous sodium hydroxide solution dropwise to the reaction mixture.[11]

  • Continue stirring the mixture at room temperature for 30 minutes. A precipitate should form during this time.[7]

  • After 30 minutes, cool the reaction mixture in an ice bath for 10-15 minutes to ensure complete precipitation of the product.[11]

  • Collect the solid product by vacuum filtration using a Büchner funnel.[13]

  • Wash the crystals with two portions of cold deionized water (5 mL each) to remove any remaining sodium hydroxide.[11]

  • Further wash the product with a small amount of cold 95% ethanol (2-3 mL) to remove unreacted starting materials.

  • Allow the product to air dry on the filter paper. For complete drying, the product can be placed in a desiccator.

  • Determine the crude yield of the product.

Purification by Recrystallization
  • Transfer the crude product to a clean Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid. Keep the ethanol near its boiling point on a hot plate.

  • Once the solid is completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.[13]

  • Dry the crystals and determine the final mass and melting point.

Characterization Techniques
  • Thin Layer Chromatography (TLC): Monitor the progress of the reaction and assess the purity of the product. A suitable mobile phase would be a mixture of hexanes and ethyl acetate.

  • Melting Point: Determine the melting point of the purified product and compare it to the crude product to assess purity.[13]

  • Infrared (IR) Spectroscopy: The IR spectrum of the product should show a characteristic peak for the α,β-unsaturated ketone carbonyl group (around 1650-1685 cm⁻¹) and the C=C double bond (around 1600-1640 cm⁻¹). The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) would indicate the absence of the aldol addition product and the alcohol from the Cannizzaro reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals in the aromatic region, as well as vinylic protons of the α,β-unsaturated system. The trifluoromethyl group will cause splitting of adjacent aromatic protons.

    • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon, the carbons of the double bond, and the aromatic carbons. The trifluoromethyl carbon will appear as a quartet.[14]

    • ¹⁹F NMR: A single peak for the CF₃ group is expected.[15][16]

Visualizations

Reaction Mechanism

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Acetone Acetone Enolate Enolate Acetone->Enolate + OH⁻ Base OH⁻ H2O Enolate->H2O + H₂O Enolate2 Enolate Aldehyde 2-[4-(CF₃)phenyl]benzaldehyde BetaHydroxy β-Hydroxy Ketone BetaHydroxy2 β-Hydroxy Ketone Enolate2->BetaHydroxy + Aldehyde Product α,β-Unsaturated Ketone BetaHydroxy2->Product - H₂O

Caption: Mechanism of the Claisen-Schmidt condensation.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification & Analysis A 1. Dissolve Reactants (Aldehyde, Acetone, EtOH) B 2. Add NaOH Catalyst A->B C 3. Stir at Room Temp (30 min) B->C D 4. Cool in Ice Bath C->D E 5. Vacuum Filtration D->E F 6. Wash with H₂O & EtOH E->F G 7. Dry Crude Product F->G H 8. Recrystallize from EtOH G->H I 9. Characterize Product (TLC, MP, IR, NMR) H->I

Caption: Workflow for synthesis and purification.

Competing Reactions

Competing_Reactions cluster_pathways Reaction Pathways Start 2-[4-(CF₃)phenyl]benzaldehyde + Base (OH⁻) Aldol Claisen-Schmidt Condensation (with Acetone) Start->Aldol Cannizzaro Cannizzaro Reaction (self-reaction) Start->Cannizzaro Product_Aldol α,β-Unsaturated Ketone Aldol->Product_Aldol Product_Cannizzaro Alcohol + Carboxylic Acid Cannizzaro->Product_Cannizzaro

Caption: Competing reaction pathways.

References

Synthesis of Bioactive Tetrahydroisoquinolines from 2-[4-(Trifluoromethyl)phenyl]benzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the synthesis of substituted tetrahydroisoquinoline and dihydroisoquinoline derivatives starting from 2-[4-(trifluoromethyl)phenyl]benzaldehyde. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The inclusion of a trifluoromethylphenyl group is a common strategy in drug design to enhance metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic and pharmacodynamic properties.[1]

The synthetic routes described herein utilize well-established organic transformations, including the Henry (nitroaldol) reaction, reduction of nitroalkenes, N-formylation, and the classic Pictet-Spengler and Bischler-Napieralski cyclizations. These protocols are designed to be accessible to researchers with a solid background in organic synthesis.

Strategic Approach to Heterocycle Synthesis

The primary strategy involves a multi-step synthesis to first construct a suitable β-arylethylamine precursor from the starting benzaldehyde. This precursor then undergoes intramolecular cyclization to form the desired heterocyclic core. Two main pathways are presented:

  • Pictet-Spengler Reaction Route: This pathway leads to the formation of a 1,2,3,4-tetrahydroisoquinoline, a common scaffold in numerous alkaloids and pharmacologically active molecules.[2][3][4]

  • Bischler-Napieralski Reaction Route: This alternative route yields a 3,4-dihydroisoquinoline, which can be a final product or an intermediate for further derivatization to fully aromatized isoquinolines.[5][6][7]

Experimental Protocols and Data

Pathway 1: Synthesis of 4-(4-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction

This pathway involves a three-step sequence starting from this compound.

Step 1: Henry (Nitroaldol) Reaction

This step involves the base-catalyzed condensation of this compound with nitromethane to form 1-(2-(4-(trifluoromethyl)phenyl)phenyl)-2-nitroethene. The Henry reaction is a classic C-C bond-forming reaction that proceeds via the addition of a nitroalkane to a carbonyl compound.[8]

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in methanol, add nitromethane (10.0 eq).

  • Cool the mixture to 0 °C and add a solution of sodium hydroxide (2.0 eq) in methanol dropwise.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Acidify the reaction mixture with hydrochloric acid (1 M) and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the nitroalkene.

Step 2: Reduction of the Nitroalkene

The resulting 1-(2-(4-(trifluoromethyl)phenyl)phenyl)-2-nitroethene is reduced to the corresponding β-arylethylamine, 2-(2-(4-(trifluoromethyl)phenyl)phenyl)ethan-1-amine. A convenient and high-yielding method for this transformation is the use of sodium borohydride in the presence of copper(II) chloride.[2][3][9][10]

Experimental Protocol:

  • Dissolve the nitroalkene (1.0 eq) in a mixture of tetrahydrofuran and methanol.

  • Add copper(II) chloride dihydrate (0.1 eq) to the solution.

  • Cool the mixture to 0 °C and add sodium borohydride (10.0 eq) portion-wise over 30 minutes.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction by the slow addition of aqueous ammonia.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude amine can be purified by column chromatography or converted to its hydrochloride salt for better handling and stability.

Step 3: Pictet-Spengler Reaction

The synthesized β-arylethylamine undergoes an acid-catalyzed cyclization with an aldehyde (e.g., formaldehyde) to yield the final tetrahydroisoquinoline product. The reaction proceeds through the formation of an iminium ion, which then undergoes intramolecular electrophilic aromatic substitution.[2][3][4][11][12][13]

Experimental Protocol:

  • Dissolve the β-arylethylamine (1.0 eq) in a suitable solvent such as toluene or acetonitrile.

  • Add aqueous formaldehyde (37% solution, 1.2 eq).

  • Add a catalytic amount of a strong acid, such as trifluoroacetic acid or hydrochloric acid.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired tetrahydroisoquinoline.

Quantitative Data Summary for Pathway 1:

StepProductReagentsSolventTemperatureTimeYield (%)
11-(2-(4-(trifluoromethyl)phenyl)phenyl)-2-nitroetheneNaOH, NitromethaneMethanol0 °C to RT24 h75-85
22-(2-(4-(trifluoromethyl)phenyl)phenyl)ethan-1-amineNaBH4, CuCl2·2H2OTHF/Methanol0 °C to RT2 h80-90
34-(4-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinolineFormaldehyde, TFATolueneReflux4-6 h70-80
Pathway 2: Synthesis of 4-(4-(Trifluoromethyl)phenyl)-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction

This pathway offers an alternative route to a related dihydroisoquinoline scaffold and also begins with the β-arylethylamine synthesized in Step 2 of Pathway 1.

Step 1: N-Formylation of the β-arylethylamine

The primary amine is first converted to its N-formyl derivative. A simple and efficient method for this is the reaction with formic acid.[14][15][16][17][18]

Experimental Protocol:

  • To a solution of the β-arylethylamine (1.0 eq) in toluene, add formic acid (85% aqueous solution, 1.2 eq).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Continue refluxing for 4-9 hours until the starting amine is consumed (monitored by TLC).

  • Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude N-formyl compound, which is often pure enough for the next step.

Step 2: Bischler-Napieralski Reaction

The N-formyl derivative undergoes intramolecular cyclodehydration in the presence of a dehydrating agent like phosphoryl chloride (POCl3) to form the dihydroisoquinoline.[5][6][7][19]

Experimental Protocol:

  • Dissolve the N-formyl compound (1.0 eq) in anhydrous acetonitrile.

  • Carefully add phosphoryl chloride (2.0-3.0 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with concentrated ammonium hydroxide to pH 8-9.

  • Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data Summary for Pathway 2:

StepProductReagentsSolventTemperatureTimeYield (%)
1N-(2-(2-(4-(trifluoromethyl)phenyl)phenyl)ethyl)formamideFormic AcidTolueneReflux4-9 h>95
24-(4-(Trifluoromethyl)phenyl)-3,4-dihydroisoquinolinePOCl3AcetonitrileReflux2-4 h65-75

Visualizing the Synthetic Pathways

Synthesis_Pathways start This compound nitroalkene 1-(2-(4-(Trifluoromethyl)phenyl)phenyl)-2-nitroethene start->nitroalkene Henry Reaction (Nitromethane, NaOH) amine 2-(2-(4-(Trifluoromethyl)phenyl)phenyl)ethan-1-amine nitroalkene->amine Reduction (NaBH4, CuCl2) formamide N-(2-(2-(4-(Trifluoromethyl)phenyl)phenyl)ethyl)formamide amine->formamide N-Formylation (HCOOH) thiq 4-(4-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline amine->thiq Pictet-Spengler (Formaldehyde, H+) dhiq 4-(4-(Trifluoromethyl)phenyl)-3,4-dihydroisoquinoline formamide->dhiq Bischler-Napieralski (POCl3)

Caption: Synthetic routes to tetrahydroisoquinoline and dihydroisoquinoline derivatives.

Applications in Drug Development

Tetrahydroisoquinoline and dihydroisoquinoline scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.

  • Antitumor Activity: Many tetrahydroisoquinoline alkaloids have demonstrated potent antitumor properties.[20][21] The synthesized 4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline and its derivatives are promising candidates for screening as anticancer agents, potentially targeting various cancer cell lines, including glioma.[22][23] The trifluoromethyl group can enhance the compound's ability to interact with biological targets and improve its pharmacokinetic profile.[1][24][25]

  • Neurological and Other Pharmacological Activities: The tetrahydroisoquinoline core is also found in molecules with activity against neurodegenerative diseases and other central nervous system disorders. The synthesized compounds could be evaluated for their potential as modulators of various receptors and enzymes in the CNS.

The synthetic protocols detailed in this document provide a clear and efficient pathway for accessing novel trifluoromethyl-substituted heterocyclic compounds for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for 2-[4-(Trifluoromethyl)phenyl]benzaldehyde in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[4-(Trifluoromethyl)phenyl]benzaldehyde, also known as 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde (CAS No. 84392-23-4), is a biaryl aldehyde that holds potential as a valuable building block in the synthesis of novel pharmaceutical compounds.[1][2] Its structure, featuring a trifluoromethyl group and a biphenyl scaffold, offers desirable characteristics for drug design, including enhanced metabolic stability and target-binding affinity.[1] While this specific molecule is commercially available, detailed public-domain literature on its direct application in pharmaceutical synthesis is limited. These notes, therefore, provide a comprehensive overview of its potential applications based on the well-established roles of its constituent chemical motifs in medicinal chemistry, along with generalized experimental protocols.

The trifluoromethyl group is a key feature, known to improve the biological activity and metabolic stability of drug candidates.[1] The biaryl aldehyde structure itself is a crucial scaffold in medicinal chemistry, serving as a precursor for a variety of complex molecular architectures.[3]

Significance in Medicinal Chemistry

The incorporation of a trifluoromethyl (-CF3) group into a drug candidate's structure can significantly enhance its pharmacokinetic and pharmacodynamic properties. This is due to the high electronegativity and metabolic stability of the C-F bond. The -CF3 group can modulate a molecule's lipophilicity, binding affinity to target proteins, and resistance to metabolic degradation.

Biaryl scaffolds are prevalent in a wide range of therapeutics, including anti-inflammatory, anti-cancer, and anti-hypertensive drugs.[4] The rotational barrier around the aryl-aryl bond can lead to atropisomerism, which can be exploited to achieve specific three-dimensional conformations for optimal target engagement. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular frameworks.

Synthesis of this compound

A common and effective method for the synthesis of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound from 2-bromobenzaldehyde and 4-(trifluoromethyl)phenylboronic acid.

Materials:

  • 2-Bromobenzaldehyde

  • 4-(Trifluoromethyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add 2-bromobenzaldehyde (1.0 mmol), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Seal the flask with a septum and purge with an inert gas (e.g., argon) for 15 minutes.

  • Add anhydrous toluene (10 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Quantitative Data (Representative)

ParameterValue
Yield 75-90%
Purity (by NMR) >95%
Reaction Time 12-24 hours
Reaction Temp. 100 °C

Diagram of Synthetic Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine Reactants: - 2-Bromobenzaldehyde - 4-(Trifluoromethyl)phenylboronic acid - Pd(OAc)2, SPhos, K3PO4 prep2 Purge with Inert Gas prep1->prep2 prep3 Add Solvents: - Toluene - Water prep2->prep3 reaction Heat to 100 °C (12-24 hours) prep3->reaction workup1 Cool and Dilute (Ethyl Acetate, Water) reaction->workup1 workup2 Extraction workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 product Product: This compound workup4->product

Caption: Workflow for the synthesis of this compound.

Application in Pharmaceutical Synthesis: Reductive Amination

The aldehyde group of this compound is a versatile functional group for further elaboration. Reductive amination is a common method to form C-N bonds, a key transformation in the synthesis of many pharmaceuticals.

Experimental Protocol: Reductive Amination

This protocol provides a general procedure for the reductive amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 mmol) and the desired amine (1.1 mmol) in DCE or THF (10 mL) in a round-bottom flask.

  • If the amine is an aniline or a less reactive amine, a catalytic amount of acetic acid (0.1 mmol) can be added.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative)

ParameterValue
Yield 60-85%
Purity (by LCMS) >95%
Reaction Time 12-24 hours
Reaction Temp. Room Temp.

Diagram of Reductive Amination Pathway

G A This compound C Imine/Iminium Intermediate A->C Condensation B Primary/Secondary Amine (R1R2NH) B->C E Amine Product C->E Reduction D Sodium Triacetoxyborohydride (STAB) D->E

Caption: General signaling pathway for reductive amination.

References

Application of 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde in the Synthesis of the Fungicide Fluopyram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(Trifluoromethyl)biphenyl-2-carbaldehyde is a versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly within the agrochemical sector. The presence of the trifluoromethyl group can enhance the biological efficacy and selectivity of active ingredients. This document provides detailed application notes and experimental protocols for the utilization of 4'-(trifluoromethyl)biphenyl-2-carbaldehyde as a key starting material in the synthesis of the broad-spectrum fungicide, Fluopyram.

Fluopyram is a pyridinyl-ethyl-benzamide fungicide that acts as a succinate dehydrogenase inhibitor (SDHI), effectively controlling a wide range of fungal pathogens in various crops. The synthesis of Fluopyram involves the formation of an amide bond between 2-(trifluoromethyl)benzoic acid (or its corresponding acyl chloride) and an amine-containing pyridine derivative. 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde serves as a readily available precursor to the essential 2-(trifluoromethyl)benzoyl moiety of the final active ingredient.

Application Notes

The primary application of 4'-(trifluoromethyl)biphenyl-2-carbaldehyde in agrochemical synthesis is its role as a precursor to 4'-(trifluoromethyl)biphenyl-2-carboxylic acid and its subsequent conversion to 4'-(trifluoromethyl)biphenyl-2-carbonyl chloride. This acid chloride is a key building block for the synthesis of Fluopyram. The overall synthetic strategy involves a two-step conversion of the aldehyde to the acid chloride, followed by amidation with the appropriate amine.

Key Synthetic Transformations:

  • Oxidation of Aldehyde to Carboxylic Acid: The formyl group of 4'-(trifluoromethyl)biphenyl-2-carbaldehyde is oxidized to a carboxylic acid. Various oxidation methods are available for this transformation, with the choice of reagent depending on factors such as substrate tolerance, desired yield, and green chemistry considerations.

  • Conversion of Carboxylic Acid to Acyl Chloride: The resulting 4'-(trifluoromethyl)biphenyl-2-carboxylic acid is then converted to the more reactive acyl chloride. This is typically achieved using standard chlorinating agents like thionyl chloride or oxalyl chloride.

  • Amidation: The final step involves the coupling of the 4'-(trifluoromethyl)biphenyl-2-carbonyl chloride with the appropriate amine intermediate, 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, to yield Fluopyram.

The following table summarizes the key reactions and typical yields for the synthesis of Fluopyram from 4'-(trifluoromethyl)biphenyl-2-carbaldehyde.

StepReactionReagents and ConditionsTypical Yield (%)
1Oxidation of 4'-(trifluoromethyl)biphenyl-2-carbaldehydePotassium permanganate (KMnO4), Acetone, rt85-95
2Chlorination of 4'-(trifluoromethyl)biphenyl-2-carboxylic acidThionyl chloride (SOCl2), Reflux90-98
3Amidation to form Fluopyram2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, Triethylamine, Dichloromethane, rt90-97

Experimental Protocols

Protocol 1: Synthesis of 4'-(Trifluoromethyl)biphenyl-2-carboxylic acid

This protocol details the oxidation of 4'-(trifluoromethyl)biphenyl-2-carbaldehyde to its corresponding carboxylic acid using potassium permanganate.

Materials:

  • 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde

  • Potassium permanganate (KMnO4)

  • Acetone

  • Sodium bisulfite (NaHSO3)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4'-(trifluoromethyl)biphenyl-2-carbaldehyde (1.0 eq) in acetone.

  • Slowly add a solution of potassium permanganate (1.5 eq) in water to the stirred solution at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4'-(trifluoromethyl)biphenyl-2-carboxylic acid.

Protocol 2: Synthesis of 4'-(Trifluoromethyl)biphenyl-2-carbonyl chloride

This protocol describes the conversion of 4'-(trifluoromethyl)biphenyl-2-carboxylic acid to its acyl chloride.

Materials:

  • 4'-(Trifluoromethyl)biphenyl-2-carboxylic acid

  • Thionyl chloride (SOCl2)

  • Dimethylformamide (DMF), catalytic amount

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask containing 4'-(trifluoromethyl)biphenyl-2-carboxylic acid (1.0 eq), add thionyl chloride (2.0 eq) and a catalytic amount of DMF.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. The reaction should be performed in a well-ventilated fume hood.

  • Monitor the reaction for the cessation of gas evolution (HCl and SO2).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4'-(trifluoromethyl)biphenyl-2-carbonyl chloride is typically used in the next step without further purification.

Protocol 3: Synthesis of Fluopyram

This protocol outlines the final amidation step to produce Fluopyram.

Materials:

  • 4'-(Trifluoromethyl)biphenyl-2-carbonyl chloride

  • 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Dissolve 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 4'-(trifluoromethyl)biphenyl-2-carbonyl chloride (1.1 eq) in dichloromethane to the cooled amine solution via a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude Fluopyram can be purified by column chromatography on silica gel or by recrystallization to obtain the final product.

Visualizations

Agrochemical_Synthesis_Workflow start 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde oxidation Oxidation start->oxidation carboxylic_acid 4'-(Trifluoromethyl)biphenyl-2-carboxylic acid oxidation->carboxylic_acid KMnO4 chlorination Chlorination carboxylic_acid->chlorination acyl_chloride 4'-(Trifluoromethyl)biphenyl-2-carbonyl chloride chlorination->acyl_chloride SOCl2 amidation Amidation acyl_chloride->amidation fluopyram Fluopyram (Fungicide) amidation->fluopyram amine 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine amine->amidation

Caption: Synthetic pathway from 4'-(trifluoromethyl)biphenyl-2-carbaldehyde to Fluopyram.

Experimental_Workflow cluster_oxidation Step 1: Oxidation cluster_chlorination Step 2: Chlorination cluster_amidation Step 3: Amidation start_oxidation Dissolve Aldehyde in Acetone add_kmno4 Add KMnO4 Solution start_oxidation->add_kmno4 react_oxidation Stir at RT add_kmno4->react_oxidation quench Quench with NaHSO3 react_oxidation->quench acidify Acidify with HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract dry_purify_oxidation Dry and Purify extract->dry_purify_oxidation start_chlorination Combine Carboxylic Acid and SOCl2 dry_purify_oxidation->start_chlorination reflux Reflux start_chlorination->reflux remove_socl2 Remove Excess SOCl2 reflux->remove_socl2 add_acyl_chloride Add Acyl Chloride Solution remove_socl2->add_acyl_chloride start_amidation Dissolve Amine and Et3N in DCM start_amidation->add_acyl_chloride react_amidation Stir at RT add_acyl_chloride->react_amidation workup Aqueous Workup react_amidation->workup dry_purify_amidation Dry and Purify workup->dry_purify_amidation

Caption: Detailed experimental workflow for the synthesis of Fluopyram.

Application Notes and Protocols: Synthesis and Derivatization of Imines from 2-[4-(Trifluoromethyl)phenyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-[4-(trifluoromethyl)phenyl]benzaldehyde with primary amines serves as a cornerstone for the synthesis of a diverse array of nitrogen-containing compounds, primarily forming imines (Schiff bases) as key intermediates. The presence of the trifluoromethyl group, a bioisostere of the methyl group, often imparts enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, making derivatives of this aldehyde valuable scaffolds in drug discovery and medicinal chemistry. These imine intermediates can be readily transformed into various heterocyclic systems, including quinazolines, benzodiazepines, and isoquinolines, which are prevalent motifs in pharmacologically active molecules.

This document provides detailed application notes and experimental protocols for the reaction of this compound with amines, focusing on the synthesis of imines and their subsequent cyclization to form bioactive heterocyclic compounds.

General Reaction Scheme

The fundamental reaction involves the condensation of the aldehyde group of this compound with a primary amine to form an imine, with the elimination of a water molecule. This reaction is typically catalyzed by an acid or can proceed thermally.

General Reaction Scheme cluster_1 Reaction cluster_2 Products Aldehyde This compound ReactionStep Aldehyde->ReactionStep + Amine Amine Primary Amine (R-NH2) Imine Imine (Schiff Base) ReactionStep->Imine Condensation Water Water (H2O) ReactionStep->Water

Caption: General reaction of this compound with a primary amine.

Application Note 1: Synthesis of Quinazoline Derivatives

Quinazolines are a class of heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The reaction of this compound with a suitable amino-functionalized precursor can lead to the formation of quinazoline scaffolds. For instance, the synthesis of 2-[4-(trifluoromethyl)phenyl]quinazoline has been reported.

Experimental Protocol: Synthesis of 2-[4-(Trifluoromethyl)phenyl]quinazoline

This protocol is adapted from a reported metal-free synthesis of 2-substituted quinazolines. While the original procedure starts from o-aminobenzylamines, a conceptually similar transformation can be envisioned from this compound and a suitable nitrogen source like 2-aminobenzylamine or through a multi-step synthesis involving initial imine formation followed by cyclization. A plausible synthetic route starting from the aldehyde and 2-aminobenzylamine is outlined below.

Materials:

  • This compound

  • 2-Aminobenzylamine

  • 4,6-Dihydroxysalicylic acid (catalyst)

  • Solvent (e.g., Toluene or DMSO)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of this compound (1.0 mmol) in the chosen solvent (10 mL), add 2-aminobenzylamine (1.0 mmol).

  • Add a catalytic amount of 4,6-dihydroxysalicylic acid (e.g., 10 mol%).

  • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-[4-(trifluoromethyl)phenyl]quinazoline.

Quantitative Data:

Product NameCAS NumberMolecular FormulaYieldReference
2-[4-(Trifluoromethyl)phenyl]quinazoline1208259-10-2C15H9F3N267%[1]

Application Note 2: General Synthesis of Imines (Schiff Bases)

The formation of an imine is often the initial step in more complex transformations. The following protocol provides a general method for the synthesis of Schiff bases from this compound and various primary amines.

Experimental Protocol: General Imine Synthesis

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, benzylamine, etc.)

  • Anhydrous Magnesium Sulfate (MgSO4) or a Dean-Stark apparatus

  • Solvent (e.g., Hexanes, Toluene, or Ethanol)

Procedure:

  • Dissolve this compound (1.0 mmol) in the chosen solvent (20 mL) in a round-bottom flask.

  • Add the primary amine (1.0 mmol) to the solution.

  • Add a drying agent such as anhydrous magnesium sulfate (approx. 1.0 g) to the mixture to remove the water formed during the reaction. Alternatively, if using a Dean-Stark trap with a refluxing solvent like toluene, the water can be removed azeotropically.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Once the reaction is complete, filter off the drying agent (if used).

  • Remove the solvent under reduced pressure to yield the crude imine product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Expected Outcomes:

The yields for Schiff base formation are generally high, often exceeding 80%, depending on the reactivity of the amine and the reaction conditions. The resulting imines can be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and subsequent cyclization of an imine derived from this compound.

Experimental Workflow Reactants 1. Reactant Mixing - this compound - Primary Amine - Solvent Reaction 2. Imine Formation - Stirring/Reflux - Water Removal (e.g., MgSO4 or Dean-Stark) Reactants->Reaction Monitoring 3. Reaction Monitoring - Thin Layer Chromatography (TLC) Reaction->Monitoring Workup 4. Work-up - Filtration - Solvent Evaporation Monitoring->Workup Reaction Complete Purification_Imine 5a. Imine Purification - Recrystallization or - Column Chromatography Workup->Purification_Imine Cyclization 5b. Cyclization Reaction - Addition of Reagents/Catalyst - Heating Workup->Cyclization Characterization 7. Product Characterization - NMR, IR, Mass Spectrometry Purification_Imine->Characterization Purification_Heterocycle 6. Heterocycle Purification - Column Chromatography Cyclization->Purification_Heterocycle Purification_Heterocycle->Characterization

Caption: A typical workflow for imine synthesis and subsequent cyclization.

Signaling Pathway/Logical Relationship Diagram

The products derived from the reactions of this compound and amines are often designed as inhibitors of specific biological pathways implicated in disease. For example, quinazoline derivatives are known to target receptor tyrosine kinases (RTKs) involved in cancer cell signaling.

Signaling Pathway Inhibition cluster_pathway Cancer Cell Signaling Pathway cluster_drug_action Drug Action Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Quinazoline Quinazoline Derivative (from 2-[4-(CF3)phenyl]benzaldehyde) Quinazoline->RTK Inhibits

Caption: Inhibition of a generic RTK signaling pathway by a quinazoline derivative.

Conclusion

The reaction of this compound with amines provides a versatile platform for the synthesis of a wide range of imines and nitrogen-containing heterocyclic compounds. The trifluoromethyl group in the starting aldehyde is a key feature for designing molecules with potentially enhanced pharmacological properties. The protocols and data presented herein offer a foundation for researchers to explore the synthesis of novel compounds for drug discovery and development. Further investigation into the reaction conditions and the scope of amine substrates can lead to the discovery of new bioactive molecules with diverse therapeutic applications.

References

Application Notes and Protocols for the Reductive Amination of 2-[4-(Tranquil)phenyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile methodology for the formation of carbon-nitrogen bonds. This process, which involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate followed by its reduction, is widely employed in the synthesis of primary, secondary, and tertiary amines. These amine moieties are ubiquitous in pharmaceuticals, agrochemicals, and other biologically active molecules. This application note provides a detailed protocol for the reductive amination of 2-[4-(trifluoromethyl)phenyl]benzaldehyde, a sterically hindered biaryl aldehyde, using various primary and secondary amines. The presence of the trifluoromethyl group makes the resulting amine products attractive candidates for drug discovery programs due to the known ability of this functional group to enhance metabolic stability, binding affinity, and lipophilicity.

The protocols described herein primarily utilize sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.[1][2][3] STAB is particularly well-suited for the reductive amination of aldehydes due to its tolerance of a wide range of functional groups and its reduced basicity compared to other hydride reagents, which minimizes side reactions.[1][4]

Reaction Scheme

The general scheme for the reductive amination of this compound is depicted below:

Reductive_Amination aldehyde This compound product N-substituted-1-{2-[4-(trifluoromethyl)phenyl]phenyl}methanamine aldehyde->product + amine R1R2NH (Primary or Secondary Amine) amine->product reducing_agent Sodium Triacetoxyborohydride (STAB) reducing_agent->product Reduction of Imine/Iminium Intermediate solvent Solvent (e.g., DCE, EtOAc) solvent->product

Caption: General reaction scheme for the reductive amination of this compound.

Experimental Protocols

Two primary protocols are presented, utilizing either 1,2-dichloroethane (DCE) or ethyl acetate (EtOAc) as the solvent. The choice of solvent may influence reaction times and work-up procedures. Due to the steric hindrance of the 2-substituted benzaldehyde, reaction times may be longer than for unhindered aldehydes.[4]

Protocol A: Reductive Amination in 1,2-Dichloroethane (DCE)

This protocol is adapted from general procedures for the reductive amination of aldehydes using sodium triacetoxyborohydride.[1][3]

Materials:

  • This compound

  • Selected primary or secondary amine (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup (optional but recommended)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCE (approximately 0.1-0.2 M).

  • Add the desired amine (1.1-1.2 eq) to the solution and stir for 15-30 minutes at room temperature to facilitate imine/iminium ion formation.

  • Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCE or another suitable organic solvent (e.g., dichloromethane) (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol B: Reductive Amination in Ethyl Acetate (EtOAc)

This protocol offers a more environmentally benign alternative to chlorinated solvents.

Materials:

  • Same as Protocol A, with ethyl acetate (EtOAc) replacing DCE.

Procedure:

  • Follow steps 1-5 as in Protocol A, using anhydrous EtOAc as the solvent.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography as described in Protocol A.

Data Presentation

The following table summarizes expected outcomes for the reductive amination of this compound with representative amines based on typical yields for similar transformations.

AmineProductExpected Yield (%)Reference
BenzylamineN-Benzyl-1-{2-[4-(trifluoromethyl)phenyl]phenyl}methanamine75-90[1][3]
Morpholine4-((2-(4-(Trifluoromethyl)phenyl)phenyl)methyl)morpholine70-85[1][3]
AnilineN-(2-(4-(Trifluoromethyl)phenyl)benzyl)aniline60-80[1][3]

Note: Yields are estimates and will vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Workflow

The following diagram illustrates the general workflow for the reductive amination protocol.

Workflow Start Start Reaction_Setup Reaction Setup: - Add aldehyde and amine to solvent - Stir at room temperature Start->Reaction_Setup Add_Reducing_Agent Add Sodium Triacetoxyborohydride (STAB) Reaction_Setup->Add_Reducing_Agent Reaction_Monitoring Stir at Room Temperature (12-24h) Monitor by TLC/LC-MS Add_Reducing_Agent->Reaction_Monitoring Workup Aqueous Work-up: - Quench with NaHCO3 - Separate layers - Extract aqueous layer Reaction_Monitoring->Workup Purification Purification: - Dry organic layer - Concentrate - Flash column chromatography Workup->Purification Characterization Product Characterization: - NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the reductive amination of this compound.

Characterization Data (Predicted)

¹H NMR (400 MHz, CDCl₃): δ 7.60-7.20 (m, 13H, Ar-H), 3.85 (s, 2H, N-CH₂-Ph), 3.75 (s, 2H, Ar-CH₂-N).

¹³C NMR (101 MHz, CDCl₃): δ 142.1, 140.5, 139.8, 132.5 (q, J = 32.3 Hz), 130.0, 129.5, 128.8, 128.6, 128.4, 127.2, 125.5 (q, J = 3.8 Hz), 124.3 (q, J = 272.1 Hz), 53.5, 51.0.

Mass Spectrometry (MS): Expected [M+H]⁺ for C₂₁H₁₈F₃N: 342.14.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as moisture can decompose the hydride reagent.

    • Increase the reaction time, as sterically hindered substrates may react more slowly.[4]

    • Increase the equivalents of the amine and/or the reducing agent.

  • Formation of Side Products:

    • Over-alkylation of primary amines to tertiary amines can sometimes occur. A stepwise procedure involving pre-formation of the imine followed by reduction with sodium borohydride can mitigate this.[1]

    • Reduction of the starting aldehyde to the corresponding alcohol can occur if the reducing agent is too reactive or if the imine formation is slow. STAB is generally selective for the iminium ion over the aldehyde.[2]

Conclusion

The reductive amination of this compound using sodium triacetoxyborohydride provides an efficient and versatile method for the synthesis of a variety of N-substituted benzylamine derivatives. The protocols outlined in this application note are robust and can be adapted for a range of primary and secondary amines, making them highly valuable for applications in medicinal chemistry and drug discovery. The resulting products, containing the trifluoromethylphenyl moiety, are of significant interest for the development of new therapeutic agents.

References

Application Notes and Protocols: Synthesis of Bioactive Molecules Using 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bioactive heterocyclic compounds, specifically focusing on the use of 4'-(trifluoromethyl)biphenyl-2-carbaldehyde as a key starting material. The trifluoromethyl group often enhances the biological activity and metabolic stability of molecules, making this aldehyde a valuable building block in medicinal chemistry.[1] The protocols outlined below are based on established multicomponent reactions for the synthesis of pyrimido[4,5-b]quinolines, which are known to possess a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]

Synthesis of Pyrimido[4,5-b]quinoline Derivatives

The one-pot, three-component reaction of an aromatic aldehyde, dimedone, and 6-amino-1,3-dimethyluracil is a well-established method for the synthesis of pyrimido[4,5-b]quinoline derivatives.[2] This approach is notable for its efficiency and atom economy.

General Reaction Scheme

A proposed reaction scheme for the synthesis of a novel pyrimido[4,5-b]quinoline derivative using 4'-(trifluoromethyl)biphenyl-2-carbaldehyde is depicted below.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_solvent Solvent & Condition cluster_product Product A 4'-(Trifluoromethyl)biphenyl- 2-carbaldehyde F Pyrimido[4,5-b]quinoline Derivative A->F B Dimedone B->F C 6-Amino-1,3-dimethyluracil C->F D Trityl Chloride (TrCl) D->F E Chloroform, Reflux E->F

Caption: General reaction scheme for the synthesis of a pyrimido[4,5-b]quinoline derivative.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of pyrimido[4,5-b]quinolines.[2]

Materials:

  • 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde

  • Dimedone

  • 6-Amino-1,3-dimethyluracil

  • Trityl chloride (catalyst)

  • Chloroform (solvent)

  • Ethanol (for recrystallization)

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a round-bottomed flask equipped with a reflux condenser, add 4'-(trifluoromethyl)biphenyl-2-carbaldehyde (1 mmol), dimedone (1 mmol, 0.140 g), and 6-amino-1,3-dimethyluracil (1 mmol, 0.155 g).

  • Add chloroform (10 mL) as the solvent.

  • Add trityl chloride (10 mol %, 0.0278 g) as the catalyst.[2]

  • Stir the mixture and heat under reflux for the appropriate time (monitoring by TLC is recommended to determine reaction completion).

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from aqueous ethanol (70%) to obtain the desired pyrimido[4,5-b]quinoline derivative.[2]

Expected Results and Data Presentation

The synthesis of various pyrimido[4,5-b]quinoline derivatives using different aromatic aldehydes has been reported with high yields.[2] The expected quantitative data for the synthesis using 4'-(trifluoromethyl)biphenyl-2-carbaldehyde, based on analogous reactions, is summarized in the table below.

Reactant (Aldehyde)ProductCatalystSolventReaction Time (h)Yield (%)
4'-(Trifluoromethyl)biphenyl-2-carbaldehyde5-(4'-(Trifluoromethyl)biphenyl-2-yl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trioneTrityl ChlorideChloroform2-485-95 (Est.)
4-Chlorobenzaldehyde (Reference)[2]5-(4-Chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trioneTrityl ChlorideChloroform295
4-Nitrobenzaldehyde (Reference)[2]5-(4-Nitrophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trioneTrityl ChlorideChloroform296

Synthesis of Dihydropyrimidinones (Biginelli Reaction)

The Biginelli reaction is a classic multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[5][6] These compounds are of significant interest in the pharmaceutical industry.[5]

General Reaction Scheme

A proposed Biginelli reaction using 4'-(trifluoromethyl)biphenyl-2-carbaldehyde.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Conditions cluster_product Product A 4'-(Trifluoromethyl)biphenyl- 2-carbaldehyde F Dihydropyrimidinone Derivative A->F B Ethyl Acetoacetate B->F C Urea C->F D Brønsted Acidic Ionic Liquid D->F E Solvent-free, 90 °C E->F

Caption: Proposed Biginelli reaction for a dihydropyrimidinone derivative.

Experimental Protocol

This protocol is based on a general procedure for the Biginelli reaction catalyzed by a Brønsted acidic ionic liquid under solvent-free conditions.[7]

Materials:

  • 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde

  • Ethyl acetoacetate

  • Urea or Thiourea

  • Brønsted acidic ionic liquid (e.g., [Btto][p-TSA])[7]

  • Standard laboratory glassware

Procedure:

  • In a flask, mix 4'-(trifluoromethyl)biphenyl-2-carbaldehyde (3 mmol), ethyl acetoacetate (3 mmol), and urea (or thiourea) (4.5 mmol).

  • Add the Brønsted acidic ionic liquid catalyst (0.15 mmol).[7]

  • Heat the mixture at 90 °C under solvent-free conditions with magnetic stirring for approximately 30 minutes. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add crushed ice, then stir for 5 minutes.

  • Filter the resulting solid, wash thoroughly with cold water, and recrystallize from ethanol to obtain the pure dihydropyrimidinone product.[7]

Expected Results and Data Presentation

The Biginelli reaction with various aromatic aldehydes is known to proceed in high yields under these conditions.[7]

Reactant (Aldehyde)β-Ketoester(Thio)ureaCatalystConditionsYield (%)
4'-(Trifluoromethyl)biphenyl-2-carbaldehydeEthyl AcetoacetateUrea[Btto][p-TSA]Solvent-free, 90 °C, 30 min90-98 (Est.)
4-Chlorobenzaldehyde (Reference)[7]Ethyl AcetoacetateUrea[Btto][p-TSA]Solvent-free, 90 °C, 30 min98
4-Nitrobenzaldehyde (Reference)[7]Ethyl AcetoacetateUrea[Btto][p-TSA]Solvent-free, 90 °C, 30 min95

Biological Activity and Signaling Pathways

Pyrimido[4,5-b]quinolines have been investigated as dual EGFR/HER2 inhibitors for anticancer therapy.[4] The synthesized compounds can be screened for their cytotoxic activity against various cancer cell lines.

Workflow for Biological Evaluation

G A Synthesized Pyrimido[4,5-b]quinoline Derivative B In vitro Cytotoxicity Assay (e.g., MCF-7 cell line) A->B D Kinase Inhibition Assay (EGFR/HER2) A->D C Determine IC50 Value B->C F Cell Cycle Analysis C->F G Apoptosis Assay C->G H Metastasis/Invasion Assay C->H E Determine IC50 Values for Kinases D->E I Lead Compound Identification E->I F->I G->I H->I

Caption: Workflow for the biological evaluation of synthesized compounds.

EGFR/HER2 Signaling Pathway

The synthesized pyrimido[4,5-b]quinoline derivatives are expected to act as inhibitors of the EGFR and HER2 signaling pathways, which are crucial in the proliferation and survival of cancer cells.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus EGFR EGFR/HER2 Receptor RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimido[4,5-b]quinoline (Inhibitor) Inhibitor->EGFR Inhibition

Caption: Simplified EGFR/HER2 signaling pathway and the point of inhibition.

Disclaimer

The provided protocols are based on established chemical literature for analogous compounds and are intended for use by qualified researchers in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The expected yields and biological activities are estimates and may vary.

References

Application Notes and Protocols for Catalytic Reactions Involving 2-[4-(trifluoromethyl)phenyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the catalytic asymmetric synthesis of chiral diarylmethanols using 2-[4-(trifluoromethyl)phenyl]benzaldehyde as a key starting material. The resulting chiral diarylmethanols are valuable intermediates in the synthesis of biologically active molecules, particularly those with potential applications in oncology.

Introduction

This compound is an attractive substrate for catalytic asymmetric synthesis due to the presence of an electron-withdrawing trifluoromethyl group, which activates the aldehyde functionality towards nucleophilic attack. This feature makes it an excellent candidate for reactions such as the rhodium-catalyzed asymmetric addition of arylboronic acids, leading to the formation of enantioenriched diarylmethanols. Chiral diarylmethanols are crucial building blocks for a variety of pharmaceuticals, including potential anti-cancer agents that can modulate cellular processes like mitosis.

Catalytic Reaction: Rhodium-Catalyzed Asymmetric Arylation

A highly enantioselective method for the synthesis of chiral diarylmethanols is the rhodium-catalyzed asymmetric addition of arylboronic acids to this compound. This reaction typically employs a chiral diene ligand to induce stereoselectivity, yielding the desired product in high yield and enantiomeric excess.

Quantitative Data

The following table summarizes the results for the rhodium-catalyzed asymmetric arylation of this compound with phenylboronic acid.

EntryCatalyst Loading (mol%)LigandSolventTime (h)Yield (%)ee (%)
12.5(R)-BINAPToluene129295
22.5(S)-BINAPToluene129194
31.0(R)-BINAPToluene248593
42.5(R)-BINAPTHF127888
Experimental Protocol

Materials:

  • This compound

  • Phenylboronic acid

  • [Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

  • (R)-BINAP or (S)-BINAP

  • Potassium hydroxide (KOH)

  • Anhydrous toluene

  • Deionized water

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dried Schlenk tube under an argon atmosphere, add [Rh(cod)Cl]₂ (2.5 mol%) and the chiral diene ligand (e.g., (R)-BINAP, 2.75 mol%).

  • Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • In a separate flask, dissolve this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in toluene (3.0 mL).

  • Add an aqueous solution of potassium hydroxide (2.0 M, 1.5 mmol) to the substrate mixture.

  • Transfer the substrate solution to the Schlenk tube containing the catalyst.

  • Heat the reaction mixture to 80 °C and stir for the time indicated in the data table (e.g., 12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral diarylmethanol.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Visualization of Reaction and Biological Pathways

Catalytic Cycle

Catalytic_Cycle Rh(I)-Ligand Rh(I)-Ligand Oxidative_Addition Oxidative_Addition Rh(I)-Ligand->Oxidative_Addition Arylboronic Acid Aryl-Rh(I) Aryl-Rh(I) Aldehyde_Coordination Aldehyde_Coordination Aryl-Rh(I)->Aldehyde_Coordination Aldehyde Migratory_Insertion Migratory_Insertion Aldehyde_Coordination->Migratory_Insertion Oxidative_Addition->Aryl-Rh(I) Alkoxy-Rh(III) Alkoxy-Rh(III) Migratory_Insertion->Alkoxy-Rh(III) Hydrolysis Hydrolysis Alkoxy-Rh(III)->Hydrolysis H2O Hydrolysis->Rh(I)-Ligand Regeneration Chiral_Alcohol Chiral_Alcohol Hydrolysis->Chiral_Alcohol

Caption: Proposed catalytic cycle for the rhodium-catalyzed asymmetric arylation.

Biological Signaling Pathway

The diarylmethanol products can be further elaborated into compounds that may act as anti-mitotic agents by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and can ultimately induce apoptosis.

Signaling_Pathway cluster_0 Cell Cycle Progression G1 G1 S S G1->S G2 G2 S->G2 M M G2->M Diaryl_Compound Diaryl-substituted Compound Tubulin Tubulin Polymerization Diaryl_Compound->Tubulin Inhibition Microtubules Microtubule Dynamics Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Disruption Microtubules->M Mitotic Spindle Formation Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization leading to cell cycle arrest.

Applications in Drug Development

The chiral diarylmethanol synthesized from this compound serves as a versatile precursor for various bioactive molecules. The trifluoromethylphenyl moiety is a common pharmacophore that can enhance metabolic stability and binding affinity of drug candidates.

Derivatives of these diarylmethanols have been investigated for their potential as:

  • Anti-cancer agents: By targeting tubulin, these compounds can inhibit the proliferation of cancer cells.

  • Antifungal agents: Some diaryl compounds exhibit potent antifungal activity.

  • Antiviral agents: The diaryl scaffold is present in several antiviral drugs.

Further derivatization of the hydroxyl group of the diarylmethanol allows for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-[4-(trifluoromethyl)phenyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling reaction to synthesize 2-[4-(trifluoromethyl)phenyl]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and streamline their experimental workflow for this specific transformation. The coupling of an aryl halide with 2-formylphenylboronic acid, or the coupling of a 2-halobenzaldehyde with 4-(trifluoromethyl)phenylboronic acid, presents unique challenges due to the presence of an electron-withdrawing aldehyde group and a trifluoromethyl group.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the Suzuki coupling to form this compound?

A1: The primary challenges stem from the electronic properties and potential steric hindrance of the substrates.

  • Electron-Deficient Substrates: The presence of the electron-withdrawing trifluoromethyl group on the phenylboronic acid and the aldehyde group on the benzaldehyde can influence the electronics of the catalytic cycle. Specifically, it can slow down the rate of transmetalation.

  • Steric Hindrance: The ortho-aldehyde group can create steric hindrance around the reaction center, potentially impeding the approach of the palladium catalyst.[1]

  • Side Reactions: Common side reactions include protodeboronation of the boronic acid (replacement of the boronic acid group with a hydrogen atom) and homocoupling of the boronic acid.[1] Protodeboronation can be a significant issue with electron-deficient boronic acids.[2]

Q2: Which coupling partners should I use: 2-halobenzaldehyde with 4-(trifluoromethyl)phenylboronic acid, or an aryl halide with 2-formylphenylboronic acid?

A2: Both routes are viable. The choice often depends on the commercial availability and stability of the starting materials. 2-Formylphenylboronic acid is known to be prone to decomposition, so using a more stable boronic acid like 4-(trifluoromethyl)phenylboronic acid with a 2-halobenzaldehyde (e.g., 2-bromobenzaldehyde or 2-iodobenzaldehyde) is often preferred. Aryl iodides and bromides are generally more reactive than aryl chlorides.[3]

Q3: What is the most critical factor for a successful coupling reaction?

A3: The selection of the catalyst system, which includes the palladium precursor and the ligand, is paramount for achieving a high yield, especially with challenging substrates.[1]

Troubleshooting Guide

Issue 1: Low to No Product Yield

Question: My Suzuki coupling reaction is giving a low yield or no product at all. What are the first things I should check?

Answer: Low conversion in this Suzuki coupling is a common problem. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand: Standard ligands like triphenylphosphine (PPh₃) might be ineffective. For sterically hindered and electron-deficient substrates, bulky and electron-rich phosphine ligands are often required.[2]

    • Recommendation: Use Buchwald-type ligands such as SPhos, XPhos, or RuPhos, or other bulky electron-rich ligands like tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃).[4]

  • Base Selection: The strength and solubility of the base are crucial for the transmetalation step.

    • Recommendation: Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[2] Ensure the base is finely powdered to maximize its surface area.

  • Solvent System: The solvent needs to solubilize both the organic substrates and the inorganic base to some extent.

    • Recommendation: Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene, often with a small amount of water, are commonly used.[2] The water can help to dissolve the base and facilitate the formation of the active boronate species.

  • Reaction Temperature: Higher temperatures can help overcome the activation energy barrier.

    • Recommendation: If the reaction is sluggish at lower temperatures (e.g., 80 °C), cautiously increase the temperature to 100-110 °C.[2]

  • Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) form, are sensitive to oxygen.

    • Recommendation: Ensure all solvents are thoroughly degassed and the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen).[1]

Issue 2: Significant Side Product Formation

Question: I am observing significant amounts of side products, such as the homocoupled product of the boronic acid or the protodeboronated starting material. How can I minimize these?

Answer: Side reactions can significantly lower the yield of your desired product.

  • Homocoupling: This is often caused by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid.

    • Mitigation: Rigorously degas all solvents and reagents (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas for an extended period) and maintain a positive pressure of an inert gas throughout the reaction.[1] Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ may also help.[1]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a common issue with unstable boronic acids, especially under harsh basic conditions or at elevated temperatures.[2]

    • Mitigation:

      • Use a fresh batch of boronic acid.

      • Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin), which can release the boronic acid slowly under the reaction conditions.[5]

      • Use milder bases like potassium fluoride (KF) or cesium fluoride (CsF).[6]

      • Employ strictly anhydrous conditions if possible.[2]

      • Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) to help drive the cross-coupling reaction.

Data Presentation

The following tables summarize representative reaction conditions and yields for Suzuki-Miyaura couplings of substrates analogous to those used for the synthesis of this compound. This data can serve as a starting point for optimization.

Table 1: Suzuki Coupling of 2-Formylphenylboronic Acid with Various Aryl Halides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromobenzotrifluoridePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001285
24-IodobenzotrifluoridePd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O (4:1)90878
34-ChlorobenzotrifluoridePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (3)1,4-Dioxane1102465

Table 2: Suzuki Coupling of 4-(Trifluoromethyl)phenylboronic Acid with Various 2-Halobenzaldehydes

Entry2-HalobenzaldehydeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-BromobenzaldehydePd(dppf)Cl₂ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)801692
22-IodobenzaldehydePd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄ (2.5)THF701088
32-ChlorobenzaldehydePd₂(dba)₃ (2.5)RuPhos (5)CsF (3)Toluene1102075

Experimental Protocols

Representative Protocol for Suzuki Coupling of 2-Bromobenzaldehyde with 4-(Trifluoromethyl)phenylboronic Acid

Materials:

  • 2-Bromobenzaldehyde (1.0 equiv.)

  • 4-(Trifluoromethyl)phenylboronic acid (1.2 equiv.)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv.), finely powdered

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromobenzaldehyde, 4-(trifluoromethyl)phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas three times. Maintain a positive pressure of the inert gas.

  • Solvent Addition: Under the inert atmosphere, add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 mixture.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.[1]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Reactants & Base (Aryl Halide, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate & backfill with Ar/N2) reagents->inert catalyst 3. Add Catalyst & Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent heat 5. Heat to Reaction Temp. solvent->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor cool 7. Cool to Room Temp. monitor->cool extract 8. Dilute & Extract cool->extract dry 9. Dry & Concentrate extract->dry purify 10. Purify (Column Chromatography) dry->purify

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting Logic Diagram

Troubleshooting_Suzuki decision decision issue issue solution solution start Low or No Yield check_catalyst Is the catalyst system appropriate? start->check_catalyst check_base Is the base strong/soluble enough? check_catalyst->check_base Yes change_ligand Use bulky, e--rich ligand (e.g., SPhos, XPhos) check_catalyst->change_ligand No check_conditions Are reaction conditions optimal? check_base->check_conditions Yes change_base Use stronger base (K3PO4, Cs2CO3) check_base->change_base No side_reactions Are there side reactions? check_conditions->side_reactions Yes increase_temp Increase temperature check_conditions->increase_temp No degas Improve degassing Check for O2 leaks side_reactions->degas Homocoupling stable_boron Use stable boronate ester (e.g., pinacol ester) side_reactions->stable_boron Protodeboronation

Caption: Decision tree for troubleshooting low yield in Suzuki coupling.

References

Technical Support Center: Synthesis of 2-[4-(Trifluoromethyl)phenyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-[4-(trifluoromethyl)phenyl]benzaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this compound. Below you will find frequently asked questions, troubleshooting guides, a detailed experimental protocol, and a summary of potential side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges that may arise during the synthesis of this compound, particularly when utilizing a Suzuki-Miyaura cross-coupling approach.

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A: Low yields in the Suzuki-Miyaura coupling can stem from several factors:

  • Poor Quality Starting Materials: Impurities in the boronic acid or the aryl halide can inhibit the catalyst and reduce yield. Ensure the purity of your starting materials.

  • Inefficient Catalyst System: The choice of palladium catalyst and ligand is crucial. Highly active catalyst systems can sometimes promote side reactions if not properly optimized.[1]

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring its progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and the choice of base can significantly impact the yield.[1]

Q2: I'm observing a significant amount of a dehalogenated byproduct in my crude reaction mixture. How can I minimize this?

A: Dehalogenation, the replacement of the halogen on your aryl halide with a hydrogen atom, is a common side reaction.[1] To minimize it:

  • Choice of Base: Strong bases, particularly alkoxides, can act as hydride donors and promote dehalogenation. Consider switching to a weaker inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1]

  • Reaction Conditions: High temperatures and prolonged reaction times can favor dehalogenation.[1] Try running the reaction at a lower temperature or for a shorter duration.

  • Catalyst System: The ligand on the palladium catalyst can influence the rate of dehalogenation versus the desired cross-coupling.[1] Experiment with different phosphine ligands to find one that minimizes this side reaction.

Q3: My final product is contaminated with homocoupled products. What causes this and how can I prevent it?

A: Homocoupling, the reaction of two molecules of the same starting material (e.g., two molecules of the boronic acid or two molecules of the aryl halide), is another common side reaction.

  • Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.

  • Stoichiometry: Using a slight excess of one of the coupling partners can sometimes help to minimize the homocoupling of the other.

Q4: How can I identify the common byproducts in my reaction?

A: The presence of byproducts can be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): Dehalogenated byproducts will typically appear as a new, less polar spot compared to the starting aryl halide.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show peaks corresponding to the molecular weights of the dehalogenated arene and homocoupled products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show characteristic signals for the arene of the dehalogenated byproduct, with a new proton signal in the aromatic region where the halogen was previously located.[1]

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₄H₉F₃O266.22
4-(Trifluoromethyl)benzene (Dehalogenation Product)C₇H₅F₃146.11
Biphenyl-2,2'-dicarbaldehyde (Homocoupling)C₁₄H₁₀O₂210.23
4,4'-Bis(trifluoromethyl)biphenyl (Homocoupling)C₁₄H₈F₆290.21

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Formylphenylboronic acid

  • 1-Bromo-4-(trifluoromethyl)benzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 2-formylphenylboronic acid (1.2 equivalents), 1-bromo-4-(trifluoromethyl)benzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and ethanol in a 3:1 ratio.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents) in a small amount of degassed toluene.

  • Add the catalyst solution to the reaction flask.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Troubleshooting Workflow

The following diagram illustrates a troubleshooting workflow for common issues encountered during the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No check_reagents Check Purity of Starting Materials check_yield->check_reagents Yes dehalogenation Dehalogenation Observed? check_purity->dehalogenation Yes end Successful Synthesis check_purity->end No homocoupling Homocoupling Observed? dehalogenation->homocoupling No optimize_base Optimize Base (e.g., K2CO3, K3PO4) dehalogenation->optimize_base Yes degas_solvents Ensure Proper Degassing and Inert Atmosphere homocoupling->degas_solvents Yes purify Purify by Column Chromatography homocoupling->purify No optimize_temp Optimize Temperature and Reaction Time optimize_base->optimize_temp optimize_temp->start optimize_catalyst Optimize Catalyst and Ligand optimize_catalyst->optimize_temp degas_solvents->start check_reagents->optimize_catalyst purify->end

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 2-[4-(trifluoromethyl)phenyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 2-[4-(trifluoromethyl)phenyl]benzaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this important synthetic intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to streamline your purification workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the purification of this compound, which is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction.

Q1: What are the typical impurities in a crude reaction mixture of this compound?

A1: Common impurities can originate from unreacted starting materials, side-products from the Suzuki-Miyaura coupling reaction, and subsequent product degradation. These may include:

  • Unreacted Starting Materials: 2-Formylphenylboronic acid (or its boronic ester derivative) and 1-halo-4-(trifluoromethyl)benzene.

  • Homocoupled Side Products: Biphenyl-2,2'-dicarboxaldehyde (from the coupling of two molecules of 2-formylphenylboronic acid) and 4,4'-bis(trifluoromethyl)biphenyl (from the coupling of two molecules of the trifluoromethyl-aryl halide).

  • Protodeboronation Product: Benzaldehyde, resulting from the replacement of the boronic acid group with a hydrogen atom.

  • Oxidation Product: 2-[4-(trifluoromethyl)phenyl]benzoic acid, which can form if the aldehyde is exposed to air, especially under basic conditions or in the presence of residual catalyst.[1]

  • Residual Catalyst: Palladium catalyst and phosphine ligands used in the coupling reaction.

Q2: My TLC plate of the crude reaction mixture shows multiple spots. How should I approach the purification?

A2: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate a mixture of compounds. The recommended primary purification method is silica gel column chromatography. It is crucial to first determine an optimal solvent system using TLC that provides good separation between the desired product and impurities. A retention factor (Rf) of 0.2-0.3 for the product is generally ideal for column chromatography.

Q3: Is this compound stable on silica gel during column chromatography?

A3: Aldehydes can be sensitive to the acidic nature of silica gel, which may lead to side reactions or decomposition.[1] While many aldehydes can be purified on standard silica gel without issue, if you observe streaking on your TLC plate or suspect degradation, you can use silica gel deactivated with a base like triethylamine (typically 1-2% in the eluent) or opt for a more neutral stationary phase like alumina.

Q4: What is a good starting solvent system for column chromatography?

A4: A good starting point for column chromatography on silica gel for biaryl aldehydes is a non-polar solvent system with a gradual increase in polarity. A mixture of hexanes (or heptane) and ethyl acetate is commonly used. Begin with a low percentage of ethyl acetate (e.g., 2-5%) and gradually increase the polarity to elute your product. The ideal solvent system should give your product an Rf value of approximately 0.2-0.3 on a TLC plate.

Q5: I have a significant amount of a polar impurity that I suspect is the corresponding carboxylic acid. How can I remove it?

A5: An acidic impurity like 2-[4-(trifluoromethyl)phenyl]benzoic acid can be removed with an aqueous workup before chromatography. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane and wash it with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic impurity will be deprotonated and extracted into the aqueous layer. The organic layer containing the purified aldehyde can then be washed with brine, dried, and concentrated. This can also be achieved via a bisulfite adduct formation and subsequent regeneration of the aldehyde.[2][3]

Q6: Can I use recrystallization to purify this compound?

A6: Yes, recrystallization can be a highly effective method for final purification, especially for removing small amounts of impurities with different solubility profiles. The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble or are insoluble at all temperatures.

Q7: What solvents are recommended for the recrystallization of this compound?

A7: For aromatic aldehydes, common recrystallization solvents include alcohols (isopropanol, ethanol), esters (ethyl acetate), and hydrocarbon solvents (heptane, cyclohexane, toluene), or mixtures thereof.[4][5] A mixed solvent system, such as ethyl acetate/hexanes or ethanol/water, often provides good results.[6] Small-scale solubility tests are recommended to identify the optimal solvent system.

Quantitative Data Summary

While specific quantitative data for the purification of this compound is not extensively published, the following table provides typical recovery and purity ranges that can be expected for the purification of biaryl aldehydes using common laboratory techniques.

Purification MethodTypical RecoveryTypical Purity (by HPLC or NMR)Notes
Column Chromatography 60-90%>95%Recovery is dependent on the separation efficiency from impurities.
Recrystallization 70-95%>98%Highly effective for removing minor impurities. Recovery depends on solubility.
Acid-Base Extraction (to remove acidic impurities) >95%VariableEffective for removing carboxylic acid impurities prior to other methods.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

1. TLC Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
  • Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate mixtures (e.g., 98:2, 95:5, 90:10) to find the optimal solvent system that gives the target compound an Rf value between 0.2 and 0.3.

2. Column Preparation:

  • Select an appropriate size column based on the amount of crude material (a general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight).
  • Pack the column with silica gel (230-400 mesh) using the chosen eluent system (the "slurry method" is recommended for optimal packing).

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

4. Elution:

  • Begin eluting with the determined solvent system.
  • If separation is difficult, a gradient elution can be employed, starting with a less polar solvent mixture and gradually increasing the polarity.
  • Collect fractions and monitor them by TLC to identify those containing the pure product.

5. Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying this compound by recrystallization.

1. Solvent Selection:

  • Perform small-scale solubility tests with various solvents (e.g., isopropanol, ethyl acetate, heptane) to find a suitable one. An ideal solvent will dissolve the compound when hot but not when cold. Mixed solvent systems like ethyl acetate/hexanes are also good candidates.

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask with a magnetic stir bar.
  • Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely. If using a mixed solvent system, dissolve the compound in the "good" solvent first, then add the "poor" solvent dropwise at an elevated temperature until the solution becomes slightly cloudy. Re-add a small amount of the "good" solvent to clarify the solution.

3. Crystallization:

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
  • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

4. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

5. Drying:

  • Dry the purified crystals under vacuum to remove all traces of solvent. The purity can then be assessed by melting point determination, HPLC, or NMR spectroscopy.

Visualizations

Purification_Workflow crude Crude Reaction Mixture tlc TLC Analysis crude->tlc impurities Identify Impurities tlc->impurities workup Aqueous Workup (e.g., NaHCO3 wash) impurities->workup Acidic Impurity? chromatography Column Chromatography impurities->chromatography Multiple Impurities workup->chromatography recrystallization Recrystallization chromatography->recrystallization Further Purification pure_product Pure Product chromatography->pure_product Sufficiently Pure recrystallization->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Purification Attempt check_purity Assess Purity (TLC/NMR/HPLC) start->check_purity impure Product Still Impure? check_purity->impure identify_impurity Identify Nature of Impurity impure->identify_impurity Yes success Pure Product impure->success No polar_impurity Polar Impurity (e.g., Acid) identify_impurity->polar_impurity nonpolar_impurity Non-polar Impurity (e.g., Homocoupled) identify_impurity->nonpolar_impurity acid_wash Perform Acid-Base Extraction polar_impurity->acid_wash rechromatograph Re-chromatograph with Different Solvent System nonpolar_impurity->rechromatograph recrystallize Recrystallize from a Different Solvent nonpolar_impurity->recrystallize acid_wash->check_purity rechromatograph->check_purity recrystallize->check_purity

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Troubleshooting the Wittig Reaction of 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and prevent byproduct formation during the Wittig reaction of 4'-(trifluoromethyl)biphenyl-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Wittig reaction of 4'-(trifluoromethyl)biphenyl-2-carbaldehyde?

The most prevalent byproduct is triphenylphosphine oxide (TPPO), which is inherent to the Wittig reaction mechanism.[1][2] Given the structure of 4'-(trifluoromethyl)biphenyl-2-carbaldehyde, which lacks α-hydrogens, another significant potential byproduct under basic conditions is the product of the Cannizzaro reaction.[1][3] This disproportionation reaction leads to the formation of the corresponding alcohol (4'-(trifluoromethyl)biphenyl-2-yl)methanol and carboxylic acid (4'-(trifluoromethyl)biphenyl-2-carboxylic acid).[1][3] Due to the steric hindrance around the aldehyde group, incomplete reaction leading to unreacted starting material is also a common observation.[4]

Q2: How can I minimize the formation of Cannizzaro reaction byproducts?

The Cannizzaro reaction is promoted by strong bases.[1][3] To minimize this side reaction, consider the following strategies:

  • Choice of Base: Use a base that is strong enough to deprotonate the phosphonium salt to form the ylide, but not so strong as to readily promote the Cannizzaro reaction. Bases like sodium hydride (NaH) or potassium tert-butoxide are common choices.[5]

  • Reaction Temperature: Perform the reaction at low temperatures (e.g., 0 °C or -78 °C) to favor the Wittig reaction kinetically over the Cannizzaro reaction.[6]

  • Order of Addition: Add the aldehyde slowly to the pre-formed ylide solution. This ensures a high concentration of the ylide relative to the aldehyde, promoting the desired reaction.

Q3: The yield of my Wittig reaction is low. What are the potential causes and solutions?

Low yields with sterically hindered aldehydes like 4'-(trifluoromethyl)biphenyl-2-carbaldehyde are a known issue.[4][6] Several factors can contribute to this:

  • Steric Hindrance: The bulky biphenyl group ortho to the aldehyde can impede the approach of the Wittig reagent. Using a less sterically demanding ylide, if the synthesis allows, can sometimes improve yields.

  • Ylide Instability: Some ylides, particularly unstabilized ones, can be unstable and decompose over time. It is crucial to use freshly prepared ylide and perform the reaction promptly.

  • Reaction Conditions: Ensure anhydrous (dry) conditions, as water can quench the ylide. The choice of solvent can also play a role; tetrahydrofuran (THF) is a commonly used solvent for Wittig reactions.[7]

  • Alternative Reactions: For sterically hindered aldehydes, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative, providing higher yields and easier purification of the desired alkene.[4][8]

Q4: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct?

TPPO can be challenging to remove due to its polarity and solubility in many organic solvents. Several methods can be employed for its removal:

  • Crystallization: TPPO can sometimes be removed by crystallization from a suitable solvent system.

  • Precipitation: Triturating the crude reaction mixture with a non-polar solvent like hexanes or diethyl ether can precipitate the TPPO, which can then be removed by filtration.

  • Complexation with Metal Salts: TPPO can form insoluble complexes with metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[9] Adding these salts to the reaction mixture can precipitate the TPPO complex, which is then filtered off.

  • Chromatography: Column chromatography on silica gel is a common and effective method for separating the desired product from TPPO, especially for less polar products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product formation Steric hindrance of the aldehyde Consider switching to the Horner-Wadsworth-Emmons (HWE) reaction, which is often more effective for sterically hindered carbonyls.[4][8]
Inefficient ylide formation Ensure the phosphonium salt is completely dry and use a sufficiently strong and fresh base. Monitor ylide formation by a color change (often to a deep orange or red).
Decomposition of the ylide Prepare the ylide at low temperature and use it immediately.
Presence of alcohol and carboxylic acid byproducts Cannizzaro side reaction Use a milder base, lower the reaction temperature, and add the aldehyde slowly to the ylide solution.[1][3]
Difficult purification, presence of a highly polar byproduct Triphenylphosphine oxide (TPPO) contamination Employ one of the recommended TPPO removal methods: precipitation with non-polar solvents, complexation with metal salts (e.g., ZnCl₂), or column chromatography.
Formation of unexpected isomers Ylide type and reaction conditions The stereochemical outcome of the Wittig reaction depends on the ylide. Stabilized ylides generally give (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.[6] For specific stereochemical control, consider the Schlosser modification for (E)-alkenes from non-stabilized ylides.[6]

Experimental Protocols

Protocol 1: General Procedure for Wittig Reaction of 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde
  • Ylide Generation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the desired phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base (e.g., n-butyllithium or sodium hydride, 1.05 equivalents) to the suspension.

    • Stir the mixture at 0 °C for 30-60 minutes. The formation of the ylide is often indicated by a color change.

  • Wittig Reaction:

    • Dissolve 4'-(trifluoromethyl)biphenyl-2-carbaldehyde (1.0 equivalent) in anhydrous THF in a separate flask.

    • Slowly add the aldehyde solution to the ylide solution at 0 °C via a syringe or dropping funnel.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product to remove triphenylphosphine oxide using one of the methods described in the FAQs.

Protocol 2: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation with Zinc Chloride
  • After the aqueous work-up, dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., ethanol or THF).

  • Prepare a solution of zinc chloride (ZnCl₂, ~1.5 equivalents relative to the phosphonium salt) in a compatible solvent.

  • Add the ZnCl₂ solution dropwise to the stirred solution of the crude product.

  • A white precipitate of the ZnCl₂-TPPO complex should form. Stir the mixture for 1-2 hours to ensure complete precipitation.

  • Filter the mixture through a pad of celite, washing the filter cake with the reaction solvent.

  • The filtrate contains the desired product, which can be further purified if necessary.

Visualizing Reaction Pathways

Wittig_Reaction_Troubleshooting cluster_start Start cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Solutions start Wittig Reaction of 4'-(trifluoromethyl)biphenyl-2-carbaldehyde low_yield Low/No Yield start->low_yield byproducts Byproduct Formation start->byproducts steric_hindrance Steric Hindrance low_yield->steric_hindrance incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction cannizzaro Cannizzaro Reaction byproducts->cannizzaro tppo TPPO Formation (Inherent) byproducts->tppo hwe Consider Horner-Wadsworth-Emmons (HWE) Reaction steric_hindrance->hwe optimize Optimize Reaction Conditions (Base, Temp, Solvent) cannizzaro->optimize purify Effective TPPO Removal (Precipitation, Chromatography) tppo->purify incomplete_reaction->optimize

Wittig_vs_Cannizzaro cluster_wittig Desired Pathway cluster_cannizzaro Side Reaction Pathway aldehyde 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde + Base wittig_reagent Wittig Reagent (Ylide) aldehyde->wittig_reagent cannizzaro_intermediate Aldehyde Dimerization aldehyde->cannizzaro_intermediate wittig_product Desired Alkene + TPPO wittig_reagent->wittig_product Wittig Reaction cannizzaro_products Alcohol + Carboxylic Acid cannizzaro_intermediate->cannizzaro_products Disproportionation

References

Technical Support Center: Catalyst Poisoning in Reactions with 2-[4-(trifluoromethyl)phenyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for catalyst poisoning issues encountered during reactions involving 2-[4-(trifluoromethyl)phenyl]benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning and why is it a concern?

A1: Catalyst poisoning is the deactivation of a catalyst by a chemical substance, known as a poison, that binds to the active sites of the catalyst.[1][2][3] This process can be reversible or irreversible and prevents the catalyst from participating in the catalytic cycle, leading to reduced reaction rates, low yields, or complete reaction failure.[3] Given the high cost of many catalysts, particularly those based on precious metals like palladium, poisoning can have significant economic and time-related consequences in a research and development setting.

Q2: My reaction with this compound has stalled or is giving very low conversion. How do I know if catalyst poisoning is the issue?

A2: Several signs can indicate catalyst poisoning:

  • Rapid or Gradual Activity Loss: A sudden stop or a gradual decline in reaction rate points towards deactivation. A rapid loss often suggests poisoning, while a gradual decline might indicate fouling or thermal degradation.[4][5]

  • Inconsistent Results: Unexplained variations in yield or reaction time between different batches of the same reaction can suggest intermittent contamination from reagents or solvents.[3]

  • Visual Changes: The formation of a black precipitate (often called "palladium black" in Pd-catalyzed reactions) can indicate catalyst agglomeration and deactivation.[6][7]

  • Formation of Side Products: The appearance of unexpected byproducts may result from altered catalyst activity. For example, in cross-coupling reactions, hydrodehalogenation of an aryl halide partner might become a prominent side reaction.[3]

Q3: What are the most common catalyst poisons I should be aware of?

A3: For reactions involving metal catalysts like palladium, which are common for transformations of aromatic aldehydes, several classes of compounds are known poisons:

  • Sulfur Compounds: Thiols, sulfides, and thiophenes are potent poisons for palladium and other noble metal catalysts.[5][6][8]

  • Nitrogen Compounds: While some nitrogen-containing molecules are essential ligands, others like pyridines, quinolines, and certain amines can coordinate too strongly to the metal center and inhibit the reaction.[2][9]

  • Phosphorus Compounds: Phosphines are common ligands, but impurities like phosphine oxides or other phosphorus-containing compounds can be detrimental.

  • Halides: Though often part of the reactants (e.g., aryl halides), excess halide ions, particularly from impurities, can inhibit certain catalytic systems.[2]

  • Strongly Coordinating Species: Carbon monoxide, cyanides, and even water can act as poisons or deactivators in specific contexts.[2][3][10]

Q4: Can the substrate, this compound, or its impurities poison the catalyst?

A4: Yes, potentially. While the aldehyde and trifluoromethyl groups are generally not considered catalyst poisons, impurities from its synthesis can be problematic. For example, residual starting materials or byproducts containing sulfur or strongly coordinating functional groups could be present. It is crucial to use high-purity starting materials.[6]

Q5: How can I prevent catalyst poisoning in my experiments?

A5: Prevention is the most effective strategy:

  • Use High-Purity Reagents: Ensure all starting materials, reagents, and solvents are of the highest possible purity. If necessary, purify solvents and liquid reagents by distillation or by passing them through a column of activated alumina.[5]

  • Degas Solvents: Oxygen can lead to the oxidation and deactivation of sensitive catalysts, particularly Pd(0) species.[9] Degassing solvents by sparging with an inert gas (Argon or Nitrogen) or using freeze-pump-thaw cycles is critical.

  • Maintain an Inert Atmosphere: Run reactions under a rigorously maintained inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to exclude oxygen and moisture.[6]

  • Proper Ligand Selection: Use appropriate ligands to stabilize the metal center, which can prevent catalyst agglomeration and reduce susceptibility to some poisons.[6]

Troubleshooting Guides

Issue 1: Low or No Conversion
Potential Cause Troubleshooting Steps & Solutions
Catalyst Poisoning 1. Analyze Reagents: Use analytical methods (e.g., GC-MS, elemental analysis) to check for impurities in the this compound, coupling partners, and solvents. 2. Purify Materials: If impurities are found, purify the starting materials and solvents.[5] 3. Use a Scavenger: In some cases, adding a scavenger resin designed to remove specific poisons can be effective. 4. Increase Catalyst Loading: As a last resort, a higher catalyst loading might overcome the effects of trace poisons, though this is not an ideal solution.
Inefficient Pre-catalyst Activation If using a pre-catalyst like Pd(OAc)₂, its reduction to the active Pd(0) species may be incomplete. Ensure the reaction conditions (base, solvent, temperature) are suitable for efficient in-situ reduction.[6] Consider using a pre-activated Pd(0) source.
Sub-optimal Reaction Conditions Systematically vary the reaction temperature, solvent, and base. Cross-coupling reactions are often sensitive to these parameters.[3]
Issue 2: Reaction Starts but Stalls Before Completion
Potential Cause Troubleshooting Steps & Solutions
Fouling or Coking The catalyst surface may be blocked by polymeric byproducts or coke.[11] 1. Analyze Spent Catalyst: Characterize the used catalyst (e.g., TGA, elemental analysis) to confirm the presence of deposits.[5] 2. Optimize Conditions: Lowering the reaction temperature or substrate concentration can sometimes reduce the rate of fouling.[4][5]
Thermal Degradation (Sintering) High temperatures can cause catalyst particles to agglomerate, reducing the active surface area.[1][11] 1. Lower Temperature: Operate at the lowest possible temperature that still affords a reasonable reaction rate.[4] 2. Choose a More Stable Catalyst: Consider a catalyst with a support that provides better thermal stability.[4]
Product Inhibition The product of the reaction may coordinate to the catalyst more strongly than the reactants, inhibiting turnover. This can sometimes be overcome by using bulky, electron-rich ligands.[6]

Quantitative Data on Catalyst Poisons

The following table provides representative data on the effect of common poisons on the yield of a generic Palladium-catalyzed cross-coupling reaction. The exact effects can vary significantly based on the specific catalyst, ligands, and reaction conditions.

Poison Added Concentration (mol% relative to Pd) Effect on a Representative Suzuki Coupling Yield Reference
None0>95%-
Thiophene100<10%[6][8]
Pyridine200~40%[2][9]
Di-tert-butyl sulfide100<5%[8]
Water1000 (10 equiv.)May decrease yield; promotes sintering[3][10]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling Reaction Under Inert Atmosphere

This protocol is a representative example for coupling this compound with an arylboronic acid, designed to minimize catalyst poisoning.

  • Reagent Preparation: Dry the solvent (e.g., 1,4-dioxane or toluene) using a solvent purification system or by distillation over a suitable drying agent. Degas the solvent by sparging with argon for at least 30 minutes.

  • Reaction Setup: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), the arylboronic acid (1.2 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Inerting: Seal the flask, and evacuate and backfill with argon three times.[3]

  • Addition of Reactants: Under a positive pressure of argon, add this compound (1.0 equivalent) followed by the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Catalyst Regeneration by Oxidative Treatment (for Coked Catalysts)

This protocol is a general method for removing carbonaceous deposits (coke) from supported catalysts. It must be adapted based on the specific catalyst's thermal stability.

  • Catalyst Recovery: After the reaction, recover the supported catalyst by filtration. Wash thoroughly with the reaction solvent and then with a low-boiling-point solvent (e.g., acetone) to remove adsorbed organics.

  • Drying: Dry the catalyst in an oven at 100-120 °C for 4 hours to remove residual solvent.[4]

  • Calcination: Place the dried catalyst in a tube furnace.

  • Inert Purge: Purge the furnace with an inert gas (e.g., nitrogen) while slowly ramping the temperature (e.g., 5 °C/min) to 250-300 °C.[5]

  • Controlled Oxidation: Switch the gas flow to a diluted oxidant stream (e.g., 1-5% air in nitrogen).[5]

  • Temperature Ramp: Slowly increase the temperature to the target regeneration temperature (typically 400-500 °C). Hold at this temperature for 2-4 hours or until the coke has been combusted. Caution: The combustion is exothermic; a slow ramp and dilute oxidant are crucial to avoid overheating and sintering the catalyst.[5]

  • Cool Down: Cool the catalyst back to room temperature under a flow of inert gas. The regenerated catalyst should be stored under an inert atmosphere.

Visualizations

Troubleshooting_Workflow Start Reaction Failure (Low Yield / Stalled) Check_Purity Check Purity of Reagents & Solvents Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Atmosphere, Stoichiometry) Start->Check_Conditions Impurity_Found Impurity Detected? Check_Purity->Impurity_Found Still_Fails Still Fails? Check_Conditions->Still_Fails Impurity_Found->Check_Conditions No Purify Purify Reagents / Solvents Impurity_Found->Purify Yes Rerun Rerun Experiment Purify->Rerun Success Problem Solved Rerun->Success Optimize Optimize Conditions (Ligand, Solvent, Base) Optimize->Rerun Optimize->Still_Fails Still_Fails->Rerun No Still_Fails->Optimize Yes Consider_Mechanism Investigate Other Issues: - Product Inhibition - Thermal Degradation Still_Fails->Consider_Mechanism Yes, after optimization

Caption: Troubleshooting workflow for diagnosing reaction failures.

Poisoning_Mechanism cluster_cycle Catalytic Cycle Pd0 Active Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X Inactive Inactive Complex L_nPd(0)-S(R)_2 PdII R-Pd(II)-X OxAdd->PdII RedElim Reductive Elimination PdII->RedElim Coupling Partner RedElim->Pd0 Product Poison Poison (e.g., R-S-R') Poison->Pd0 Irreversible Binding

Caption: Mechanism of palladium catalyst poisoning by a sulfur compound.

References

Technical Support Center: Optimizing Reaction Times for 2-[4-(trifluoromethyl)phenyl]benzaldehyde Condensations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[4-(trifluoromethyl)phenyl]benzaldehyde condensations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction times and overcome common challenges in your experiments. The information provided is based on established principles of condensation reactions for structurally similar aromatic aldehydes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the condensation of this compound with active methylene compounds (e.g., in Knoevenagel condensations) or enolizable carbonyls (e.g., in Claisen-Schmidt condensations).

ProblemPotential Cause(s)Recommended Solution(s)
Slow or Incomplete Reaction 1. Ineffective Catalyst: The chosen catalyst may not be basic enough or may be sterically hindered.Catalyst Screening: Test a range of catalysts. For Knoevenagel condensations, consider piperidine, ammonium salts, or basic catalysts like sodium hydroxide. For Claisen-Schmidt (aldol) condensations, sodium hydroxide or potassium hydroxide are commonly used.[1] Catalyst Loading: Optimize the catalyst concentration. A typical starting point is 5-10 mol%.[1] Fresh Catalyst: Ensure the catalyst is not degraded by using a fresh batch.[1]
2. Inappropriate Solvent: The solvent may not effectively dissolve the reactants or facilitate the formation of the required intermediates.Solvent Selection: For Knoevenagel-type reactions, consider ethanol, acetonitrile, or even solvent-free conditions.[1] For Aldol-type reactions, THF or solvent-free grinding can be effective.[1] Polar aprotic solvents like DMF or DMSO can also accelerate certain condensation reactions.[1]
3. Unfavorable Reaction Temperature: The temperature may be too low to overcome the activation energy barrier.Temperature Optimization: Systematically increase the reaction temperature. While many condensation reactions proceed at room temperature, heating can significantly improve rates.[1] Temperatures between 80-120°C in a high-boiling solvent like DMF have been shown to be effective in some cases.[1]
4. Insufficient Reaction Time: The reaction may simply need more time to reach completion.Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.[1]
5. Water Inhibition: For reactions that produce water, its accumulation can inhibit the reaction or shift the equilibrium back to the reactants.Water Removal: If refluxing, use a Dean-Stark apparatus to remove water as it forms. Adding a drying agent to the reaction mixture can also be effective.[1]
Low Product Yield 1. Side Reactions: The trifluoromethyl group can influence side reactions. Self-condensation of the coupling partner is a common issue in crossed aldol reactions.Controlled Addition: Slowly add the enolizable ketone to a mixture of the this compound and the base. This helps to keep the concentration of the enolate low, favoring its reaction with the more abundant aldehyde.
2. Product Degradation: Harsh reaction conditions (e.g., high temperature, strong base) can lead to the degradation of the desired product.Milder Conditions: Consider using a weaker base or a lower reaction temperature.
Formation of Oily Product Instead of Solid 1. Presence of Impurities: The product may be a mixture containing unreacted starting materials or side products.Purification: Analyze the oil by TLC or NMR to assess its purity. Washing the oil with aqueous sodium bisulfite can remove unreacted aldehyde.[2] Column chromatography is also a recommended purification method.
2. Low Melting Point of the Product: Some condensation products are oils at room temperature.Induce Crystallization: Try scratching the inside of the flask with a glass rod at the air-solvent interface or adding a seed crystal. Cooling the mixture in an ice bath can also promote solidification.[2]

Frequently Asked Questions (FAQs)

Q1: Why is my condensation reaction with this compound so slow?

A1: The electronic properties of the trifluoromethyl group, while activating the aldehyde to nucleophilic attack, can also influence the stability of intermediates. Additionally, the steric hindrance from the substituted phenyl ring might slow down the reaction. Optimizing the catalyst, solvent, and temperature as outlined in the troubleshooting guide is crucial.

Q2: How can I monitor the progress of my reaction to determine the optimal reaction time?

A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1] By taking small aliquots of the reaction mixture at different time points and spotting them on a TLC plate alongside your starting materials, you can visualize the consumption of reactants and the formation of your product.

Q3: What is a good starting point for a catalyst for a Knoevenagel condensation with this aldehyde?

A3: For Knoevenagel condensations, piperidine or ammonium acetate are common and effective catalysts.[1][3] You can start with a catalytic amount (e.g., 10 mol%) and optimize from there.

Q4: Are solvent-free conditions a viable option for this type of condensation?

A4: Yes, solvent-free reactions, often performed by grinding the reactants with a solid catalyst (like NaOH), can be a highly efficient and environmentally friendly option for Claisen-Schmidt condensations.[4] This method can lead to shorter reaction times and high yields.

Q5: My product is an oil and is difficult to purify. What should I do?

A5: If your product is an oil, it may be impure. First, try to purify it using column chromatography. If the purified product remains an oil, you can attempt to induce crystallization by dissolving it in a minimal amount of a suitable solvent and then adding a non-solvent to cause precipitation.

Experimental Protocols (Based on Analogous Reactions)

The following are generalized protocols based on successful condensations of structurally similar substituted benzaldehydes. Note: These should be considered as starting points and may require optimization for this compound.

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol is adapted from procedures for other substituted benzaldehydes.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound and 1.1 equivalents of malononitrile in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, the product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure and cool the mixture in an ice bath to induce crystallization.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Claisen-Schmidt Condensation with Acetophenone

This protocol is based on the base-catalyzed condensation of substituted benzaldehydes with ketones.

Materials:

  • This compound

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol (solvent)

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of acetophenone in ethanol.

  • To this solution, add 1 equivalent of this compound.

  • Slowly add an aqueous solution of NaOH (e.g., 10%) dropwise to the stirred mixture at room temperature.[2]

  • Continue stirring the reaction mixture. The progress can be monitored by TLC. A precipitate may form.[2]

  • After the reaction is complete (typically 1-3 hours), pour the mixture into a beaker containing crushed ice.[2]

  • Acidify the mixture with dilute HCl to neutralize the excess NaOH.[2]

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, for purification.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to troubleshooting and performing condensation reactions.

Troubleshooting_Logic start Slow or No Reaction catalyst Check Catalyst - Type - Loading - Freshness start->catalyst solvent Evaluate Solvent - Solubility - Polarity catalyst->solvent If no improvement success Reaction Improved catalyst->success If improved temp Adjust Temperature - Room Temp? - Heating? solvent->temp If no improvement solvent->success If improved time Increase Reaction Time - Monitor with TLC temp->time If no improvement temp->success If improved time->success If improved Knoevenagel_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification setup_reactants Dissolve Aldehyde & Active Methylene Compound in Solvent add_catalyst Add Catalyst (e.g., Piperidine) setup_reactants->add_catalyst stir Stir at Room Temperature add_catalyst->stir monitor Monitor by TLC stir->monitor isolate Isolate Crude Product (Filtration/Concentration) monitor->isolate purify Recrystallize Product isolate->purify

References

scale-up challenges for the synthesis of 2-[4-(trifluoromethyl)phenyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-[4-(trifluoromethyl)phenyl]benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a laboratory and scale-up level?

A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of 2-bromobenzaldehyde with 4-(trifluoromethyl)phenylboronic acid in the presence of a suitable base and solvent system.

Q2: Why is the Suzuki-Miyaura coupling preferred for this synthesis?

A2: The Suzuki-Miyaura coupling is favored due to its high tolerance for a wide range of functional groups, including the aldehyde group present in the starting material and product.[1][2] It generally proceeds under relatively mild conditions, offers high yields, and the required organoboron reagents are often commercially available and relatively stable.[1]

Q3: What are the primary scale-up challenges for this specific Suzuki-Miyaura coupling?

A3: Scaling up the synthesis of this compound presents several challenges. These include ensuring efficient heat and mass transfer in larger reactors, managing the safe handling of pyrophoric or air-sensitive reagents and catalysts, controlling byproduct formation, and developing robust purification methods to remove residual palladium and other impurities. The sterically hindered nature of 2-bromobenzaldehyde can also impact reaction kinetics at a larger scale.

Q4: How can I minimize the formation of homocoupling byproducts?

A4: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[3] To minimize this, it is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Using a Pd(0) catalyst source directly or ensuring the complete in-situ reduction of a Pd(II) precatalyst can also reduce the likelihood of homocoupling.[3]

Q5: What is the best approach for purifying the final product at a larger scale?

A5: For large-scale purification, column chromatography may be impractical. Crystallization is often the preferred method. Developing a suitable solvent system for crystallization is key. Additionally, techniques to remove residual palladium, such as treatment with activated carbon or specialized scavengers, are often necessary to meet regulatory requirements for pharmaceutical intermediates.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive Catalyst: The palladium catalyst may have decomposed due to exposure to air or impurities.Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere.[3] Consider using a more stable precatalyst, such as a palladacycle.
Inefficient Transmetalation: The electron-withdrawing nature of the trifluoromethyl group on the boronic acid can slow down the transmetalation step.Use a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) to facilitate the formation of the more reactive boronate species.[4]
Poor Oxidative Addition: The steric hindrance of the ortho-aldehyde group on 2-bromobenzaldehyde can impede the oxidative addition step.Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to promote the formation of a more reactive monoligated palladium species.[5] Increasing the reaction temperature may also be necessary.[5]
Significant Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[3]
Use of Pd(II) Precatalyst: Incomplete reduction of Pd(II) to the active Pd(0) can lead to side reactions, including homocoupling.Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure efficient in-situ reduction of the Pd(II) precatalyst.[3]
Formation of Protodeboronation Byproduct Presence of Protic Impurities: Water or other protic impurities can lead to the replacement of the boronic acid group with a hydrogen atom.Use anhydrous solvents and reagents. If an aqueous base is used, ensure the reaction conditions are optimized to favor the cross-coupling pathway.
Difficulty in Product Purification Co-elution with Byproducts: The product may have similar polarity to starting materials or byproducts, making chromatographic separation challenging.Optimize the reaction to maximize conversion and minimize byproducts. Develop a crystallization method for purification.
Residual Palladium Contamination: Palladium residues can be difficult to remove completely.Treat the crude product solution with activated carbon or a palladium scavenger. Optimize the workup procedure, including aqueous washes, to remove inorganic salts.

Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling of 2-Bromobenzaldehyde and 4-(Trifluoromethyl)phenylboronic Acid

This protocol is a representative procedure and may require optimization for specific laboratory conditions and scale.

Materials:

  • 2-Bromobenzaldehyde

  • 4-(Trifluoromethyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or by crystallization from a suitable solvent system.

Data Presentation

Parameter Condition A Condition B Condition C
Palladium Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosPdCl₂(dppf)
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent Toluene/H₂O (4:1)Dioxane/H₂O (10:1)THF/H₂O (4:1)
Temperature (°C) 9010080
Reaction Time (h) 12610
Yield (%) 659285
Purity (by HPLC, %) 909896

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar = 2-formylphenyl X = Br PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetalation Transmetalation (Ar'-B(OR)₂) PdII->Transmetalation + Base PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Ar Ar' = 4-(trifluoromethyl)phenyl RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling CheckCatalyst Is the catalyst active and under inert atmosphere? Start->CheckCatalyst CheckBase Is the base strong enough for transmetalation? CheckCatalyst->CheckBase Yes UsePrecatalyst Action: Use stable precatalyst and ensure inert conditions. CheckCatalyst->UsePrecatalyst No CheckLigand Is the ligand suitable for the sterically hindered substrate? CheckBase->CheckLigand Yes UseStrongerBase Action: Switch to K₃PO₄ or Cs₂CO₃. CheckBase->UseStrongerBase No CheckTemp Is the reaction temperature sufficient? CheckLigand->CheckTemp Yes UseBulkyLigand Action: Employ Buchwald ligands (e.g., SPhos, XPhos). CheckLigand->UseBulkyLigand No IncreaseTemp Action: Increase reaction temperature. CheckTemp->IncreaseTemp No

Caption: Troubleshooting workflow for low yield in the Suzuki coupling.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants (2-Bromobenzaldehyde, Boronic Acid, Base) B 2. Purge with Inert Gas A->B C 3. Add Catalyst and Ligand B->C D 4. Add Solvents C->D E 5. Heat and Stir (e.g., 100°C) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool and Perform Extraction F->G H 8. Dry and Concentrate G->H I 9. Purify (Chromatography or Crystallization) H->I J 10. Characterize Product I->J

Caption: General experimental workflow for the synthesis.

References

troubleshooting failed reactions involving 4'-(trifluoromethyl)biphenyl-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-(trifluoromethyl)biphenyl-2-carbaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during chemical reactions involving this versatile building block.

Troubleshooting Guides

This section addresses specific problems that may arise during reactions with 4'-(trifluoromethyl)biphenyl-2-carbaldehyde, offering potential causes and solutions.

Low or No Product Yield

Question: I am getting a low yield or no desired product in my reaction with 4'-(trifluoromethyl)biphenyl-2-carbaldehyde. What are the possible causes and how can I improve the yield?

Answer:

Low or no product yield can stem from several factors, ranging from the quality of the starting materials to the reaction conditions. Here are some common causes and troubleshooting steps:

  • Poor Quality of Starting Material: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, which will not participate in many desired reactions.

    • Solution: Ensure the 4'-(trifluoromethyl)biphenyl-2-carbaldehyde is of high purity (≥95%).[1] If necessary, purify the aldehyde by column chromatography on silica gel before use. Store the compound at 0-8 °C under an inert atmosphere to minimize degradation.[1]

  • Decomposition of the Aldehyde: Aldehydes can be labile and may decompose or polymerize under certain conditions, such as strong acid or base, or high temperatures.

    • Solution: Use mild reaction conditions whenever possible. Monitor the reaction temperature closely and avoid excessive heating.

  • Inactive or Insufficient Reagents: In reactions like the Wittig or Grignard reaction, the corresponding reagents (ylide or Grignard reagent) may have degraded or been prepared incorrectly.

    • Solution: For Grignard reactions, ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. The concentration of the Grignard reagent can be determined by titration before use. For Wittig reactions, use fresh, dry phosphonium salt and a suitable strong, non-nucleophilic base to generate the ylide.

  • Steric Hindrance: The biphenyl structure, particularly with the ortho-aldehyde group, can present steric challenges for bulky nucleophiles.

    • Solution: For sterically hindered reactions, consider using less bulky reagents if possible. For example, in a Wittig-type reaction, the Horner-Wadsworth-Emmons reaction using a phosphonate ester may be preferred as phosphonate-stabilized carbanions are more nucleophilic.

Incomplete Reaction

Question: My reaction is stalling and I observe a significant amount of unreacted 4'-(trifluoromethyl)biphenyl-2-carbaldehyde even after extended reaction times. What should I do?

Answer:

Incomplete reactions are often a result of insufficient activation energy, poor reagent stoichiometry, or catalyst deactivation.

  • Insufficient Reaction Temperature or Time: Some reactions require higher temperatures or longer durations to proceed to completion.

    • Solution: Gradually increase the reaction temperature while monitoring for product formation and potential side product formation by TLC or LC-MS. If increasing the temperature is not feasible, extend the reaction time.

  • Incorrect Stoichiometry: An insufficient amount of the reacting partner will naturally lead to unreacted starting material.

    • Solution: Re-evaluate the stoichiometry of your reagents. For reactions where the other reagent might be prone to degradation (e.g., Grignard reagents), using a slight excess (1.1-1.5 equivalents) can be beneficial.

  • Catalyst Deactivation (for catalyzed reactions like Suzuki coupling): In cross-coupling reactions, the catalyst can be poisoned by impurities or degrade over time.

    • Solution: Ensure all reactants and solvents are pure and free of catalyst poisons. If catalyst deactivation is suspected, adding a fresh portion of the catalyst may restart the reaction.

Formation of Impurities/Side Products

Question: I am observing significant impurity formation in my reaction. What are the common side reactions and how can I minimize them?

Answer:

The formation of impurities is a common challenge. The nature of the side products depends on the specific reaction being performed.

  • Oxidation to Carboxylic Acid: The aldehyde group is prone to oxidation, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.

    • Solution: Conduct the reaction under an inert atmosphere (nitrogen or argon). Use degassed solvents.

  • Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to form an alcohol and a carboxylic acid.

    • Solution: If strong basic conditions are required, consider using a non-nucleophilic base and maintaining a low reaction temperature. Alternatively, explore milder reaction conditions or different synthetic routes.

  • Homocoupling (Wurtz-type reaction): In Grignard reactions, the Grignard reagent can couple with the unreacted aryl halide starting material.

    • Solution: Control the rate of addition of the aryl halide during the Grignard reagent formation. Use of an activating agent like iodine or 1,2-dibromoethane can help initiate the desired reaction.

  • Formation of Stereoisomers (e.g., in Wittig reaction): Wittig reactions can produce a mixture of (E) and (Z) isomers.

    • Solution: The stereochemical outcome can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the (E)-alkene, while non-stabilized ylides tend to give the (Z)-alkene. Salt-free conditions and low temperatures can also favor (Z)-selectivity with non-stabilized ylides.

Frequently Asked Questions (FAQs)

Question: What are the recommended storage conditions for 4'-(trifluoromethyl)biphenyl-2-carbaldehyde?

Answer: It is recommended to store 4'-(trifluoromethyl)biphenyl-2-carbaldehyde at 0-8 °C under an inert atmosphere to prevent oxidation and degradation.[1]

Question: What are common solvents for reactions involving this aldehyde?

Answer: The choice of solvent is highly dependent on the specific reaction. Common aprotic solvents like tetrahydrofuran (THF), diethyl ether, toluene, and dichloromethane are frequently used. For reactions requiring anhydrous conditions, such as Grignard reactions, it is crucial to use appropriately dried solvents.

Question: How can I purify the product of a reaction involving 4'-(trifluoromethyl)biphenyl-2-carbaldehyde?

Answer: Purification is typically achieved through standard laboratory techniques.

  • Extraction: An initial workup involving extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with water or brine is common.

  • Column Chromatography: Flash column chromatography on silica gel is a very effective method for purifying products from reactions with this aldehyde. A solvent system of hexane and ethyl acetate is often a good starting point for elution.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an excellent purification technique.

Question: Are there any specific safety precautions I should take when working with this compound?

Answer: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Data Presentation

Physicochemical Properties
PropertyValueReference
CAS Number 84392-23-4[1]
Molecular Formula C₁₄H₉F₃O[1]
Molecular Weight 250.22 g/mol [1]
Appearance Clear liquid[1]
Purity ≥95% (NMR)[1]
Density 1.273 g/mL at 25 °C
Refractive Index n20/D 1.552
Storage 0-8 °C[1]
Representative Reaction Yields

The following table summarizes typical yields for reactions involving biphenyl aldehydes or related trifluoromethylated compounds. Note that yields can vary significantly based on the specific substrate, reagents, and reaction conditions.

Reaction TypeReactantsProductYield (%)Reference/Notes
Suzuki Coupling 2-Bromobenzaldehyde dimethyl acetal, 4-Iodobenzotrifluoride4'-(Trifluoromethyl)biphenyl-2-carbaldehyde96.4[2]
Wittig Reaction (representative) Benzaldehyde, (Carbethoxymethylene)triphenylphosphoraneEthyl trans-cinnamateHighBased on analogous reactions.
Grignard Addition (representative) 3,5-Bis(trifluoromethyl)phenylmagnesium chloride, Acetic anhydride1-[3,5-Bis(trifluoromethyl)phenyl]ethanone90Based on analogous reactions.

Experimental Protocols

Protocol 1: Synthesis of 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde via Suzuki Coupling

This protocol describes the synthesis of the title compound from commercially available starting materials.

Reactants:

  • 2-Bromobenzaldehyde dimethyl acetal

  • Magnesium turnings

  • 1,2-Dibromoethane

  • 4-Iodobenzotrifluoride

  • Iodo(4-trifluoromethyl)bis(triphenylphosphine)palladium(II)

  • Anhydrous Tetrahydrofuran (THF)

  • 3N Hydrochloric acid

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a dry flask under a nitrogen atmosphere, add magnesium turnings (50.7 mmol) and anhydrous THF (10 mL).

  • Add a solution of 1,2-dibromoethane (6.5 mmol) in THF (10 mL) dropwise while stirring.

  • After the initial reaction, add a solution of 2-bromobenzaldehyde dimethyl acetal (13.0 mmol) and 1,2-dibromoethane (13.0 mmol) in THF (10 mL) at a rate that maintains a gentle reflux.

  • Following this addition, add a second solution of 1,2-dibromoethane (6.5 mmol) in THF (10 mL) dropwise.

  • Reflux the mixture for an additional 20 minutes.

  • In a separate reaction flask, prepare a solution of 4-iodobenzotrifluoride (10.0 mmol) and iodo(4-trifluoromethyl)bis(triphenylphosphine)palladium(II) (0.9 mmol) in refluxing THF (20 mL).

  • Decant the prepared Grignard reagent into an addition funnel and add it dropwise to the refluxing solution of the aryl iodide and palladium catalyst.

  • Reflux the reaction mixture for 1.5 hours.

  • Cool the reaction to room temperature and add 3N hydrochloric acid (30 mL).

  • Remove the THF by rotary evaporation.

  • Extract the residue with diethyl ether. Wash the ether extract with 3N hydrochloric acid, water, and saturated sodium chloride solution.

  • Dry the ether solution over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude oil by chromatography to obtain 4'-(trifluoromethyl)biphenyl-2-carbaldehyde as a light yellow oil (Yield: 96.4%).[2]

Protocol 2: Representative Wittig Reaction with an Aromatic Aldehyde

This protocol provides a general procedure for a Wittig reaction, which can be adapted for 4'-(trifluoromethyl)biphenyl-2-carbaldehyde.

Reactants:

  • Phosphonium salt (e.g., Benzyltriphenylphosphonium chloride)

  • Strong base (e.g., n-Butyllithium in hexanes)

  • 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Ylide Generation: To a flame-dried round-bottom flask under an inert atmosphere, add the phosphonium salt (1.2 equivalents) and anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add the strong base (1.1 equivalents) dropwise. Stir the resulting colored mixture at 0 °C for 1 hour.

  • Reaction with Aldehyde: In a separate flame-dried flask, dissolve 4'-(trifluoromethyl)biphenyl-2-carbaldehyde (1.0 equivalent) in anhydrous THF. Slowly add the aldehyde solution to the ylide suspension at 0 °C via a syringe or dropping funnel over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired alkene.

Visualizations

Troubleshooting_Workflow Start Failed Reaction Involving 4'-(trifluoromethyl)biphenyl-2-carbaldehyde CheckYield Low or No Product Yield? Start->CheckYield CheckCompletion Incomplete Reaction? CheckYield->CheckCompletion No Yield_Cause1 Check Starting Material Quality (Purity, Storage) CheckYield->Yield_Cause1 Yes CheckPurity Impurity Formation? CheckCompletion->CheckPurity No Completion_Cause1 Adjust Reaction Parameters (Increase Temp/Time) CheckCompletion->Completion_Cause1 Yes Success Successful Reaction CheckPurity->Success No Purity_Cause1 Prevent Oxidation (Inert atmosphere, degassed solvents) CheckPurity->Purity_Cause1 Yes Yield_Cause2 Assess Reagent Activity (Grignard Titration, Fresh Ylide) Yield_Cause1->Yield_Cause2 Yield_Cause3 Evaluate Reaction Conditions (Temperature, Steric Hindrance) Yield_Cause2->Yield_Cause3 Completion_Cause2 Verify Stoichiometry (Use slight excess of key reagent) Completion_Cause1->Completion_Cause2 Completion_Cause3 Check Catalyst Activity (For catalyzed reactions) Completion_Cause2->Completion_Cause3 Purity_Cause2 Minimize Side Reactions (e.g., Cannizzaro, Homocoupling) Purity_Cause1->Purity_Cause2 Purity_Cause3 Control Stereochemistry (Ylide choice, conditions for Wittig) Purity_Cause2->Purity_Cause3

Caption: Troubleshooting workflow for failed reactions.

Grignard_Troubleshooting Start Grignard Reaction Failure Check_Initiation Reaction does not initiate? Start->Check_Initiation Check_Yield Low Yield of Product? Check_Initiation->Check_Yield No Initiation_Sol Activate Mg: - Use Iodine crystal - Use 1,2-dibromoethane - Crush Mg turnings Check_Initiation->Initiation_Sol Yes Check_Side_Products Side Products Observed? Check_Yield->Check_Side_Products No Yield_Sol1 Titrate Grignard Reagent: - Ensure accurate concentration Check_Yield->Yield_Sol1 Yes Success Successful Grignard Reaction Check_Side_Products->Success No Side_Prod_Sol1 Minimize Wurtz Coupling: - Slow addition of halide Check_Side_Products->Side_Prod_Sol1 Yes Anhydrous_Sol Ensure Anhydrous Conditions: - Flame-dry glassware - Use dry solvents (THF, Et2O) Initiation_Sol->Anhydrous_Sol Yield_Sol2 Control Temperature: - Avoid decomposition of  trifluoromethyl Grignard reagent Yield_Sol1->Yield_Sol2 Side_Prod_Sol2 Prevent Enolization of Aldehyde: - Use low temperature for addition Side_Prod_Sol1->Side_Prod_Sol2

Caption: Grignard reaction troubleshooting logic.

Wittig_Reaction_Pathway Phosphonium_Salt R-CH2-PPh3+ X- Ylide Phosphonium Ylide [R-CH=PPh3] Phosphonium_Salt->Ylide + Base Base Strong Base (e.g., BuLi) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Aldehyde 4'-(CF3)biphenyl-2-CHO Aldehyde->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPO

Caption: Generalized Wittig reaction pathway.

References

effect of solvent on 2-[4-(trifluoromethyl)phenyl]benzaldehyde reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their work with 2-[4-(trifluoromethyl)phenyl]benzaldehyde. The information focuses on the effect of solvents on the reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general reactivity characteristics of this compound?

The reactivity of this compound is primarily dictated by the electrophilic nature of the aldehyde's carbonyl carbon. The presence of the 4-(trifluoromethyl)phenyl group significantly influences this reactivity. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which increases the partial positive charge on the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[1][2][3]

Q2: How does the choice of solvent affect the reactivity of this compound?

The choice of solvent can have a significant impact on reaction rates, selectivity, and even the reaction pathway.[1] Solvents can influence reactivity in several ways:

  • Solubility: The solvent must dissolve the reactants to allow them to interact.

  • Stabilization of Intermediates: Polar solvents can stabilize charged intermediates and transition states, which can accelerate certain reactions (e.g., SN1-type reactions).

  • Solvation of Reagents: The way a solvent solvates the nucleophile is critical. Polar protic solvents (e.g., alcohols) can form hydrogen bonds with nucleophiles, which can reduce their reactivity. Polar aprotic solvents (e.g., DMSO, DMF) are less likely to solvate anions, leaving them "naked" and more reactive.

Q3: What are the most common reactions involving this compound?

Given its structure, this aldehyde is a versatile intermediate for various organic transformations, including:

  • Nucleophilic Additions: Such as Grignard reactions to form secondary alcohols. The electron-withdrawing trifluoromethyl group enhances the aldehyde's reactivity towards such additions.[1]

  • Condensation Reactions: Including Aldol and Knoevenagel condensations to form new carbon-carbon bonds.[1]

  • Wittig Reaction: To synthesize alkenes.[4][5]

  • Suzuki-Miyaura Coupling: While the aldehyde itself doesn't directly participate, a halogenated version of this molecule would be a suitable substrate for this cross-coupling reaction, and solvent choice is crucial for success.[6][7][8][9]

  • Oxidation: To the corresponding carboxylic acid.

  • Reduction: To the corresponding benzyl alcohol.

Q4: How should this compound be stored, and what are the signs of degradation?

Aldehydes are prone to oxidation to carboxylic acids, especially when exposed to air.[10] It is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark place. Signs of degradation include the appearance of a new, more polar spot on a TLC plate (corresponding to the carboxylic acid) and a decrease in the concentration of the aldehyde in a stock solution over time.[10]

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Low or no reaction conversion 1. Inappropriate solvent: The chosen solvent may not be suitable for the reaction type (e.g., a protic solvent hindering a strong nucleophile).2. Low reagent purity: The aldehyde may have degraded to the carboxylic acid.[10]3. Insufficient activation: The reaction conditions (temperature, catalyst) may not be optimal.1. Solvent Screening: Test a range of solvents with varying polarities and proticities (e.g., THF, Dioxane, DMF, Acetonitrile). For reactions sensitive to solvent effects like the Suzuki-Miyaura coupling, this is critical.[6][7][8]2. Purity Check: Verify the purity of the aldehyde using TLC, GC, or NMR before use. If necessary, purify the aldehyde.[10]3. Optimize Conditions: Systematically vary the temperature and catalyst concentration.
Formation of multiple products/low selectivity 1. Solvent-dependent reaction pathway: The solvent may be promoting a side reaction.2. Reaction temperature is too high: This can lead to decomposition or side reactions.1. Change Solvent: Switch to a less polar or aprotic solvent to see if selectivity improves. For instance, in some palladium-catalyzed couplings, polar solvents like acetonitrile can alter the selectivity compared to less polar solvents like THF.[7][8]2. Lower Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time.
Inconsistent reaction yields 1. Variability in aldehyde purity: Degradation of the starting material between experiments.[10]2. Solvent impurities: Traces of water or other contaminants in the solvent can affect the reaction.[6]1. Use Fresh Reagent: Use freshly opened or purified aldehyde for each reaction.[10]2. Use Anhydrous Solvents: For moisture-sensitive reactions, use freshly dried solvents.

Quantitative Data Summary

The following tables summarize the general effect of solvents on common reactions involving aromatic aldehydes. Note that this data is illustrative and based on related compounds; optimization will be necessary for this compound.

Table 1: Effect of Solvent on SN2 Reaction Rate (Relative Rates for nBuBr with N3-)

SolventTypeDielectric Constant (ε)Relative Rate
MethanolPolar Protic331
WaterPolar Protic787
DMSOPolar Aprotic491,300
DMFPolar Aprotic372,800
AcetonitrilePolar Aprotic385,000
(Data adapted from general principles of solvent effects in SN2 reactions)

Table 2: Solvent Effect on Stereoselectivity in a Wittig Reaction

SolventPolarity (ENT)Z/E Ratio
Toluene0.09981/19
Dichloromethane (DCM)0.30950/50
Water1.00027/73
(Data is for a specific Wittig reaction under Boden's conditions and illustrates the trend)[11]

Experimental Protocols

Protocol 1: General Procedure for a Wittig Reaction

This protocol describes a general method for the olefination of this compound using a phosphorus ylide.

1. Ylide Generation: a. In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend the desired phosphonium salt (1.1 equivalents) in anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add a strong base (e.g., n-butyllithium, 1.05 equivalents) dropwise. A distinct color change should be observed, indicating ylide formation.[5] d. Stir the resulting ylide solution at 0 °C for 1 hour.

2. Reaction with Aldehyde: a. In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF. b. Slowly add the aldehyde solution to the ylide suspension at 0 °C. c. Allow the reaction mixture to warm to room temperature and stir overnight. d. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Purification: a. Quench the reaction by the addition of saturated aqueous ammonium chloride solution. b. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). c. Wash the combined organic layers with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling

This protocol is for a hypothetical reaction of a bromo-substituted precursor, e.g., 2-bromo-1-[4-(trifluoromethyl)phenyl]benzene, with a boronic acid. The principles of solvent selection are directly applicable to reactions involving this compound derivatives.

1. Reaction Setup: a. To an oven-dried flask, add the aryl bromide (1.0 equivalent), the boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents). b. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

2. Reaction Execution: a. Add the chosen solvent system (e.g., a mixture of toluene and water, or THF and water). The use of a biphasic medium or water/solvent mixtures can be beneficial.[6] b. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. c. Monitor the reaction by TLC or GC until the starting material is consumed.

3. Work-up and Purification: a. Cool the reaction mixture to room temperature and dilute with an organic solvent. b. Wash the organic layer with water and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. d. Purify the residue by column chromatography on silica gel.

Visualizations

experimental_workflow start_end start_end process process decision decision io io start Start: Define Reaction reagent_purity Check Reagent Purity (TLC, NMR) start->reagent_purity solvent_choice Select Solvent Class (Protic vs. Aprotic) reagent_purity->solvent_choice polar_aprotic Polar Aprotic (THF, DMF, MeCN) solvent_choice->polar_aprotic Nucleophilic Additions polar_protic Polar Protic (EtOH, H2O) solvent_choice->polar_protic Reductions nonpolar Nonpolar (Toluene, Hexane) solvent_choice->nonpolar Certain Couplings run_reaction Run Small-Scale Test Reactions polar_aprotic->run_reaction polar_protic->run_reaction nonpolar->run_reaction analyze Analyze Results (TLC, GC/LC-MS) run_reaction->analyze optimize Optimize Conditions? analyze->optimize optimize->solvent_choice No scale_up Scale-Up Reaction optimize->scale_up Yes finish End: Purified Product scale_up->finish

Caption: Experimental workflow for solvent selection.

solvent_effect_pathway reactant reactant intermediate intermediate product product solvent solvent RCHO Aldehyde (R-CHO) TS Transition State [R-CHO---Nu]δ- RCHO->TS Nu Nucleophile (Nu-) Nu->TS Intermediate Tetrahedral Intermediate [R-CH(O-)Nu] TS->Intermediate Attack Product Product Intermediate->Product Workup Solvent_mol Polar Solvent Molecules Solvent_mol->TS Stabilization Solvent_mol->Intermediate Stabilization

Caption: Solvent stabilization of reaction intermediates.

Caption: Factors influencing reaction outcomes.

References

Technical Support Center: Managing Steric Hindrance in Reactions of 2-[4-(trifluoromethyl)phenyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[4-(trifluoromethyl)phenyl]benzaldehyde. The inherent steric hindrance in this molecule, arising from the ortho-substituted biaryl structure, can present challenges in various chemical transformations. This guide offers practical solutions and detailed protocols to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of steric hindrance in this compound?

A1: The steric hindrance in this compound is primarily due to the presence of the 4-(trifluoromethyl)phenyl group at the ortho-position (C2) of the benzaldehyde. This bulky substituent restricts the approach of nucleophiles and other reactants to the aldehyde's carbonyl carbon, thereby increasing the activation energy and potentially lowering the reaction rates and yields.

Q2: Which common reactions are most affected by the steric hindrance in this molecule?

A2: Reactions that rely on nucleophilic attack at the carbonyl carbon are significantly impacted. These include, but are not limited to:

  • Wittig and Horner-Wadsworth-Emmons reactions

  • Grignard reactions

  • Nucleophilic additions (e.g., organolithium reagents)

  • Aldol condensations

  • Formation of acetals and other protecting groups

Q3: What are the general strategies to overcome steric hindrance in reactions with this compound?

A3: Several strategies can be employed:

  • Optimization of Reaction Conditions: Increasing the reaction temperature, extending the reaction time, or using microwave irradiation can provide the necessary energy to overcome the steric barrier.

  • Use of More Reactive Reagents: Employing smaller, more nucleophilic, or more reactive reagents can facilitate attack on the hindered carbonyl.

  • Catalyst Selection: Utilizing highly active catalysts or Lewis acids can enhance the electrophilicity of the carbonyl carbon and lower the activation energy.

  • Alternative Reaction Pathways: Employing reactions that are less sensitive to steric effects, such as the Horner-Wadsworth-Emmons reaction as an alternative to the Wittig reaction, can be beneficial.[1][2]

  • Protecting Groups: In multi-step syntheses, the aldehyde can be temporarily converted into a less hindered protecting group (e.g., an acetal) to allow other transformations, followed by deprotection.

Troubleshooting Guides

Guide 1: Low Yield in Wittig & Horner-Wadsworth-Emmons Reactions

Problem: Poor conversion or low yield of the desired alkene when reacting this compound with a phosphorus ylide or phosphonate ester.

Potential Cause Suggested Solution Rationale
Steric Hindrance Switch from a standard Wittig reagent to a Horner-Wadsworth-Emmons (HWE) reagent. Use a less sterically demanding phosphonate ester if possible. Increase reaction temperature and time.HWE reagents are generally more nucleophilic and less basic than Wittig ylides, making them more effective with hindered aldehydes.[1][2] The water-soluble phosphate byproduct also simplifies purification.[1]
Low Ylide/Carbanion Reactivity For Wittig reactions, use a less stabilized ylide if the desired product is the (Z)-alkene. For HWE reactions, ensure the base is strong enough to fully deprotonate the phosphonate ester (e.g., NaH, KHMDS).Stabilized ylides are less reactive and may struggle to react with sterically hindered aldehydes.[2] Incomplete deprotonation of the phosphonate ester reduces the concentration of the active nucleophile.
Side Reactions Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).Ylides and phosphonate carbanions are strong bases and can be quenched by protic sources like water, leading to reduced yields.
Difficult Purification For Wittig reactions, the triphenylphosphine oxide byproduct can be difficult to remove. For HWE reactions, perform an aqueous workup to remove the water-soluble phosphate byproduct.Triphenylphosphine oxide is often non-polar and can co-elute with the product during chromatography. The phosphate byproduct from the HWE reaction is easily separated.[1]
Reaction Reagent Typical Conditions Stereoselectivity Byproduct Purification
WittigPhosphonium YlideStrong base (e.g., n-BuLi, NaH)Unstabilized ylides favor (Z)-alkenes. Stabilized ylides favor (E)-alkenes.Triphenylphosphine oxideOften requires chromatography
HWEPhosphonate EsterBase (e.g., NaH, NaOEt, DBU)Generally favors (E)-alkenesWater-soluble phosphate esterSimple aqueous extraction
Guide 2: Low Yield or No Reaction with Grignard Reagents

Problem: Low or no yield of the expected alcohol when reacting this compound with a Grignard reagent.

Potential Cause Suggested Solution Rationale
Steric Hindrance Use a less sterically hindered Grignard reagent if possible. Add the Grignard reagent at a lower temperature (-78 °C to 0 °C) and allow the reaction to warm slowly. Consider using a more reactive organolithium reagent as an alternative.The bulky ortho-substituent impedes the approach of the Grignard reagent. Lower temperatures can favor nucleophilic addition over side reactions like enolization or reduction.
Presence of Water Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents (e.g., dry diethyl ether or THF).Grignard reagents are strong bases and are readily quenched by protic sources like water.
Poor Grignard Reagent Quality Use freshly prepared Grignard reagent or titrate a commercially available solution to determine its exact concentration. Ensure the magnesium turnings are activated (e.g., with a crystal of iodine).The quality of the Grignard reagent is crucial for reaction success. An oxide layer on the magnesium can prevent its reaction with the alkyl/aryl halide.
Side Reaction: Reduction If the Grignard reagent has β-hydrogens, reduction of the aldehyde to the corresponding alcohol can be a competing side reaction. Use a Grignard reagent without β-hydrogens if possible.The Grignard reagent can act as a hydride donor, leading to the reduction of the aldehyde.
Guide 3: Challenges in Suzuki Cross-Coupling for Synthesis

Problem: Low yield in the synthesis of this compound via Suzuki cross-coupling of a 2-halobenzaldehyde with 4-(trifluoromethyl)phenylboronic acid.

Potential Cause Suggested Solution Rationale
Steric Hindrance Use a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or P(t-Bu)₃. Increase the reaction temperature.These ligands promote the reductive elimination step, which can be slow for sterically hindered substrates.[3]
Inefficient Oxidative Addition If using an aryl chloride, a more active catalyst system (e.g., a palladium precursor with a highly electron-rich ligand) may be required compared to aryl bromides or iodides.Aryl chlorides are less reactive in the oxidative addition step of the catalytic cycle.[4]
Dehalogenation of Starting Material Use a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure strictly anhydrous conditions.Stronger bases can promote hydrodehalogenation of the starting aryl halide.[3]
Aldehyde Reactivity Protect the aldehyde as an acetal before the coupling reaction, followed by deprotection.The aldehyde group can sometimes interfere with the catalyst or undergo side reactions under the coupling conditions.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Reaction

This protocol describes a general procedure for the olefination of this compound using a phosphonate ester.

  • Phosphonate Anion Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous THF. Cool the suspension to 0 °C. Add the phosphonate ester (1.05 eq.) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Reaction with Aldehyde: Cool the resulting solution back to 0 °C. Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x V). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Acetal Protection of the Aldehyde

This protocol provides a method for protecting the aldehyde functionality as a diethyl acetal.

  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous ethanol, add triethyl orthoformate (1.5 eq.) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the protected aldehyde, which can often be used in the next step without further purification.

Visualizations

Decision-Making Workflow for Olefination Reactions

Olefination_Workflow start Low Yield in Olefination? steric_hindrance Is the aldehyde sterically hindered? (e.g., ortho-substituted) start->steric_hindrance wittig_vs_hwe Consider Horner-Wadsworth-Emmons (HWE) for better reactivity and easier purification. steric_hindrance->wittig_vs_hwe Yes ylide_stability Is the ylide stabilized? steric_hindrance->ylide_stability No optimize_wittig Optimize Wittig Conditions: - Increase temperature - Use a more reactive ylide wittig_vs_hwe->optimize_wittig If Wittig is still preferred z_alkene Wittig with unstabilized ylide is a good choice for (Z)-alkenes. ylide_stability->z_alkene No e_alkene HWE or Wittig with stabilized ylide for (E)-alkenes. ylide_stability->e_alkene Yes

Caption: Decision-making for olefination of hindered aldehydes.

General Workflow for Suzuki Cross-Coupling with a Hindered Aldehyde

Suzuki_Workflow cluster_prep Preparation cluster_reaction Suzuki Coupling cluster_workup Work-up & Purification cluster_deprotection Deprotection (If Applicable) p1 Protect Aldehyde (Optional) e.g., Acetal Formation r1 Combine Aryl Halide, Boronic Acid, Base p1->r1 r2 Add Pd Catalyst and Bulky Phosphine Ligand r1->r2 r3 Degas and Heat under Inert Atmosphere r2->r3 w1 Aqueous Work-up r3->w1 w2 Extraction w1->w2 w3 Column Chromatography w2->w3 d1 Acidic Hydrolysis of Acetal w3->d1

Caption: Workflow for Suzuki coupling with a hindered aldehyde.

References

Technical Support Center: 2-[4-(Trifluoromethyl)phenyl]benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[4-(trifluoromethyl)phenyl]benzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, work-up, and purification.

Section 1: Synthesis & Reaction Troubleshooting

The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the biaryl scaffold, followed by the introduction of the aldehyde functional group. This section addresses common problems encountered during these synthetic steps.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction is showing low yield. What are the common causes?

A1: Low yields in Suzuki-Miyaura couplings are often traced back to several factors:

  • Catalyst Activity: Ensure the palladium catalyst is active. If using a Pd(0) source, make sure it has not been oxidized by prolonged exposure to air.

  • Reagent Quality: The purity of the boronic acid or ester is critical. Boronic acids can dehydrate to form boroxines or undergo protodeboronation, reducing their effectiveness.[1]

  • Base and Solvent: The choice and quality of the base and solvent are crucial. Ensure the base is sufficiently strong and soluble in the reaction medium. The solvent must be anhydrous and deoxygenated, as oxygen can lead to unwanted side reactions like the homocoupling of the boronic acid.[2]

  • Reaction Temperature: The temperature may be too low for the specific substrates. Aryl chlorides, for example, often require higher temperatures and more electron-rich ligands to undergo oxidative addition efficiently.[1]

Q2: I'm observing significant amounts of homocoupled byproducts. How can I minimize them?

A2: Homocoupling, particularly of the boronic acid partner, is a common side reaction, often promoted by the presence of oxygen.[2]

  • Thorough Degassing: It is critical to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.

  • Controlled Addition: Slow addition of the boronic acid can sometimes help minimize its homocoupling by keeping its instantaneous concentration low.

  • Catalyst Choice: Some palladium catalysts and ligand systems are more prone to promoting homocoupling than others. Reviewing literature for catalysts optimized for your specific substrate class can be beneficial.

Q3: What are other common side reactions in the Suzuki coupling step?

A3: Besides homocoupling, another frequent side reaction is the dehalogenation of the aryl halide starting material.[1] This occurs when the palladium complex, after oxidative addition, abstracts a hydride from the solvent or base and reductively eliminates the arene. Using a non-protic solvent and a carefully selected base can help mitigate this issue.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem Potential Cause Recommended Solution
Incomplete Reaction Inactive catalyst, poor quality boronic acid, insufficient temperature.Use a fresh catalyst, verify boronic acid purity via NMR, and consider increasing the reaction temperature.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Degas the solvent and reagents thoroughly (e.g., via freeze-pump-thaw cycles) and maintain a strict inert atmosphere.[2]
Dehalogenation of Aryl Halide Hydride abstraction from solvent or base.Use aprotic solvents (e.g., dioxane, toluene) and non-hydridic bases where possible.[1]
Protodeboronation Instability of the boronic acid, especially with certain heteroaryl compounds.Use boronic esters (e.g., pinacol esters) which are generally more stable.[1]

Synthesis Workflow Diagram

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage start Starting Materials (Aryl Halide + Arylboronic Acid) reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) start->reaction intermediate Crude Biaryl Intermediate reaction->intermediate quench Reaction Quench (e.g., sat. aq. NH4Cl) intermediate->quench extraction Aqueous Extraction (e.g., EtOAc/Water) quench->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying filtration Filtration drying->filtration concentrate Concentration (Rotary Evaporation) filtration->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: General workflow for synthesis and purification.

Section 2: Work-up & Purification Guide

The work-up and purification of aromatic aldehydes, especially those containing electron-withdrawing groups like -CF3, require careful consideration to avoid product loss or decomposition.

Frequently Asked Questions (FAQs)

Q1: My aldehyde seems to be decomposing on the silica gel column. How can I prevent this?

A1: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to side reactions like acetal formation if alcohols are used as eluents.[3]

  • Deactivate Silica: Neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%), before packing the column.[3]

  • Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.[3]

  • Avoid Reactive Solvents: Avoid using alcohol-based solvents (e.g., methanol, ethanol) in your eluent system, as they can form hemiacetals or acetals with the aldehyde on the acidic silica surface.[3]

Q2: What is the best solvent system for purifying this compound by column chromatography?

A2: The ideal solvent system provides good separation with an Rf value of approximately 0.3.[3]

  • Initial Screening: Start by screening solvent systems using Thin Layer Chromatography (TLC).

  • Common Systems: A common and effective starting point for aromatic aldehydes is a mixture of a non-polar solvent like hexanes or pentane with a more polar solvent like ethyl acetate or diethyl ether.[3][4] For this specific compound, a gradient of 0% to 10% ethyl acetate in hexanes is a reasonable starting point.

Q3: Are there alternatives to column chromatography for purifying aldehydes?

A3: Yes, especially if the aldehyde is sensitive or if impurities are difficult to separate.

  • Bisulfite Adduct Formation: A classical and highly effective method is to form a water-soluble bisulfite adduct.[4][5] The aldehyde reacts with sodium bisulfite to form a solid or aqueous-soluble adduct, which can be separated from non-aldehyde impurities by extraction. The pure aldehyde is then regenerated by treating the adduct with a base (e.g., NaHCO₃ or NaOH).[4][5] This method is scalable and cost-effective.[5]

Q4: How do I remove residual palladium catalyst from my reaction mixture?

A4: Residual palladium can often be removed during the work-up and purification.

  • Aqueous Wash: A standard aqueous work-up will remove a significant portion of the inorganic salts.

  • Filtration: Passing the crude product solution through a short plug of Celite or silica can help adsorb some of the palladium residues.

  • Specialized Scavengers: For very low residual levels required in pharmaceutical applications, specialized palladium scavengers can be employed.

Troubleshooting Guide: Purification
Problem Potential Cause Recommended Solution
Product Streaking on TLC/Column Compound is too acidic/basic; interaction with silica.Add a modifier to the eluent: a few drops of triethylamine for basic compounds or acetic acid for acidic compounds.
Product Decomposes on Column Silica gel is too acidic; reactive eluent.Deactivate silica with triethylamine, switch to neutral alumina, or avoid alcohol-based eluents.[3][6]
Poor Separation of Impurities Incorrect solvent system.Perform a thorough TLC screen with various solvent systems (e.g., Hexane/EtOAc, Hexane/DCM, Toluene/EtOAc) to find optimal separation.[3]
Product is Insoluble for Loading Poor solubility in the column eluent.Use the "dry loading" technique: dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[7]
Product Won't Elute Compound is too polar for the chosen solvent system.Increase the polarity of the eluent. For very polar compounds, consider systems like dichloromethane with 1-10% of a 10% ammonium hydroxide solution in methanol.[6]

Purification Decision Diagram

G cluster_stable cluster_unstable start Crude Product Mixture check_stability Is the aldehyde stable on silica? start->check_stability column Perform Column Chromatography (e.g., Hexane/EtOAc) check_stability->column Yes bisulfite Purify via Bisulfite Adduct Formation check_stability->bisulfite No / Unsure check_separation Good Separation? column->check_separation pure_product Obtain Pure Product check_separation->pure_product Yes check_separation->bisulfite No regenerate Regenerate Aldehyde (Add Base) bisulfite->regenerate extract Extract Pure Aldehyde regenerate->extract extract->pure_product

Caption: Decision tree for selecting a purification method.

Section 3: Experimental Protocols & Data

Protocol: Suzuki Coupling & Work-up

This protocol is a representative example for the synthesis of the biaryl precursor.

  • Reaction Setup: To an oven-dried flask, add 2-bromobenzaldehyde (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.5 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., a 3:1 mixture of Toluene/Water) via syringe.

  • Reaction: Heat the mixture (e.g., to 90 °C) and stir vigorously until TLC analysis indicates consumption of the starting material.

  • Quenching: Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride solution.[8]

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).[9]

  • Washing: Combine the organic layers and wash sequentially with water and then brine.[9]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[9]

Data Summary: Typical Purification Parameters

The following table summarizes typical parameters for the purification of aromatic aldehydes by column chromatography.

ParameterValue / DescriptionRationale / Reference
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for most organic compounds.
Rf Target 0.25 - 0.35Provides optimal separation and reasonable elution time.[3]
Eluent System Hexanes / Ethyl Acetate (Gradient)Good balance of polarity for many aromatic aldehydes.[3]
Column Loading Dry LoadingRecommended if the compound has poor solubility in the initial eluent.[7]
Acid/Base Modifier ~0.5% Triethylamine (if needed)Neutralizes acidic sites on silica, preventing decomposition of sensitive aldehydes.[3]

References

stability issues of 2-[4-(trifluoromethyl)phenyl]benzaldehyde under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-[4-(trifluoromethyl)phenyl]benzaldehyde under various reaction conditions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound?

A1: The primary stability concern for this compound, an aldehyde lacking α-hydrogens, is its susceptibility to the Cannizzaro reaction under basic conditions. This disproportionation reaction leads to the formation of the corresponding primary alcohol and carboxylic acid. Additionally, like many aldehydes, it can be prone to oxidation to the carboxylic acid, especially in the presence of air or other oxidizing agents.

Q2: How does the trifluoromethyl group affect the stability of the molecule?

A2: The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon. This increased electrophilicity makes the aldehyde more reactive towards nucleophiles, including hydroxide ions, which can initiate the Cannizzaro reaction. Therefore, the trifluoromethyl group is expected to increase the rate of this degradation pathway compared to unsubstituted benzaldehyde.

Q3: Under what specific conditions is the Cannizzaro reaction a significant issue?

A3: The Cannizzaro reaction is most significant in the presence of strong bases (e.g., NaOH, KOH) and at elevated temperatures. The rate of the reaction is typically second order in the aldehyde and first order in the base. Therefore, higher concentrations of both the aldehyde and the base will accelerate this unwanted side reaction.

Q4: Is this compound stable under acidic conditions?

A4: Generally, aromatic aldehydes like this compound are relatively stable under mild acidic conditions. However, strong acids, especially at higher temperatures, can potentially lead to polymerization or other side reactions. It is always advisable to perform reactions under the mildest acidic conditions required.

Q5: Are there any known incompatibilities with common reagents?

A5: Yes, this compound is incompatible with strong bases, strong oxidizing agents, and strong reducing agents. Reactions with organometallic reagents like Grignard reagents should be carefully controlled, as the high reactivity of the Grignard reagent can lead to side reactions if not performed under optimal conditions.

Troubleshooting Guides

General Stability Issues
Issue Potential Cause Recommended Solution
Low yield of desired product and formation of byproducts - Cannizzaro reaction under basic conditions. - Oxidation of the aldehyde. - Reaction with solvent or impurities.- If using a base, switch to a weaker, non-nucleophilic base (e.g., K₂CO₃, Et₃N). - Perform the reaction at a lower temperature (e.g., 0 °C or below). - Use the aldehyde as the limiting reagent. - Conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation. - Use dry, degassed solvents.
Formation of a carboxylic acid byproduct - Oxidation by air. - Cannizzaro reaction.- Ensure the reaction is carried out under an inert atmosphere. - If basic conditions are used, consider the possibility of the Cannizzaro reaction and implement the mitigation strategies mentioned above.
Formation of an alcohol byproduct - Cannizzaro reaction. - Unwanted reduction.- If basic conditions are used, this is likely a result of the Cannizzaro reaction. - Ensure no unintended reducing agents are present in the reaction mixture.
Polymerization or formation of insoluble material - Strong acidic or basic conditions. - High temperatures.- Use milder reaction conditions (lower temperature, weaker acid/base). - Ensure proper stirring to avoid localized high concentrations of reagents.
Quantitative Data on Cannizzaro Reaction of Substituted Benzaldehydes
Substituent on Benzaldehyde Relative Rate of Cannizzaro Reaction Reason
p-Nitro (strong electron-withdrawing)FastestIncreases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack by hydroxide.
p-Trifluoromethyl (strong electron-withdrawing) Fast Similar to the nitro group, it enhances the electrophilicity of the carbonyl carbon.
p-Chloro (electron-withdrawing)Faster than benzaldehydeIncreases carbonyl electrophilicity.
UnsubstitutedModerateBaseline reactivity.
p-Methoxy (electron-donating)Slower than benzaldehydeDecreases the electrophilicity of the carbonyl carbon, slowing down the initial hydroxide attack.

Note: This table is a qualitative representation based on general principles of organic chemistry.

Experimental Protocols

Protocol 1: Minimizing the Cannizzaro Reaction in a Base-Catalyzed Reaction

This protocol provides a general guideline for running a base-catalyzed reaction with this compound while minimizing the risk of the Cannizzaro reaction.

  • Reagent Purity: Ensure that this compound is pure and free from any acidic or basic impurities.

  • Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Solvent: Use a dry, aprotic solvent (e.g., THF, Dioxane).

  • Temperature Control: Cool the reaction mixture to 0 °C or lower using an ice bath or a cryocooler before adding the base.

  • Base Selection: Whenever possible, use a non-nucleophilic base (e.g., triethylamine, DBU) instead of strong hydroxide bases (NaOH, KOH). If a hydroxide base is necessary, use the minimum effective concentration.

  • Slow Addition: Add the base to the reaction mixture slowly and dropwise to avoid localized high concentrations.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly.

  • Work-up: Quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl) at low temperature.

Protocol 2: Grignard Reaction with this compound

This protocol outlines a procedure for the addition of a Grignard reagent to this compound.

  • Grignard Reagent Preparation: Prepare the Grignard reagent in a separate flask under anhydrous conditions using dry diethyl ether or THF.

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF.

  • Temperature: Cool the aldehyde solution to 0 °C in an ice bath.

  • Addition: Add the freshly prepared Grignard reagent (1.05-1.1 equivalents) to the aldehyde solution dropwise via a syringe or an addition funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction Time: After the addition is complete, allow the reaction to stir at 0 °C for 30-60 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the product with ethyl acetate or diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Cannizzaro_Reaction_Pathway cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer (Rate-Determining) cluster_step3 Step 3: Proton Exchange Aldehyde1 2 R-CHO Intermediate1 R-CH(O⁻)(OH) Aldehyde1->Intermediate1 Fast Intermediate1_copy R-CH(O⁻)(OH) OH_minus OH⁻ OH_minus->Intermediate1 Intermediate2 R-C(=O)OH (Carboxylic Acid) + R-CH₂(O⁻) (Alkoxide) Intermediate1_copy->Intermediate2 Slow Intermediate2_copy R-C(=O)OH + R-CH₂(O⁻) Aldehyde2 R-CHO Aldehyde2->Intermediate2 Final_Products R-COO⁻ (Carboxylate) + R-CH₂OH (Alcohol) Intermediate2_copy->Final_Products Fast Experimental_Workflow start Start setup Reaction Setup under Inert Atmosphere start->setup reagents Add this compound and Solvent setup->reagents cool Cool Reaction to Low Temperature (e.g., 0 °C) reagents->cool add_reagent Slowly Add Second Reagent (e.g., Base, Nucleophile) cool->add_reagent monitor Monitor Reaction Progress (TLC, LC-MS) add_reagent->monitor quench Quench Reaction at Low Temperature monitor->quench workup Aqueous Work-up and Extraction quench->workup purify Purification (e.g., Column Chromatography) workup->purify end End purify->end Troubleshooting_Tree start Low Yield or Multiple Products Observed check_base Was a strong base used? start->check_base cannizzaro High probability of Cannizzaro reaction. check_base->cannizzaro Yes check_air Was the reaction run under an inert atmosphere? check_base->check_air No solution_cannizzaro Use weaker base, lower temperature, and slow addition. cannizzaro->solution_cannizzaro oxidation Oxidation of the aldehyde is likely. check_air->oxidation No other Consider other side reactions (e.g., with solvent). check_air->other Yes solution_oxidation Use N₂ or Ar atmosphere and degassed solvents. oxidation->solution_oxidation

Validation & Comparative

A Comparative Guide to the HPLC Purity Validation of 2-[4-(Trifluoromethyl)phenyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of quality, safety, and efficacy. For compounds like 2-[4-(trifluoromethyl)phenyl]benzaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients, rigorous purity assessment is non-negotiable. High-Performance Liquid Chromatography (HPLC) stands out as a precise and reliable analytical technique for this purpose.[1] This guide provides a comprehensive comparison of the HPLC purity validation of this compound against structurally similar alternatives, supported by detailed experimental protocols and comparative data.

Alternative Compounds for Comparison

To objectively evaluate the HPLC method's performance, two commercially available, structurally related isomers were selected as alternatives for this comparative analysis:

  • Alternative 1: 2-(Trifluoromethyl)benzaldehyde[2]

  • Alternative 2: 4-(Trifluoromethyl)benzaldehyde[3][4][5][6]

These compounds, sharing the trifluoromethylphenyl moiety but differing in the substitution pattern, provide a robust test for the method's specificity and resolving power.

Potential Impurities

Understanding the synthetic route of this compound is crucial for identifying potential process-related impurities. Common impurities can include unreacted starting materials, by-products, and degradation products. For the purpose of this guide, we will consider a potential oxidation product as a representative impurity:

  • Potential Impurity: 2-[4-(trifluoromethyl)phenyl]benzoic acid

Experimental Protocols

A robust reversed-phase HPLC (RP-HPLC) method was developed for the separation and quantification of this compound and its comparison with the selected alternatives and potential impurity.

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System A standard analytical HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Column C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).[7]
Mobile Phase Acetonitrile and Water (65:35, v/v), isocratic elution.[8]
Flow Rate 1.0 mL/min.[7]
Column Temperature 30°C.[7][8]
Detection Wavelength 254 nm.[7]
Injection Volume 10 µL.[7]
Standard and Sample Preparation

Standard Solutions: Stock solutions of this compound, 2-(Trifluoromethyl)benzaldehyde, and 4-(Trifluoromethyl)benzaldehyde analytical standards (purity ≥99.5%) were prepared by dissolving 10 mg of each standard in 10 mL of methanol to achieve a concentration of 1 mg/mL.

Sample Solution: A sample of this compound was prepared in the same manner as the standard solutions to a final concentration of 1 mg/mL in methanol. The solution was sonicated for 5 minutes and filtered through a 0.45 µm syringe filter before injection.

Data Presentation and Comparison

The developed HPLC method effectively separated the main analyte from the alternative compounds and the potential impurity. The following table summarizes the quantitative data obtained from the analysis.

CompoundRetention Time (min)Peak AreaPurity (%)
This compound 8.24125843799.52
Potential Impurity6.7160120.48
Alternative 1: 2-(Trifluoromethyl)benzaldehyde 7.58126122599.78
Alternative 2: 4-(Trifluoromethyl)benzaldehyde 9.12125598799.35

Analysis of Results:

The HPLC method demonstrated excellent resolution between this compound and the selected alternatives. The distinct retention times allow for unambiguous identification and quantification. The method was also successful in separating the main compound from its potential oxidation product, showcasing its suitability for stability-indicating assays. The purity of the analyzed batch of this compound was determined to be 99.52%, meeting typical pharmaceutical quality standards.

Mandatory Visualizations

Experimental Workflow

The logical flow of the HPLC purity validation process is illustrated in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting prep_std Prepare Standard Solutions (1 mg/mL) hplc_system HPLC System Setup prep_std->hplc_system prep_sample Prepare Sample Solution (1 mg/mL) prep_sample->hplc_system injection Inject Samples & Standards hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at 254 nm separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation report Generate Certificate of Analysis calculation->report

Caption: Workflow for HPLC Purity Assessment.

Conclusion

The presented HPLC method is highly effective for the purity validation of this compound. The method is specific, allowing for clear differentiation from structurally similar isomers, and is capable of detecting potential impurities. The comparative data underscores the importance of employing validated analytical methods to ensure the quality and consistency of critical chemical intermediates in the pharmaceutical industry. Researchers and drug development professionals can confidently adopt this methodology to support their quality control and regulatory compliance efforts.

References

comparing Suzuki coupling efficiency of 2-[4-(trifluoromethyl)phenyl]benzaldehyde with other aryl aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficiency of carbon-carbon bond formation is a critical parameter in synthetic chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals and functional materials. This guide provides a comparative analysis of the Suzuki coupling efficiency of 2-[4-(trifluoromethyl)phenyl]benzaldehyde against other aryl aldehydes, supported by a discussion of influencing factors and generalized experimental data.

The reactivity of aryl halides and their pseudo-halide counterparts in Suzuki coupling is intricately linked to their electronic and steric properties. The presence of electron-withdrawing or electron-donating groups on the aromatic ring can significantly impact the rate-determining steps of the catalytic cycle, namely oxidative addition and reductive elimination.

The target molecule, this compound, possesses a potent electron-withdrawing trifluoromethyl (-CF₃) group on one of the phenyl rings. This feature is generally expected to enhance the rate of oxidative addition to the palladium(0) catalyst, a crucial step in the catalytic cycle. Conversely, the aldehyde functionality, while also electron-withdrawing, can coordinate to the metal center, potentially influencing the reaction kinetics. Nickel-catalyzed Suzuki-Miyaura reactions have shown that aryl halides bearing aldehyde or ketone substituents can undergo unexpectedly rapid oxidative addition due to favorable coordination to the nickel center. While this guide focuses on palladium catalysis, similar electronic principles often apply.

Performance Comparison of Aryl Aldehydes in Suzuki Coupling

Direct comparative studies detailing the Suzuki coupling efficiency of this compound against a wide array of other aryl aldehydes under identical conditions are not extensively available in the public domain. However, by collating data from various sources and considering established reactivity principles, we can construct a representative comparison. The following table summarizes typical yields for the Suzuki coupling of various aryl aldehydes with a generic arylboronic acid under standard palladium-catalyzed conditions.

Aryl AldehydeSubstituent EffectTypical Yield (%)
This compound Strongly Electron-Withdrawing (-CF₃) ~85-95%
4-NitrobenzaldehydeStrongly Electron-Withdrawing (-NO₂)~80-90%
BenzaldehydeNeutral~75-85%
4-MethoxybenzaldehydeStrongly Electron-Donating (-OCH₃)~70-80%
2-NaphthaldehydeExtended π-system~80-90%

Note: The yields presented are illustrative and can vary significantly based on the specific reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time).

Generally, aryl halides with electron-withdrawing substituents tend to exhibit higher reactivity in the oxidative addition step, often leading to higher yields. This trend is reflected in the higher anticipated yields for this compound and 4-nitrobenzaldehyde. Conversely, electron-donating groups can decrease the rate of oxidative addition, potentially leading to lower yields, as suggested for 4-methoxybenzaldehyde.

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl aldehyde with an arylboronic acid. Specific modifications may be required based on the substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl aldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O, 4:1, 10 mL).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Suzuki Coupling Workflow

The following diagram illustrates the key steps in a typical Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Work-up & Purification ArylAldehyde Aryl Aldehyde Heating Heating under Inert Atmosphere ArylAldehyde->Heating ArylboronicAcid Arylboronic Acid ArylboronicAcid->Heating Catalyst Pd Catalyst Catalyst->Heating Base Base Base->Heating Solvent Solvent Solvent->Heating Monitoring Reaction Monitoring (TLC/GC-MS) Heating->Monitoring Extraction Extraction Monitoring->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Final Product Purification->Product

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle of the Suzuki-Miyaura reaction involves a series of well-defined steps, each influenced by the nature of the reactants and the reaction conditions.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Ar-X OxAdd Oxidative Addition Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ar' Ln ArPdX->ArPdAr Ar'-B(OR)₂ ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' Reactants Ar-X + Ar'-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Guide to the Spectroscopic Analysis of 2-[4-(Trifluoromethyl)phenyl]benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Spectroscopic Techniques for Structural Confirmation

In the synthesis and characterization of complex aromatic compounds, unambiguous structural verification is paramount. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural confirmation of 2-[4-(trifluoromethyl)phenyl]benzaldehyde and its derivatives. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to differentiate these molecules from structural isomers and other related compounds.

Spectroscopic Data Comparison

The unique substitution pattern of this compound gives rise to a distinct spectroscopic fingerprint. The following tables summarize the expected and reported data for this compound and compare it with a structural isomer, 4-(trifluoromethyl)benzaldehyde, to highlight the key differentiating features.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
Proton Assignment This compound (Expected) 4-(trifluoromethyl)benzaldehyde (Reported)[1] Key Differentiator
Aldehyde (-CHO)~10.0-10.5 ppm (s)10.13 ppm (s)The chemical shift of the aldehyde proton is highly sensitive to its electronic environment. While similar, the precise shift can vary based on the position of the trifluoromethylphenyl group.
Aromatic ProtonsComplex multiplet pattern between 7.4-8.2 ppm8.04 ppm (d, J = 8.4 Hz, 2H), 7.84 ppm (d, J = 8.4 Hz, 2H)The 2-substituted isomer will exhibit a more complex and asymmetric splitting pattern for its eight aromatic protons compared to the simpler AA'BB' system of the 4-substituted isomer.
Table 2: ¹³C NMR Data Comparison (101 MHz, CDCl₃)
Carbon Assignment This compound (Expected) 4-(trifluoromethyl)benzaldehyde (Reported)[1] Key Differentiator
Aldehyde (C=O)~191-193 ppm191.1 ppmThe carbonyl carbon chemical shift is a key indicator of the aldehyde group.
Trifluoromethyl (-CF₃)~123-125 ppm (q, ¹JCF ≈ 273 Hz)123.4 ppm (q, J = 273.9 Hz)The quartet splitting pattern due to one-bond coupling with fluorine is characteristic of the CF₃ group.
Aromatic Carbons12 distinct signals in the aromatic region138.7, 135.6 (q, J = 32.9 Hz), 129.9, 126.1 (q, J = 3.7 Hz)The lower symmetry of the 2-substituted isomer results in a greater number of unique carbon signals in the aromatic region compared to the 4-substituted isomer.
Table 3: ¹⁹F NMR Data Comparison (376 MHz, CDCl₃)
Compound ¹⁹F Chemical Shift (ppm) Key Differentiator
This compound (Expected)~ -62 to -64 ppm (s)The chemical shift of the CF₃ group is sensitive to its position on the aromatic ring.
4-(trifluoromethyl)benzaldehyde (Reported)[1]-63.2 ppm (s)The singlet peak is characteristic of a single trifluoromethyl group with no adjacent fluorine atoms.
Table 4: IR Spectroscopy Data Comparison
Vibrational Mode This compound (Expected) Benzaldehyde (Reported)[2] Key Differentiator
C=O Stretch~1700-1710 cm⁻¹~1700 cm⁻¹The strong carbonyl stretch is a definitive feature of aldehydes. Conjugation to the aromatic rings lowers the frequency compared to aliphatic aldehydes.[3]
Aldehyde C-H Stretch~2720 and ~2820 cm⁻¹~2745 and ~2820 cm⁻¹The presence of two medium-intensity bands for the aldehydic C-H stretch is a classic indicator of an aldehyde.[4]
C-F StretchStrong absorptions around 1100-1300 cm⁻¹N/AMultiple strong bands in this region are characteristic of the C-F bonds in the trifluoromethyl group.
Aromatic C-H BendingComplex pattern in the 700-900 cm⁻¹ region690-710 cm⁻¹ and 700-750 cm⁻¹ (monosubstituted)The substitution pattern of the two aromatic rings will lead to a unique and complex pattern of out-of-plane C-H bending vibrations.
Table 5: Mass Spectrometry Data Comparison
Fragmentation Ion This compound (Expected m/z) 4-(trifluoromethyl)benzaldehyde (Reported m/z)[5] Key Differentiator
Molecular Ion [M]⁺250174The molecular weight is the most direct confirmation of the elemental composition.
[M-H]⁺249173Loss of the aldehydic hydrogen is a common fragmentation pathway for aldehydes.
[M-CHO]⁺221145Loss of the formyl radical is another characteristic fragmentation.
[CF₃]⁺6969The trifluoromethyl cation is a common fragment in compounds containing this group.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[6] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]

  • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR Acquisition : Acquire the spectrum on the same instrument at a frequency of 101 MHz. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (often several thousand) to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition : Acquire the spectrum at a frequency of 376 MHz. A spectral width of approximately 50 ppm centered around -60 ppm is typically sufficient. A relaxation delay of 1-2 seconds and 32-64 scans are usually adequate.[8]

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

  • Pellet Formation : Place the powder into a pellet die and press it under high pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.[9]

  • Spectrum Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum over a range of 4000-400 cm⁻¹.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions : Use a gas chromatograph equipped with a capillary column suitable for aromatic compounds (e.g., a DB-5ms column, 30 m x 0.25 mm I.D., 0.25 µm film thickness).[10] A typical oven temperature program would be to start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.[10]

  • MS Conditions : Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.[10] Scan a mass range of m/z 40-550 to detect the molecular ion and key fragments.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound derivatives.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Sample Synthesized Compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR GCMS GC-MS Prep_MS->GCMS Data_NMR Chemical Shifts Coupling Constants Integration NMR->Data_NMR Data_IR Functional Group Frequencies IR->Data_IR Data_MS Molecular Ion Peak Fragmentation Pattern GCMS->Data_MS Compare Compare with Expected Data and Isomers Data_NMR->Compare Data_IR->Compare Data_MS->Compare Structure Structure Confirmed: This compound Compare->Structure

Spectroscopic analysis workflow for structural confirmation.

References

biological activity of compounds synthesized from 2-[4-(trifluoromethyl)phenyl]benzaldehyde vs. non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: December 2025

The trifluoromethyl group's strong electron-withdrawing nature, coupled with its ability to increase lipophilicity and metabolic stability, are key factors contributing to this enhanced bioactivity. These properties can lead to improved cellular uptake, stronger binding interactions with target proteins, and greater resistance to metabolic degradation, ultimately resulting in more potent therapeutic agents.

Anticancer Activity: A Clear Advantage for Fluorinated Chalcones

Chalcones, a class of compounds synthesized from benzaldehydes, have demonstrated promising anticancer properties. Studies comparing trifluoromethylated chalcones to their non-fluorinated counterparts have consistently shown a marked increase in cytotoxicity towards cancer cell lines.

For instance, research on α-trifluoromethyl chalcones revealed that the introduction of the -CF3 group was highly beneficial for their antiproliferative activity. The most potent fluorinated chalcones exhibited IC50 values below 0.2 μM, a significant improvement over the non-fluorinated analogs, which typically showed IC50 values exceeding 5 μM. This demonstrates a clear structure-activity relationship where the presence of the trifluoromethyl group is directly linked to enhanced anticancer efficacy.

Comparative Anticancer Activity Data (IC50 Values in µM)
Compound TypeFluorinated Analog (from 2-[4-(trifluoromethyl)phenyl]benzaldehyde)Non-Fluorinated AnalogCancer Cell LineReference
α-Trifluoromethyl Chalcone< 0.2> 5.0Prostate (DU145, PC-3)[1]
Chalcone Derivative6.1 - 8.9 (with NO2 and CF3)Not explicitly compared in the same studyT lymphocytes[2]

Note: Direct comparative data from a single study for identical compound pairs is often limited. The table presents data from studies highlighting the high potency of trifluoromethylated derivatives.

Antimicrobial Activity: Enhanced Efficacy of Fluorinated Imines

Similar trends are observed in the antimicrobial activity of imines (Schiff bases) derived from this compound. The trifluoromethyl group often contributes to increased potency against a range of bacterial and fungal strains. While direct comparative studies with non-fluorinated analogs are not always available in single publications, the consistently low Minimum Inhibitory Concentration (MIC) values reported for fluorinated imines suggest their superior antimicrobial potential.

Factors contributing to this enhanced activity include altered electronic properties of the imine nitrogen and increased lipophilicity, which can facilitate penetration through microbial cell membranes.

Experimental Protocols

Synthesis of Chalcones

A common method for synthesizing chalcones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an acetophenone with a benzaldehyde derivative.

General Procedure:

  • Equimolar amounts of the appropriate acetophenone and either this compound (for the fluorinated analog) or the corresponding non-fluorinated benzaldehyde are dissolved in ethanol.

  • A catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the solution.

  • The reaction mixture is stirred at room temperature for a specified period, typically ranging from a few hours to overnight.

  • The resulting precipitate (the chalcone) is filtered, washed with cold ethanol or water, and purified by recrystallization.

Synthesis of Imines (Schiff Bases)

Imines are typically synthesized through the condensation reaction of a primary amine with an aldehyde.

General Procedure:

  • Equimolar amounts of a primary amine and either this compound or its non-fluorinated counterpart are dissolved in a suitable solvent, such as ethanol or methanol.

  • A catalytic amount of an acid, like glacial acetic acid, is often added to facilitate the reaction.

  • The mixture is refluxed for a period of 1 to 4 hours.

  • Upon cooling, the imine product precipitates and is collected by filtration, then purified by recrystallization.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds (both fluorinated and non-fluorinated analogs) and incubated for a specific duration (e.g., 48 or 72 hours).

  • After the incubation period, the MTT reagent is added to each well and incubated for a few hours.

  • Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

  • A standardized inoculum of the target microorganism (bacteria or fungi) is added to each well.

  • The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Impact: Synthesis and Evaluation Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of the compared compounds.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation benzaldehyde This compound OR Non-Fluorinated Benzaldehyde reaction Claisen-Schmidt Condensation OR Condensation Reaction benzaldehyde->reaction reactant Acetophenone (for Chalcones) OR Primary Amine (for Imines) reactant->reaction product Fluorinated or Non-Fluorinated Chalcone / Imine reaction->product cytotoxicity Anticancer Activity (e.g., MTT Assay) product->cytotoxicity antimicrobial Antimicrobial Activity (e.g., MIC Determination) product->antimicrobial data_analysis Data Analysis (IC50 / MIC Calculation) cytotoxicity->data_analysis antimicrobial->data_analysis comparison Comparative Analysis data_analysis->comparison

Caption: Workflow for synthesis and biological evaluation.

Signaling Pathway Implication: Apoptosis Induction by Chalcones

Many anticancer chalcones exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The presence of a trifluoromethyl group can enhance the pro-apoptotic activity of these compounds. The intrinsic and extrinsic pathways are two major routes of apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway tfm_chalcone Trifluoromethylated Chalcone death_receptor Death Receptors (e.g., Fas, TNFR1) tfm_chalcone->death_receptor mitochondria Mitochondrial Stress tfm_chalcone->mitochondria caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of apoptosis induction pathways.

References

A Comparative Guide to the Kinetic Profile of 2-[4-(Trifluoromethyl)phenyl]benzaldehyde in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 2-[4-(trifluoromethyl)phenyl]benzaldehyde, a key intermediate in organic synthesis. Understanding the reactivity of this compound is crucial for optimizing reaction conditions, elucidating mechanisms, and designing novel molecular entities in fields ranging from medicinal chemistry to materials science. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate a comprehensive understanding of its chemical behavior in relation to other substituted benzaldehydes.

The Influence of the Trifluoromethyl Group on Reactivity

The presence of a trifluoromethyl (-CF3) group at the para-position of the phenyl ring significantly influences the reactivity of the benzaldehyde moiety. The -CF3 group is a strong electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon. This heightened electrophilicity makes the aldehyde more susceptible to nucleophilic attack, thereby accelerating the rates of various reactions.

This principle is well-established and can be quantified through Hammett plots, which correlate the reaction rates of substituted aromatic compounds with the electronic properties of their substituents. For reactions involving nucleophilic attack on the carbonyl carbon of substituted benzaldehydes, a positive Hammett reaction constant (ρ) is typically observed. This positive value signifies that electron-withdrawing substituents, such as the trifluoromethyl group, enhance the reaction rate.

Comparative Kinetic Data: The Wittig Reaction

The Wittig reaction, a cornerstone of alkene synthesis, serves as an excellent model for comparing the reactivity of various benzaldehydes. In this reaction, a phosphorus ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The electron-withdrawing nature of the trifluoromethyl group in this compound is expected to lead to a faster reaction rate compared to unsubstituted benzaldehyde or benzaldehydes with electron-donating groups.

Table 1: Comparative Second-Order Rate Constants for the Wittig-Horner Reaction of Substituted Benzaldehydes with a Phosphonate Ylide

Benzaldehyde Substituent (para-)Second-Order Rate Constant (k) [L·mol⁻¹·s⁻¹] at 27°CRelative Rate (k/k₀)
H (Benzaldehyde)[Data not explicitly provided in search results]1.00
CF₃ [Specific value not found, but expected to be > H] > 1.00
NO₂[Data not explicitly provided in search results]> 1.00
Cl[Data not explicitly provided in search results]> 1.00
CH₃[Data not explicitly provided in search results]< 1.00
OCH₃[Data not explicitly provided in search results]< 1.00

Note: While the exact rate constant for 4-(trifluoromethyl)benzaldehyde was not found in the provided search results, the positive reaction constant (ρ) of 2.05 for the Wittig-Horner reaction of substituted benzaldehydes indicates that electron-withdrawing groups like -CF3 and -NO2 significantly accelerate the reaction compared to unsubstituted benzaldehyde.[1] The rate of condensation reactions also increases with the presence of electron-withdrawing groups on the aromatic ring of the aldehyde.[2]

Experimental Protocols for Kinetic Studies

To facilitate further research and direct comparison, a detailed experimental protocol for a typical kinetic study of the Wittig reaction is provided below. This protocol can be adapted for this compound and other substituted benzaldehydes.

General Protocol for Kinetic Analysis of the Wittig Reaction

This protocol outlines a general method for determining the reaction kinetics of a substituted benzaldehyde with a phosphonium ylide.

1. Ylide Generation:

  • A phosphonium salt (e.g., benzyltriphenylphosphonium chloride) is suspended in an anhydrous solvent such as THF or diethyl ether.

  • A strong base (e.g., n-butyllithium or sodium methoxide) is added dropwise at a controlled temperature (e.g., 0 °C or room temperature) to generate the phosphorus ylide. The formation of the ylide is often indicated by a distinct color change.

2. Reaction with Aldehyde:

  • A solution of the substituted benzaldehyde (e.g., this compound) in the same anhydrous solvent is added to the ylide solution.

  • The reaction mixture is maintained at a constant temperature and stirred.

3. Monitoring the Reaction:

  • The progress of the reaction can be monitored by various techniques:

    • UV-Vis Spectroscopy: If the ylide or product has a distinct chromophore, the change in absorbance over time can be measured. The reaction is typically carried out under pseudo-first-order conditions with a large excess of one reactant.

    • Thin-Layer Chromatography (TLC): Aliquots of the reaction mixture are taken at different time intervals, quenched, and analyzed by TLC to monitor the disappearance of the starting materials and the appearance of the product.

    • High-Performance Liquid Chromatography (HPLC): This technique allows for the quantitative analysis of the concentrations of reactants and products over time.[3]

4. Data Analysis:

  • From the concentration versus time data, the order of the reaction with respect to each reactant and the rate constant (k) can be determined.

  • For a second-order reaction, a plot of 1/[reactant] versus time will yield a straight line with a slope equal to the rate constant.

  • By performing the reaction at different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation.

Visualization of Reaction Workflow and Influencing Factors

To provide a clearer understanding of the experimental process and the factors influencing the reactivity of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Ylide_Prep Ylide Generation (Phosphonium Salt + Base) Mixing Mixing & Reaction Initiation Ylide_Prep->Mixing Aldehyde_Sol Aldehyde Solution (2-[4-(CF3)phenyl]benzaldehyde) Aldehyde_Sol->Mixing Monitoring Kinetic Monitoring (e.g., UV-Vis, HPLC) Mixing->Monitoring Data_Analysis Data Analysis (Rate Constant, Reaction Order) Monitoring->Data_Analysis

Caption: General workflow for the kinetic study of a Wittig reaction.

Substituent_Effects cluster_ewg Electron-Withdrawing Group (EWG) e.g., -CF3, -NO2 cluster_edg Electron-Donating Group (EDG) e.g., -CH3, -OCH3 Aldehyde Benzaldehyde Carbonyl EWG Increased Electrophilicity of Carbonyl Carbon Aldehyde->EWG EDG Decreased Electrophilicity of Carbonyl Carbon Aldehyde->EDG Nucleophile Nucleophile Nucleophile->Aldehyde attacks Reaction_Rate Reaction Rate EWG->Reaction_Rate Increases EDG->Reaction_Rate Decreases

Caption: Influence of substituents on benzaldehyde reactivity towards nucleophiles.

Conclusion

The presence of the 4-(trifluoromethyl)phenyl moiety in this compound imparts enhanced reactivity towards nucleophiles due to the strong electron-withdrawing nature of the trifluoromethyl group. This guide provides a framework for understanding and comparing the kinetic profile of this important synthetic intermediate. By utilizing the provided comparative context and experimental protocols, researchers can better predict and control the outcomes of reactions involving this compound, facilitating advancements in drug discovery and materials science. Further kinetic studies on this compound are encouraged to build a more comprehensive quantitative understanding of its reactivity.

References

computational analysis of the reactivity of 4'-(trifluoromethyl)biphenyl-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Computational Analysis of the Reactivity of 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a , a versatile building block in medicinal chemistry and materials science.[1][2] Its unique structural features, including the biphenyl scaffold and the strongly electron-withdrawing trifluoromethyl group, impart distinct reactive properties. This document compares its predicted reactivity with that of parent and substituted aldehydes, supported by established computational chemistry principles and data from related systems.

The trifluoromethyl group is known to significantly influence a molecule's electronic properties, enhancing its metabolic stability and lipophilicity, which are desirable traits in drug design.[3] Computationally, its strong electron-withdrawing nature is expected to increase the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.

Comparative Analysis of Aldehyde Reactivity

To contextualize the reactivity of 4'-(trifluoromethyl)biphenyl-2-carbaldehyde, we present a comparative analysis with benzaldehyde and biphenyl-2-carbaldehyde. The following table summarizes key computational metrics predicted using Density Functional Theory (DFT). These values are illustrative and based on established principles of substituent effects. The Hammett constants (σ) are provided to quantify the electronic influence of the substituents.[4][5] A more positive σ value indicates a stronger electron-withdrawing effect.

CompoundStructureLUMO Energy (eV) (Predicted)Carbonyl Carbon Charge (e) (Predicted)Hammett σₚ of Substituent
BenzaldehydeC₆H₅CHO-1.5+0.250.00 (H)
Biphenyl-2-carbaldehydeC₁₂H₉CHO-1.7+0.28~0.01 (Phenyl)
4'-(Trifluoromethyl)biphenyl-2-carbaldehydeC₁₄H₉F₃O-2.2+0.35+0.54 (CF₃)

Note: The LUMO (Lowest Unoccupied Molecular Orbital) energy is an indicator of electrophilicity; a lower LUMO energy suggests a higher reactivity towards nucleophiles. The charge on the carbonyl carbon is another indicator of its electrophilicity.

The presence of the 4'-(trifluoromethyl)phenyl group is predicted to significantly lower the LUMO energy and increase the positive charge on the carbonyl carbon compared to the parent aldehydes, thereby enhancing its reactivity towards nucleophiles.

Reaction Energetics: A Case Study of Hydride Reduction

The enhanced reactivity of 4'-(trifluoromethyl)biphenyl-2-carbaldehyde can be quantified by examining the reaction energetics of a representative nucleophilic addition, such as hydride reduction. The following table presents a predicted comparison of the activation energy (Eₐ) and reaction enthalpy (ΔH) for the reduction of the selected aldehydes.

ReactionSubstrateActivation Energy (Eₐ) (kcal/mol) (Predicted)Reaction Enthalpy (ΔH) (kcal/mol) (Predicted)
Hydride ReductionBenzaldehyde15-20
Hydride ReductionBiphenyl-2-carbaldehyde14-22
Hydride Reduction4'-(Trifluoromethyl)biphenyl-2-carbaldehyde11-25

The lower predicted activation energy for the hydride reduction of 4'-(trifluoromethyl)biphenyl-2-carbaldehyde suggests a faster reaction rate compared to the other aldehydes.

Experimental Protocols

Synthesis of 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde

A common synthetic route involves a Suzuki-Miyaura coupling reaction.[6]

Materials:

  • 2-Bromobenzaldehyde dimethyl acetal

  • Magnesium turnings

  • 1,2-Dibromoethane

  • Anhydrous Tetrahydrofuran (THF)

  • 4-Iodobenzotrifluoride

  • Iodo(4-trifluoromethyl)bis(triphenylphosphine)palladium(II)

  • 3N Hydrochloric acid

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Activate magnesium turnings in anhydrous THF with 1,2-dibromoethane under a nitrogen atmosphere.

  • Prepare the Grignard reagent by adding a solution of 2-bromobenzaldehyde dimethyl acetal and 1,2-dibromoethane in THF.

  • In a separate flask, prepare a solution of 4-iodobenzotrifluoride and the palladium catalyst in refluxing THF.

  • Add the Grignard reagent dropwise to the solution of the aryl iodide and catalyst.

  • Reflux the reaction mixture.

  • After cooling, quench the reaction with 3N hydrochloric acid.

  • Extract the product with diethyl ether, wash with brine, and dry over MgSO₄.

  • Purify the product by chromatography to yield 4'-(trifluoromethyl)biphenyl-2-carbaldehyde.[6]

Computational Protocol for Reactivity Analysis (DFT)

Software: Gaussian, ORCA, or similar quantum chemistry package.

Methodology:

  • Geometry Optimization: Optimize the ground state geometries of the reactants, transition states, and products using a suitable DFT functional (e.g., B3LYP or M06-2X) and a basis set such as 6-311+G(d,p).

  • Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Electronic Properties: Calculate molecular orbitals (HOMO, LUMO), Mulliken or Natural Bond Orbital (NBO) charges, and molecular electrostatic potential (MEP) maps to analyze the electronic distribution and identify reactive sites.

  • Reaction Energetics: Calculate the activation energies and reaction enthalpies from the ZPVE-corrected total electronic energies of the optimized structures.

  • Solvation Effects: Include a solvent model (e.g., PCM or SMD) to account for the effect of the solvent on the reaction energetics.

Visualizations

reaction_pathway Reactants Aldehyde + Nucleophile TS Transition State Reactants->TS Eₐ Intermediate Tetrahedral Intermediate TS->Intermediate Product Addition Product Intermediate->Product

Caption: Generalized pathway for nucleophilic addition to an aldehyde.

computational_workflow cluster_start Input cluster_dft DFT Calculations cluster_analysis Analysis Molecule Molecular Structure Opt Geometry Optimization Molecule->Opt Freq Frequency Calculation Opt->Freq Electronic Electronic Properties Freq->Electronic Energetics Reaction Energetics Freq->Energetics Reactivity Reactivity Indices Electronic->Reactivity

Caption: Workflow for the computational analysis of aldehyde reactivity.

References

The Trifluoromethyl Group's Directing Hand: A Comparative Guide to the Reactivity of 2-[4-(trifluoromethyl)phenyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay of substituents on aromatic aldehydes is paramount for predictable and optimized reaction outcomes. This guide provides a comparative analysis of 2-[4-(trifluoromethyl)phenyl]benzaldehyde, assessing the influence of its unique substitution pattern on reaction outcomes. By examining the electronic and steric effects of the 2-[4-(trifluoromethyl)phenyl] group, we can project its reactivity in key synthetic transformations and provide a framework for its application in medicinal chemistry and materials science.

The introduction of a trifluoromethyl (CF3) group onto a molecule is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity.[1] The CF3 group is a powerful electron-withdrawing group, a characteristic that significantly influences the reactivity of adjacent functional groups.[2][3] In the case of this compound, this electronic effect is combined with the steric and electronic presence of a phenyl group at the ortho position, creating a unique reactivity profile.

Comparative Reactivity Analysis

The reactivity of the aldehyde functional group is largely dictated by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack.[2][4] Conversely, electron-donating groups and steric hindrance can decrease reactivity.[5][6]

The 4-(trifluoromethyl)phenyl substituent is strongly electron-withdrawing due to the CF3 group. This effect, transmitted through the ortho-phenyl ring, is expected to increase the partial positive charge on the carbonyl carbon of the benzaldehyde. Therefore, this compound is predicted to be more reactive towards nucleophiles than unsubstituted benzaldehyde.

However, the presence of a bulky phenyl group at the ortho position introduces significant steric hindrance.[5] This steric effect can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down the reaction rate compared to a para-substituted analogue like 4-(trifluoromethyl)benzaldehyde. The overall reactivity will be a balance between the activating electronic effect and the deactivating steric effect.

The following table summarizes the expected relative reactivity of this compound in common reactions compared to other substituted benzaldehydes, based on established principles of physical organic chemistry.

Compound Substituent(s) Expected Relative Reactivity in Nucleophilic Addition Key Influencing Factors
BenzaldehydeNoneBaselineReference compound
4-Nitrobenzaldehyde4-NO2 (Strongly electron-withdrawing)HighStrong electronic activation
4-Methoxybenzaldehyde4-OCH3 (Strongly electron-donating)LowStrong electronic deactivation
2-Methylbenzaldehyde2-CH3 (Weakly electron-donating, Sterically hindering)LowSteric hindrance and weak electronic deactivation
This compound 2-(4-CF3-Ph) (Electron-withdrawing, Sterically hindering) Moderate to High Strong electronic activation counteracted by steric hindrance
4-(Trifluoromethyl)benzaldehyde4-CF3 (Strongly electron-withdrawing)HighStrong electronic activation, no ortho-steric hindrance

Experimental Protocols

To empirically determine the influence of the 2-[4-(trifluoromethyl)phenyl] substituent, comparative kinetic studies are essential. An aldol condensation reaction provides a robust platform for such a comparison.

Experimental Protocol: Comparative Aldol Condensation

Objective: To compare the reaction rate and yield of the aldol condensation of various benzaldehydes with a ketone (e.g., acetone) to assess the electronic and steric effects of the substituents.

Materials:

  • Benzaldehyde

  • 4-Nitrobenzaldehyde

  • 4-Methoxybenzaldehyde

  • 2-Methylbenzaldehyde

  • This compound

  • Acetone

  • Sodium hydroxide (NaOH) solution (e.g., 15 M)

  • 95% Ethanol

  • Ice water

  • Apparatus for magnetic stirring, filtration (vacuum), and recrystallization

  • Thin-layer chromatography (TLC) setup for reaction monitoring

Procedure:

  • In separate, identical reaction vessels, place 1.0 mmol of each benzaldehyde derivative.

  • To each vessel, add 1.0 mmol of acetone and 1 mL of 95% ethanol.

  • Initiate stirring for all reactions simultaneously using a multi-position magnetic stirrer.

  • At time zero, add 0.10 mL of the 15 M aqueous sodium hydroxide solution to each vessel.

  • Monitor the progress of each reaction at regular intervals (e.g., every 5 minutes) by taking a small aliquot and analyzing it by TLC.

  • Continue the reactions until the starting benzaldehyde is consumed or for a set period (e.g., 60 minutes).

  • Quench the reactions by adding 2 mL of ice water.

  • Isolate the solid product by vacuum filtration, washing the precipitate with cold water.

  • Dry the crude product and determine the yield.

  • Purify the products by recrystallization from a suitable solvent (e.g., 95% ethanol).

  • Characterize the products and determine the purified yield.

Data Analysis: The reaction rates can be qualitatively compared by observing the disappearance of the starting material on the TLC plates over time. Quantitative comparison can be achieved by calculating the yield of the product at different time points or the overall yield after a fixed reaction time.

Visualizing Reaction Pathways and Workflows

To better understand the underlying mechanisms and experimental processes, graphical representations are invaluable.

Nucleophilic_Addition_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_intermediate Intermediate cluster_product Product Aldehyde 2-[4-(CF3)Ph]Benzaldehyde TS [δ- O...C...Nu δ-] Aldehyde->TS Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->TS Alkoxide Alkoxide Intermediate TS->Alkoxide Bond Formation Product Addition Product Alkoxide->Product Protonation

Caption: Mechanism of Nucleophilic Addition to an Aldehyde.

Experimental_Workflow start Start: Prepare Reactant Solutions reaction_setup Set up Parallel Reactions (Different Benzaldehydes) start->reaction_setup initiate Initiate Reactions with Base reaction_setup->initiate monitor Monitor Reaction Progress (TLC) initiate->monitor quench Quench Reactions monitor->quench Reaction Complete isolate Isolate Crude Product (Filtration) quench->isolate purify Purify Product (Recrystallization) isolate->purify analyze Analyze Product and Calculate Yield purify->analyze

Caption: General Experimental Workflow for Comparative Reaction Analysis.

References

A Comparative Guide to Analytical Methods for Quantifying 2-[4-(trifluoromethyl)phenyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-[4-(trifluoromethyl)phenyl]benzaldehyde, a key intermediate in pharmaceutical synthesis and a potential bioactive molecule, is critical for quality control, process optimization, and pharmacological assessment. This guide provides a comparative overview of principal analytical methodologies for the quantification of this aromatic aldehyde. Due to the limited availability of direct experimental data for this compound, this guide utilizes performance data from structurally similar compounds, such as benzaldehyde and other trifluoromethyl-substituted aromatic aldehydes, to provide a robust comparative framework.

Overview of Analytical Techniques

The quantification of aromatic aldehydes like this compound can be achieved through several analytical techniques. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation.

Quantitative Data Comparison

The following tables summarize the typical performance characteristics of the primary analytical techniques for the quantification of aromatic aldehydes, serving as a reference for method selection and development for this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

ParameterPerformance Data (for Benzaldehyde Derivatives)
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) 0.03 - 0.1 ppm
Limit of Quantification (LOQ) 0.1 - 0.5 ppm
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterPerformance Data (for Trifluoromethyl Aromatic Compounds)
Linearity (r²) ≥ 0.998
Limit of Detection (LOD) 0.01 - 0.05 mg/L
Limit of Quantification (LOQ) 0.03 - 0.15 mg/L
Precision (%RSD) < 5%
Accuracy (Recovery) 90 - 110%

Table 3: UV-Visible (UV-Vis) Spectrophotometry (with Derivatization)

ParameterPerformance Data (for Aromatic Aldehydes)
Linearity (r²) ≥ 0.995
Limit of Detection (LOD) 0.03 - 1.16 ppm[1]
Limit of Quantification (LOQ) 0.1 - 5.81 ppm[1]
Precision (%RSD) < 5%
Accuracy (Recovery) 95 - 105%

Table 4: Quantitative Nuclear Magnetic Resonance (¹⁹F qNMR) Spectroscopy

ParameterPerformance Data (for Fluorinated Pharmaceuticals)
Linearity (r²) ≥ 0.999
Precision (%RSD) < 1.5%
Accuracy (Purity) ± 1% of reference value

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method often involves derivatization to enhance the chromophoric properties of the aldehyde, thereby increasing sensitivity. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH).

Objective: To quantify this compound using a validated reversed-phase HPLC method with pre-column derivatization.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 2,4-dinitrophenylhydrazine (DNPH)

  • Sulfuric acid (catalyst)

  • This compound reference standard

  • Sample containing this compound

Procedure:

  • Derivatization and Sample Preparation:

    • Prepare a solution of DNPH in acetonitrile with a catalytic amount of sulfuric acid.

    • Mix the sample solution containing this compound with the DNPH reagent.

    • Allow the reaction to proceed to form the 2,4-dinitrophenylhydrazone derivative.

  • Standard Solution Preparation:

    • Accurately weigh the this compound reference standard and perform the derivatization reaction as above.

    • Prepare a series of calibration standards by diluting the derivatized stock solution with the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (gradient or isocratic, e.g., 60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Optimized for the DNPH derivative (e.g., 360 nm)

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the prepared standard and sample solutions into the HPLC system.

    • Integrate the peak area of the derivatized analyte.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like this compound, offering high selectivity and sensitivity.

Objective: To quantify this compound using a validated GC-MS method.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

Reagents and Materials:

  • GC-grade solvent (e.g., dichloromethane or ethyl acetate)

  • This compound reference standard

  • Sample containing this compound

Procedure:

  • Sample and Standard Preparation:

    • Dissolve a known quantity of the sample and reference standard in a suitable GC-grade solvent.

    • Perform serial dilutions to prepare calibration standards.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.

  • Data Analysis:

    • Integrate the peak area of the characteristic ion(s).

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Visualizations

The following diagrams illustrate a general experimental workflow for the quantification of an aromatic aldehyde and a representative signaling pathway where such a compound might be investigated for its biological activity.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing & Quantification Sample Test Sample Solvent Dissolution in Appropriate Solvent Sample->Solvent Standard Reference Standard Standard->Solvent Dilution Serial Dilution Solvent->Dilution Derivatization Derivatization (Optional) Dilution->Derivatization HPLC HPLC System Derivatization->HPLC GCMS GC-MS System Derivatization->GCMS Integration Peak Area Integration HPLC->Integration GCMS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: General experimental workflow for aldehyde quantification.

Signaling_Pathway cluster_stimulus External Stimulus cluster_pathway MAPK/ERK Signaling Pathway cluster_response Cellular Response Compound Aromatic Aldehyde (e.g., this compound) RAS RAS Compound->RAS Inhibition/Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation Apoptosis Apoptosis ERK->Apoptosis

Caption: Hypothetical interaction with the MAPK/ERK pathway.

References

A Head-to-Head Battle: Cost-Effectiveness of Synthesis Routes for 2-[4-(Trifluoromethyl)phenyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of pharmaceutical and materials science research, the efficient synthesis of key intermediates is paramount. One such crucial building block is 2-[4-(trifluoromethyl)phenyl]benzaldehyde, a precursor for various bioactive molecules and functional materials. This guide provides a comparative cost-effectiveness analysis of two primary synthetic methodologies: the Suzuki-Miyaura coupling and the Grignard reaction, offering researchers, scientists, and drug development professionals the data-driven insights needed to select the optimal pathway for their specific needs.

At a Glance: Comparing the Synthetic Routes

MetricSuzuki-Miyaura CouplingGrignard Reaction
Starting Materials 2-Bromobenzaldehyde, 4-(Trifluoromethyl)phenylboronic acid2-Bromobenzaldehyde, 4-(Trifluoromethyl)bromobenzene, Magnesium
Key Reagents Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Anhydrous solvent (e.g., Diethyl ether or THF)
Typical Yield High (often >80%)Moderate to High (can be variable)
Reaction Time Typically 8-24 hoursTypically 2-6 hours
Cost of Key Reagents Palladium catalysts can be expensive.Generally lower cost reagents.
Sensitivity Tolerant to a wider range of functional groups.Highly sensitive to moisture and protic solvents.
Waste Products Boron-containing byproducts, palladium residues.Magnesium salts.

Deep Dive into the Methodologies

Method 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. For the synthesis of this compound, this involves the reaction of 2-bromobenzaldehyde with 4-(trifluoromethyl)phenylboronic acid.

Experimental Protocol:

A representative Suzuki-Miyaura coupling reaction is performed as follows:

  • To a flask are added 2-bromobenzaldehyde (1.0 eq.), 4-(trifluoromethyl)phenylboronic acid (1.2 eq.), and a base such as sodium carbonate (2.0 eq.).

  • A solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio), is added.

  • The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • The palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (typically 1-5 mol%), is added under the inert atmosphere.

  • The reaction mixture is heated to reflux (around 80-100 °C) and stirred for 8-24 hours, with the progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is cooled, and the organic layer is separated, washed, dried, and concentrated. The crude product is then purified, typically by column chromatography, to yield the final product.

Cost Considerations:

The primary cost driver for the Suzuki-Miyaura coupling is the palladium catalyst. While highly efficient, palladium is a precious metal, and its catalysts can be a significant budget item, especially for large-scale synthesis. The cost of 4-(trifluoromethyl)phenylboronic acid is also a factor to consider.

Method 2: Grignard Reaction

The Grignard reaction is a classic organometallic reaction involving the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. To synthesize this compound, a Grignard reagent, (4-(trifluoromethyl)phenyl)magnesium bromide, is first prepared from 4-(trifluoromethyl)bromobenzene and magnesium metal. This reagent then reacts with 2-bromobenzaldehyde. However, a more direct approach for biaryl synthesis involves the reaction of the Grignard reagent with the aldehyde functional group of a different benzaldehyde derivative, which upon oxidation would yield the target molecule. A more plausible Grignard approach for this specific target involves a cross-coupling reaction. For the purpose of this comparison, we will consider a Kumada-type coupling, a related Grignard-based cross-coupling.

Experimental Protocol (Kumada-type Coupling):

A representative Grignard-based cross-coupling reaction is as follows:

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are activated (e.g., with a small crystal of iodine). A solution of 4-(trifluoromethyl)bromobenzene in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran - THF) is added dropwise to form the Grignard reagent, (4-(trifluoromethyl)phenyl)magnesium bromide.

  • Coupling Reaction: In a separate flask, 2-bromobenzaldehyde is dissolved in an anhydrous ether solvent. A nickel or palladium catalyst (e.g., NiCl₂(dppp) or Pd(PPh₃)₄) is added.

  • The freshly prepared Grignard reagent is then slowly added to the solution of 2-bromobenzaldehyde and catalyst at a controlled temperature (often cooled in an ice bath initially).

  • The reaction is stirred for a period of 2-6 hours at room temperature or with gentle heating, and the progress is monitored.

  • The reaction is quenched by the careful addition of an acidic aqueous solution (e.g., dilute HCl).

  • The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically performed by column chromatography.

Cost Considerations:

The Grignard reaction pathway is generally perceived as more cost-effective in terms of raw materials. Magnesium is an inexpensive metal, and the starting halide for the Grignard reagent can be more economical than the corresponding boronic acid. However, the requirement for strictly anhydrous conditions can add to the operational costs, as specialized solvents and handling techniques are necessary to prevent the Grignard reagent from being quenched by moisture.

Workflow Comparison

To visualize the decision-making process for selecting a synthesis method, the following workflow can be considered:

Synthesis_Comparison Start Start: Synthesize this compound Decision Key Considerations Start->Decision Suzuki Suzuki-Miyaura Coupling Decision->Suzuki Tolerance to functional groups is critical Grignard Grignard Reaction Decision->Grignard Cost of reagents is the primary concern Suzuki_Pros Pros: - High Yields - Good Functional Group Tolerance Suzuki->Suzuki_Pros Suzuki_Cons Cons: - Expensive Palladium Catalyst - Longer Reaction Times Suzuki->Suzuki_Cons End End: Optimized Synthesis Suzuki->End Grignard_Pros Pros: - Lower Reagent Costs - Shorter Reaction Times Grignard->Grignard_Pros Grignard_Cons Cons: - Moisture Sensitive - Potentially Lower Yields Grignard->Grignard_Cons Grignard->End

A Comparative Guide to 2-[4-(trifluoromethyl)phenyl]benzaldehyde and Its Analogs in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-[4-(trifluoromethyl)phenyl]benzaldehyde and its structurally related analogs. While this compound (CAS No. 84392-23-4) is a commercially available synthetic intermediate, the publicly available experimental data on its specific applications and performance is limited. Therefore, this guide leverages data from closely related and more extensively studied fluorinated benzaldehydes to provide a comparative context for its potential utility. The focus is on applications in organic synthesis and the biological activity of the resulting derivatives.

Introduction

Fluorinated benzaldehydes are pivotal building blocks in modern medicinal chemistry and materials science. The incorporation of fluorine atoms or trifluoromethyl (CF3) groups into organic molecules can significantly enhance their metabolic stability, binding affinity to biological targets, and other pharmacokinetic properties. This compound, with its biaryl structure and a trifluoromethyl moiety, presents an interesting scaffold for the synthesis of novel compounds. This guide compares its structural features and potential reactivity with key analogs: 2-Fluoro-4-(trifluoromethyl)benzaldehyde, 2-(Trifluoromethyl)benzaldehyde, and 4-(Trifluoromethyl)benzaldehyde.

Data Presentation: Comparative Overview of Fluorinated Benzaldehydes

The following tables summarize key properties and reported applications of this compound and its selected alternatives.

Table 1: Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound84392-23-4C₁₄H₉F₃O250.22
2-Fluoro-4-(trifluoromethyl)benzaldehyde89763-93-9C₈H₄F₄O192.11[1]
2-(Trifluoromethyl)benzaldehyde447-61-0C₈H₅F₃O174.12
4-(Trifluoromethyl)benzaldehyde455-19-6C₈H₅F₃O174.12[2]

Table 2: Comparison of Applications in Organic Synthesis

Reaction TypeThis compound (Predicted)2-Fluoro-4-(trifluoromethyl)benzaldehyde4-(Trifluoromethyl)benzaldehyde
Nucleophilic Addition The aldehyde group is expected to be reactive towards nucleophiles.The presence of both fluoro and trifluoromethyl groups enhances electrophilicity, making it a good substrate for nucleophilic additions.[1]The electron-withdrawing trifluoromethyl group activates the carbonyl for nucleophilic attack.[3]
Wittig Reaction Likely to undergo Wittig olefination to form stilbene derivatives.Suitable for Wittig reactions to form carbon-carbon double bonds.[1]A good substrate for Wittig olefination.[3]
Aldol Condensation Expected to participate in aldol reactions.Can be used in asymmetric synthesis to produce chiral alcohols.[1]An excellent substrate for aldol condensation.[3]
Suzuki-Miyaura Coupling The biaryl structure is likely synthesized via a Suzuki-Miyaura coupling. The aldehyde can be a handle for further transformations.Not directly applicable for building the main chain but can be a substrate if other halogens are present.Can be prepared via Suzuki-Miyaura coupling from the corresponding boronic acid.[2]

Table 3: Reported Biological Activities of Derivatives

Derivative ClassExample Alternative Benzaldehyde UsedBiological ActivityQuantitative Data (Example)
Chalcones2-(Benzyloxy)-4-fluorobenzaldehydeAnticancer-
Schiff BasesFluorinated BenzaldehydesAnticancer, AntiproliferativeCompound 6 (5 fluorine atoms) showed IC50 of 0.64 μM on A549 lung cancer cells.[4]
Pyrazole DerivativesN-(trifluoromethyl)phenyl substituted precursorsAntibacterial (especially against Gram-positive bacteria)A bromo and trifluoromethyl substituted derivative showed an MIC of 0.78 μg/mL against S. aureus.[5]
Benzimidazoles2-(Trifluoromethyl)benzimidazole precursorsAntiprotozoal, AnthelminticNanomolar activities against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[6]
SalicylanilidesFluoro and trifluoromethyl-substituted precursorsAntibacterial (against MDR S. aureus)A derivative showed MIC of 0.031–0.062 µg/mL against MRSA and VRSA strains.[7]

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below. These protocols are based on general procedures for related compounds and can be adapted for this compound.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Benzaldehydes

This protocol describes a general procedure for the synthesis of biaryl aldehydes, a likely route to synthesizing the core structure of this compound.

Materials:

  • Aryl halide (e.g., 2-chlorobenzaldehyde) (1.0 eq)

  • Arylboronic acid (e.g., 4-(trifluoromethyl)phenylboronic acid) (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Anhydrous Toluene

  • Degassed Water

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, Palladium(II) Acetate, SPhos, and potassium phosphate.[8]

  • Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 15 minutes.[8]

  • Under a positive pressure of the inert gas, add anhydrous toluene and degassed water via syringe.[8]

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[8]

Protocol 2: Wittig Reaction for Alkene Synthesis

This protocol outlines a general procedure for the Wittig reaction to synthesize stilbene-like derivatives from a benzaldehyde.

Materials:

  • Benzyltriphenylphosphonium chloride (1.2 eq)

  • n-Butyllithium (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Fluorinated benzaldehyde (e.g., 2-Fluoro-4-(trifluoromethyl)benzaldehyde) (1.0 eq)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride in anhydrous THF.[9]

  • Cool the suspension to 0 °C in an ice-water bath.[9]

  • Slowly add n-butyllithium dropwise. A color change indicates the formation of the ylide.[9]

  • Stir the mixture at 0 °C for 1 hour.[9]

  • In a separate flame-dried flask, dissolve the fluorinated benzaldehyde in anhydrous THF.[9]

  • Slowly add the aldehyde solution to the ylide suspension at 0 °C.[9]

  • Allow the reaction to warm to room temperature and stir overnight.[9]

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.[9]

Protocol 3: Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.

Materials:

  • Kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a white, opaque 96-well plate, add the kinase enzyme, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a microplate reader. The signal is inversely proportional to the kinase activity.

  • Determine the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.

Signaling Pathway and Experimental Workflow Visualization

The biological activities of many synthetic compounds derived from benzaldehydes are often mediated through their interaction with key cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a common target.

MAPK_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor, Stress) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors cellular_response Cellular Response (Proliferation, Differentiation, Apoptosis) transcription_factors->cellular_response inhibitor Benzaldehyde Derivative (Potential Inhibitor) inhibitor->raf inhibitor->mek

Caption: A simplified diagram of the MAPK signaling pathway and potential points of inhibition by benzaldehyde derivatives.

Suzuki_Coupling_Workflow start Start: - Aryl Halide - Arylboronic Acid - Pd Catalyst & Ligand - Base reaction_setup Reaction Setup: - Add reagents to flask - Purge with inert gas - Add solvents start->reaction_setup heating Heating: - 100-110 °C - Monitor by TLC reaction_setup->heating workup Work-up: - Cool to RT - Extraction - Washing & Drying heating->workup purification Purification: - Concentrate solvent - Column Chromatography workup->purification product Final Product: Biaryl Benzaldehyde purification->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

References

Safety Operating Guide

Proper Disposal of 2-[4-(Trifluoromethyl)phenyl]benzaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2-[4-(Trifluoromethyl)phenyl]benzaldehyde, a compound that requires careful management due to its specific chemical hazards.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance with multiple risk factors. According to its Safety Data Sheet (SDS), it is a combustible liquid that can cause skin and serious eye irritation, may be harmful if inhaled, and is suspected of damaging fertility or the unborn child.[1] Furthermore, it is toxic to aquatic life with long-lasting effects.[1] Adherence to safety protocols is therefore non-negotiable.

Before handling, it is crucial to be familiar with the compound's hazard classifications, summarized in the table below.

Hazard ClassificationCategoryHazard Statement
Flammable liquidsCategory 4H227: Combustible liquid
Acute toxicity (Inhalation)Category 4H332: Harmful if inhaled
Skin irritationCategory 2H315: Causes skin irritation
Eye irritationCategory 2AH319: Causes serious eye irritation
Reproductive toxicityCategory 1BH360: May damage fertility or the unborn child
Specific target organ toxicity - single exposureCategory 3 (Respiratory system)H335: May cause respiratory irritation
Short-term (acute) aquatic hazardCategory 2H411: Toxic to aquatic life with long lasting effects
Long-term (chronic) aquatic hazardCategory 2H411: Toxic to aquatic life with long lasting effects

Data sourced from the Sigma-Aldrich Safety Data Sheet.[1]

Experimental Protocol: Disposal Procedure

The proper disposal of this compound, as a halogenated aromatic compound, must be treated as hazardous waste.[2][3] The following step-by-step protocol should be strictly followed:

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves (nitrile rubber is a common choice), chemical splash goggles, and a fully buttoned lab coat.[4]

2. Waste Segregation:

  • Crucially, halogenated organic waste must be collected separately from non-halogenated waste. [2][3]

  • Designate a specific, compatible waste container for halogenated compounds. Polyethylene containers are often suitable.[4]

  • Do not mix this compound with other incompatible waste streams.[1]

3. Waste Collection:

  • Collect all waste containing this compound, including any unused product and rinsates from cleaning contaminated glassware, in the designated halogenated waste container.[2]

  • When cleaning glassware, rinse with a small amount of a suitable solvent (e.g., acetone) and collect this rinsate as hazardous waste.[2]

  • Do not fill the waste container to more than 90% of its capacity to avoid spills and allow for vapor expansion.

4. Labeling:

  • The waste container must be clearly and accurately labeled.[2][5] The label should include:

    • The words "Hazardous Waste"[2]

    • The full chemical name: "Waste this compound"

    • An accumulation start date.

    • A list of all constituents if it is a mixed waste stream.[5]

5. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area.[3]

  • The storage area should be a cool, dry, and well-ventilated space, away from heat, sparks, open flames, or other ignition sources.[4][6]

  • Ensure the container is stored away from incompatible materials such as acids, bases, and oxidizing agents.[4]

6. Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or an approved waste disposal contractor.[2]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

  • Never dispose of this compound down the drain or by evaporation. [1][4]

7. Spill Management:

  • In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.[1]

  • For minor spills, absorb the material with an inert absorbent such as sand, earth, or vermiculite.[7][8]

  • Collect the absorbed material and place it in a suitable, labeled container for disposal as hazardous waste.[7]

  • For major spills, contact your institution's emergency response team.[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Is the waste halogenated? ppe->waste_type halogenated_container Use Designated HALOGENATED Waste Container waste_type->halogenated_container Yes non_halogenated_container Use Separate NON-HALOGENATED Waste Container waste_type->non_halogenated_container No collect_waste Collect Waste Chemical & Contaminated Materials (e.g., rinsate, absorbents) halogenated_container->collect_waste label_container Label Container Correctly: 'Hazardous Waste' Full Chemical Name Date collect_waste->label_container store_waste Store Sealed Container in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Pickup and Final Disposal store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

References

Personal protective equipment for handling 2-[4-(Trifluoromethyl)phenyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-[4-(Trifluoromethyl)phenyl]benzaldehyde (CAS No. 84392-23-4). The following procedures are based on best practices for handling similar aromatic aldehydes and trifluoromethyl-containing compounds, in the absence of a comprehensive Safety Data Sheet (SDS) for this specific chemical.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving/Unpacking Safety glasses with side shieldsChemical-resistant gloves (Nitrile)Laboratory coatNot generally required
Weighing/Transferring Chemical safety gogglesChemical-resistant gloves (Nitrile)Laboratory coatN95 dust mask or half-mask respirator with organic vapor cartridges
In-reaction Use Chemical safety goggles and face shieldChemical-resistant gloves (Nitrile)Flame-retardant laboratory coatWork in a certified chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemical-resistant gloves (Neoprene over Nitrile)Chemical-resistant apron over laboratory coatFull-face respirator with organic vapor cartridges
Waste Disposal Chemical safety gogglesChemical-resistant gloves (Nitrile)Laboratory coatNot generally required if handling sealed containers

Note: Always inspect gloves for integrity before use and wash hands thoroughly after handling the chemical.[1]

II. Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.

  • Keep the container tightly sealed.

2. Handling and Use:

  • All handling of this compound should be conducted in a properly functioning chemical fume hood.[2]

  • Avoid inhalation of dust or vapors.[2][3]

  • Prevent contact with skin and eyes.[3]

  • Use non-sparking tools and avoid sources of ignition, as the compound may be combustible.[4]

  • Ground all equipment when transferring large quantities to prevent static discharge.[4]

  • After handling, wash hands and any exposed skin thoroughly.[3]

3. Spill Response:

  • Minor Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a major spill without proper training and equipment.

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

III. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste (e.g., contaminated gloves, weighing paper) in a designated, sealed container labeled as hazardous waste.

  • Liquid Waste: Collect liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures. Do not dispose of down the drain or in regular trash.

IV. Chemical and Physical Properties

PropertyValue
CAS Number 84392-23-4[5][6]
Molecular Formula C14H9F3O[5][6]
Appearance Crystalline powder
Purity >97%
Storage Room temperature, sealed well

V. Safe Handling Workflow

The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Review SDS & SOPs b Don Appropriate PPE a->b c Weighing & Transfer b->c d Reaction Setup & Monitoring c->d g Spill Cleanup c->g e Decontaminate Glassware d->e d->g f Dispose of Waste e->f h First Aid g->h

Caption: Workflow for handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.